Product packaging for AZD-7762(Cat. No.:CAS No. 860352-01-8)

AZD-7762

Cat. No.: B1666238
CAS No.: 860352-01-8
M. Wt: 362.4 g/mol
InChI Key: IAYGCINLNONXHY-LBPRGKRZSA-N
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Description

AZD7762 is a member of the class of thiophenes that is thiophene substituted by N-[(3S)-piperidin-3-yl]aminocarbonyl, carbamoylamino, and 3-fluorophenyl groups at positions 2, 3 and 5, respectively. It is a potent ATP-competitive checkpoint kinase inhibitor (IC50 = 5 nM for Chk1). It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is an aromatic amide, a member of thiophenes, a member of piperidines, a member of monofluorobenzenes, a member of ureas and a secondary carboxamide.
AZD7762 has been investigated for the treatment of Cancer, Solid Tumors, and Advanced Solid Malignancies.
Checkpoint Kinase Inhibitor AZD7762 is a synthetic small molecule inhibitor of checkpoint kinases (Chks) with potential chemosensitizing activity. AZD7762 binds to and inhibits Chks, which may prevent cell cycle arrest and subsequent nucleotide excision repair in DNA-damaged tumor cells, resulting in tumor cell apoptosis. This agent may enhance the cytotoxicity of DNA-damaging agents. Chks are protein kinases that regulate either G1/S or G2/M transitions in the cell cycle. In the presence of DNA damage or incomplete DNA replication, Chks become activated and initiate cell cycle arrest to allow DNA repair or the completion of DNA replication.
AZD-7762 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19FN4O2S B1666238 AZD-7762 CAS No. 860352-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c18-11-4-1-3-10(7-11)14-8-13(22-17(19)24)15(25-14)16(23)21-12-5-2-6-20-9-12/h1,3-4,7-8,12,20H,2,5-6,9H2,(H,21,23)(H3,19,22,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYGCINLNONXHY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025611
Record name 3-((Aminocarbonyl)amino)-5-(3-fluorophenyl)-N-(3S)-3-piperidinyl-2-thiophenecarboxamide
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860352-01-8
Record name 5-(3-Fluorophenyl)-3-ureidothiophene-2-carboxylic acid N-[(S)-piperidin-3-yl]amide
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Foundational & Exploratory

AZD-7762: A Technical Overview of its Discovery, Synthesis, and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the S and G2 checkpoints for DNA repair and survival following DNA damage. By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, leading to increased tumor cell death when used in combination with DNA-damaging agents like chemotherapy and radiation. This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Although its clinical development was halted due to cardiac toxicity, the story of this compound offers valuable insights into the development of Chk inhibitors as a therapeutic strategy.

Discovery

The discovery of this compound was the result of a structure-based drug design and optimization effort starting from a high-throughput screening hit. The initial lead compounds were from the thiophenecarboxamide urea (TCU) class, identified as inhibitors of Chk1. Through multiple rounds of structure-activity relationship (SAR) driven chemistry, researchers aimed to improve potency and selectivity. A key aspect of the optimization was targeting the ribose binding pocket of Chk1 to enhance cellular potency and selectivity over other kinases like CDK1. This process led to the identification of this compound, with the chemical name (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, as a clinical candidate with a superior overall profile in terms of efficacy and absorption.

G cluster_0 High-Throughput Screening & Lead Generation cluster_1 Lead Optimization cluster_2 Candidate Selection HTS High-Throughput Screening Hit_Series Thiophenecarboxamide Ureas (TCUs) Identified HTS->Hit_Series SAR Structure-Activity Relationship (SAR) Studies Hit_Series->SAR Prioritized Lead Series Structure_Design Structure-Based Design (Targeting Ribose Binding Pocket) SAR->Structure_Design Selectivity Selectivity & Potency Improvement Structure_Design->Selectivity AZD7762 This compound Identified Selectivity->AZD7762 Preclinical Preclinical Profiling (In vitro & In vivo) AZD7762->Preclinical

Caption: Workflow of the discovery process for this compound.

Synthesis of this compound

An improved, convergent multi-kilogram scale synthesis of this compound has been developed, significantly enhancing the overall yield compared to the initial patented route. The key feature of this improved synthesis is the one-pot construction of the highly substituted aminothiophene core. This method offers a substantial reduction in the required amount of the expensive chiral piperidine starting material and improves the overall yield from 9% to 49%. The process involves four simple solid isolations directly from reaction mixtures, eliminating the need for chromatographic purification. The synthesis generally involves the coupling of the thiophene core with the chiral piperidine side chain. A patent for the preparation method of this compound has also been filed.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Chk1 and Chk2. In response to DNA damage, upstream kinases like ATM and ATR are activated, which in turn phosphorylate and activate Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest in the S and G2 phases, allowing time for DNA repair.

By binding to the ATP-binding site of Chk1, this compound prevents the phosphorylation of its substrates. This inhibition abrogates the S and G2 checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that often results in mitotic catastrophe and apoptosis. This mechanism is particularly effective in p53-deficient tumor cells, which lack the G1 checkpoint and are therefore more reliant on the S and G2 checkpoints for survival after DNA damage.

G cluster_pathway Normal Cell Response cluster_outcome Outcome with this compound DNA_Damage DNA Damage (Chemotherapy/Radiation) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 inhibits Cell_Cycle_Arrest S/G2 Checkpoint Arrest (DNA Repair) Chk1_Chk2->Cell_Cycle_Arrest promotes Mitosis Mitosis Chk1_Chk2->Mitosis premature entry Cdc25->Mitosis promotes Apoptosis Apoptosis / Mitotic Catastrophe Mitosis->Apoptosis AZD7762 This compound AZD7762->Chk1_Chk2 inhibits

Caption: this compound inhibits Chk1/2, abrogating the S/G2 checkpoint.

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibition of Chk1 kinase activity and effectively abrogates the G2 checkpoint induced by DNA damaging agents.

ParameterValueCell Line/SystemReference
Chk1 IC₅₀ 5 nMRecombinant human Chk1
Chk1 Kᵢ 3.6 nMRecombinant human Chk1
G2 Checkpoint Abrogation EC₅₀ 10 nMHT29 cells (with Camptothecin)
Cytotoxicity IC₅₀ 82.6 - 505.9 nMVarious neuroblastoma cell lines
In Vivo Efficacy

In xenograft models, this compound showed minimal antitumor activity as a single agent but significantly potentiated the efficacy of DNA-damaging chemotherapies.

Xenograft ModelCombination AgentThis compound DoseEfficacy (%T/C or Outcome)Reference
SW620 (mouse) Irinotecan (25 mg/kg)Not specified5/9 tumor-free survival
SW620 (mouse) Irinotecan (50 mg/kg)Not specified8/9 tumor-free survival
SW620 (mouse) CPT-11Not specified%T/C increased to -66%
H460-DNp53 (rat) NSC 61332710 mg/kg%T/C = 48%
H460-DNp53 (rat) NSC 61332720 mg/kg%T/C = 32%

%T/C: Percent treated/control

Experimental Protocols

Chk1 Kinase Inhibition Assay (Scintillation Proximity Assay)
  • Materials : Recombinant human Chk1, a synthetic peptide substrate (N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR), ATP (cold + 40 nCi [³³P]ATP), this compound, and scintillation proximity assay beads.

  • Procedure :

    • Different concentrations of this compound are added to a 384-well assay plate.

    • Buffer containing the peptide substrate (final concentration 0.8 µM) and Chk1 kinase are added sequentially.

    • The reaction is initiated by the addition of ATP (final concentration 1 µM).

    • The plate is incubated for 2 hours at room temperature.

    • The reaction is stopped by adding a buffer containing EDTA and scintillation proximity assay beads.

    • Plates are read using a TopCount reader to measure the incorporation of ³³P into the peptide.

    • Data is analyzed to determine the dose-response and calculate the IC₅₀ value.

G2 Checkpoint Abrogation Assay
  • Cell Line : HT29 human colon cancer cells.

  • Procedure :

    • Cells are treated for 2 hours with a DNA-damaging agent, such as camptothecin (0.07 µg/mL), to induce G2 checkpoint arrest.

    • Following the induction of arrest, cells are treated with various concentrations of this compound or vehicle control.

    • Nocodazole is added to trap cells that enter mitosis.

    • After 20 hours of incubation, cells are fixed and stained for the mitotic marker phospho-histone H3 (phH3).

    • Cells are analyzed by flow cytometry to quantify the percentage of phH3-positive cells, indicating abrogation of the G2 checkpoint.

In Vivo Xenograft Efficacy Study

G cluster_0 Tumor Implantation & Growth cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Implant Implant human tumor cells (e.g., SW620) into mice Growth Allow tumors to reach a predetermined size Implant->Growth Randomize Randomize mice into treatment groups Growth->Randomize Dosing Administer treatment: - Vehicle - Chemo alone - AZD7762 alone - Chemo + AZD7762 Randomize->Dosing Measure Measure tumor volume and body weight regularly Dosing->Measure Analysis Calculate %T/C and assess statistical significance Measure->Analysis

Caption: General workflow for an in vivo xenograft efficacy study.

A typical protocol, as described for studies with irinotecan, is as follows:

  • Model : Athymic mice bearing established SW620 human colon carcinoma tumors.

  • Treatment Groups : Mice are randomized into groups: vehicle control, irinotecan alone (e.g., 25 or 50 mg/kg), this compound alone, and the combination of irinotecan and this compound.

  • Dosing Schedule : Therapy is administered in cycles, for example, every 3 days for four cycles. In combination groups, this compound is typically administered a few hours after the chemotherapeutic agent.

  • Monitoring : Tumor volumes and mouse body weights are measured regularly to assess efficacy and toxicity.

  • Endpoint : The study concludes when tumors reach a specified size or at a predetermined time point. Efficacy is evaluated based on tumor growth inhibition, regression, and the number of tumor-free survivors.

Clinical Development and Discontinuation

This compound advanced into Phase I clinical trials, where it was evaluated as a monotherapy and in combination with gemcitabine in patients with advanced solid tumors. The studies established a maximum tolerated dose and showed preliminary signs of antitumor activity, with two non-small-cell lung cancer patients achieving partial responses in one study. However, the clinical development of this compound was terminated due to unpredictable cardiac toxicities, including increases in troponin I and myocardial ischemia, observed in patients receiving this compound monotherapy. Despite its discontinuation, Chk1 remains a significant and viable therapeutic target in oncology.

AZD-7762: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] By inhibiting Chk1 and Chk2, this compound abrogates the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells with compromised G1 checkpoint function, a common feature of many tumors.[4][5] This chemosensitizing and radiosensitizing activity makes this compound a valuable tool for cancer research and a potential, albeit discontinued, therapeutic agent.[2][6] This guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the thiophene carboxamide class of organic compounds.[7] Its chemical and physical properties are summarized in the tables below.

Chemical Identifiers
IdentifierValue
IUPAC Name 3-(Carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-3-piperidinyl]-2-thiophenecarboxamide[1]
SMILES O=C(C1=C(NC(N)=O)C=C(C2=CC=CC(F)=C2)S1)N[C@@H]3CNCCC3[4]
InChI Key IAYGCINLNONXHY-LBPRGKRZSA-N[4][8]
CAS Number 860352-01-8[1]
Physicochemical Properties
PropertyValue
Chemical Formula C17H19FN4O2S[1][4]
Molecular Weight 362.42 g/mol [1][4]
Appearance White to yellow solid powder[4]
Solubility Soluble in DMSO (≥18.1 mg/mL), DMF (~20 mg/mL), Ethanol (~10 mg/mL), and PBS (pH 7.2) (~10 mg/mL)
Storage Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.

Pharmacological Properties

This compound is a potent inhibitor of both Chk1 and Chk2 with high selectivity over other kinases.[4][9] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Chk1 and Chk2.[1][4]

In Vitro Activity
ParameterValueCell Line/Assay Condition
Chk1 IC50 5 nM[9][10]Cell-free kinase assay
Chk2 IC50 5 nM[9]Cell-free kinase assay
Ki (Chk1) 3.6 nM[10]
G2 Checkpoint Abrogation EC50 10 nM[10]Camptothecin-induced
Cytotoxicity IC50 82.6 - 505.9 nM[10]Various neuroblastoma cell lines
In Vivo Activity
  • Radiosensitization: this compound has been shown to significantly enhance the radiosensitivity of p53-mutated tumor cells both in vitro and in vivo.[6]

  • Chemosensitization: It potentiates the antitumor activity of DNA-damaging agents like gemcitabine and irinotecan in xenograft models.[4][5]

  • Toxicity: Clinical development of this compound was halted due to unpredictable cardiac toxicity.[2]

Signaling Pathway

This compound targets the DNA damage response pathway. Upon DNA damage, sensor proteins like ATM and ATR are activated. They, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 then phosphorylate a range of downstream targets, including the Cdc25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S or G2/M phase, allowing time for DNA repair. By inhibiting Chk1 and Chk2, this compound prevents this arrest, forcing cells with damaged DNA to enter mitosis, which ultimately leads to cell death.

AZD7762_Signaling_Pathway cluster_upstream DNA Damage Sensing cluster_checkpoint Checkpoint Activation cluster_inhibition Inhibition by this compound cluster_downstream Cell Cycle Regulation cluster_outcome Cellular Outcome DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates (activates) Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates (inhibits) AZD7762 This compound AZD7762->Chk1_Chk2 inhibits CDKs Cyclin-Dependent Kinases (CDK1, CDK2) Cdc25->CDKs dephosphorylates (activates) Cell_Cycle_Arrest S/G2 Cell Cycle Arrest CDKs->Cell_Cycle_Arrest prevents Mitotic_Catastrophe Mitotic Catastrophe CDKs->Mitotic_Catastrophe leads to (in presence of DNA damage)

Caption: this compound inhibits Chk1/Chk2, disrupting DNA damage-induced cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Chk1 Kinase Assay (Scintillation Proximity Assay)

Objective: To determine the in vitro inhibitory activity of this compound against Chk1 kinase.

Methodology:

  • Reagents: Recombinant human Chk1, biotinylated peptide substrate (e.g., N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR), [γ-³³P]ATP, this compound, assay buffer, and scintillation proximity assay (SPA) beads.[10]

  • Procedure: a. Add varying concentrations of this compound to the wells of a 384-well plate.[10] b. Add a mixture of Chk1 enzyme and the biotinylated peptide substrate to each well.[10] c. Initiate the kinase reaction by adding [γ-³³P]ATP.[10] d. Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow for phosphorylation of the substrate.[10] e. Stop the reaction by adding a solution containing EDTA and SPA beads.[10] f. The biotinylated and phosphorylated peptide will bind to the streptavidin-coated SPA beads, bringing the radioisotope into close proximity and generating a light signal. g. Read the plate using a scintillation counter (e.g., TopCount).[10] h. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[10]

Chk1_Kinase_Assay_Workflow Start Start Add_AZD7762 Add this compound to plate Start->Add_AZD7762 Add_Enzyme_Substrate Add Chk1 enzyme and biotinylated peptide Add_AZD7762->Add_Enzyme_Substrate Add_ATP Add [γ-³³P]ATP Add_Enzyme_Substrate->Add_ATP Incubate Incubate (e.g., 2 hours) Add_ATP->Incubate Stop_Reaction Stop reaction with EDTA and SPA beads Incubate->Stop_Reaction Read_Plate Read plate on scintillation counter Stop_Reaction->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Chk1 Kinase Scintillation Proximity Assay.
G2 Checkpoint Abrogation Assay

Objective: To assess the ability of this compound to overcome a DNA damage-induced G2 cell cycle arrest.

Methodology:

  • Cell Culture: Plate cells (e.g., HT-29) and allow them to adhere.[10]

  • Induce G2 Arrest: Treat cells with a DNA-damaging agent such as camptothecin for a short period (e.g., 2 hours) to induce a G2 checkpoint arrest.[1]

  • Treatment: Remove the DNA-damaging agent and treat the cells with varying concentrations of this compound in the presence of a mitotic inhibitor like nocodazole for an extended period (e.g., 20 hours).[1][10] Nocodazole traps cells that enter mitosis.

  • Fixation and Staining: Fix the cells and stain them with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA stain (e.g., Hoechst).[10]

  • Analysis: Analyze the cells using high-content imaging or flow cytometry to determine the percentage of cells in mitosis (mitotic index).[10] An increase in the mitotic index in the presence of this compound indicates abrogation of the G2 checkpoint.

  • Data Analysis: Calculate the EC50 value for checkpoint abrogation.[1]

Checkpoint_Abrogation_Assay_Workflow Start Start Plate_Cells Plate cells Start->Plate_Cells Induce_Arrest Induce G2 arrest with DNA damaging agent Plate_Cells->Induce_Arrest Treat Treat with this compound and nocodazole Induce_Arrest->Treat Fix_and_Stain Fix and stain for mitotic marker Treat->Fix_and_Stain Analyze Analyze mitotic index Fix_and_Stain->Analyze Calculate_EC50 Calculate EC50 Analyze->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the G2 Checkpoint Abrogation Assay.
Clonogenic Survival Assay

Objective: To evaluate the long-term effect of this compound, alone or in combination with other agents, on the ability of single cells to form colonies.

Methodology:

  • Cell Plating: Plate a low density of cells in multi-well plates or dishes.[1]

  • Treatment: Treat the cells with this compound, a DNA-damaging agent, or a combination of both for a specified duration.[1]

  • Incubation: Remove the treatment and allow the cells to grow in drug-free medium for 10-14 days until visible colonies are formed.[1]

  • Staining and Counting: Fix the colonies with a solution like methanol and stain them with crystal violet. Count the number of colonies (typically defined as containing >50 cells).[1]

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Conclusion

This compound is a well-characterized and potent inhibitor of Chk1 and Chk2, making it an invaluable research tool for studying the DNA damage response and for exploring strategies to sensitize cancer cells to genotoxic therapies. While its clinical development was halted, the extensive preclinical data available for this compound continues to inform the development of next-generation checkpoint inhibitors. This guide provides a comprehensive resource for researchers utilizing this compound in their studies.

References

AZD-7762: A Technical Guide to its Mechanism of Action in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] These kinases are critical transducers of the DNA damage response (DDR), a complex network of signaling pathways that cells activate to detect and repair damaged DNA, thereby maintaining genomic integrity.[3][4] In many cancer cells, particularly those with a deficient G1-DNA damage checkpoint (often due to p53 mutations), survival becomes heavily reliant on the S and G2 checkpoints, which are primarily regulated by Chk1.[4][5][6] By inhibiting Chk1, this compound selectively sensitizes these cancer cells to DNA-damaging agents, leading to enhanced anti-tumor activity.[4][5] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions by binding to the ATP-binding pocket of Chk1 and Chk2, preventing their kinase activity.[1] This inhibition disrupts the normal cellular response to DNA damage, leading to the abrogation of the S and G2/M cell cycle checkpoints.[3][5]

In a typical DNA damage response, ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases are activated by DNA double-strand breaks and single-strand breaks, respectively.[7][8] ATM and ATR then phosphorylate and activate Chk2 and Chk1.[7][8] Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[9] This inactivation prevents the removal of inhibitory phosphates from cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the S and G2 phases, allowing time for DNA repair.[10]

This compound's inhibition of Chk1 prevents the phosphorylation and subsequent degradation of Cdc25A, leading to its stabilization and accumulation.[9][11] This results in inappropriate activation of CDKs, forcing cells to bypass the S and G2 checkpoints and enter mitosis with damaged DNA.[4][5] This premature mitotic entry with unrepaired DNA damage leads to a phenomenon known as mitotic catastrophe, ultimately resulting in apoptosis (programmed cell death).[3][12][13]

Furthermore, Chk1 inhibition by this compound has been shown to impair homologous recombination repair (HRR), a major pathway for repairing DNA double-strand breaks.[11] This is evidenced by the inhibition of Rad51 focus formation, a key step in HRR.[11] The combination of checkpoint abrogation and inhibition of DNA repair synergistically enhances the cytotoxic effects of DNA-damaging agents.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Kinase Inhibition

KinaseIC50KiAssay TypeReference
Chk15 nM3.6 nMScintillation proximity assay[3][14]
Chk25 nM-Scintillation proximity assay[14]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeParameterValueReference
Multiple Neuroblastoma Cell LinesCytotoxicityIC5082.6 - 505.9 nM[12]
SW620 (colon cancer)Chemosensitization with GemcitabineGI50 ReductionFrom 24.1 nM to 1.08 nM[12]
MDA-MB-231 (breast cancer)Chemosensitization with GemcitabineGI50 ReductionFrom 2.25 µM to 0.15 µM[12]
HeLa (cervical cancer)G2 Checkpoint Abrogation (with Camptothecin)EC5010 nM[14]
HEK293Growth InhibitionGI500.236 µM[14]

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

DNA_Damage_Response cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_2 Checkpoint Kinases cluster_3 Cell Cycle Regulation DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates & inactivates Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Chk1_Chk2->Mitotic_Catastrophe prevents AZD7762 This compound AZD7762->Chk1_Chk2 inhibits AZD7762->Mitotic_Catastrophe promotes CDKs CDKs Cdc25->CDKs dephosphorylates & activates Cell_Cycle_Arrest S/G2 Checkpoint Arrest (DNA Repair) CDKs->Cell_Cycle_Arrest leads to

Caption: DNA Damage Response Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_0 In Vitro Experiment cluster_1 Analysis cluster_2 Outcome start Cancer Cell Culture treatment Treat with: 1. Vehicle Control 2. DNA-damaging agent 3. This compound 4. Combination start->treatment incubation Incubate for defined period treatment->incubation cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle western_blot Protein Analysis (Western Blot for γH2AX, pChk1) incubation->western_blot clonogenic_assay Cell Viability (Clonogenic Survival Assay) incubation->clonogenic_assay immunofluorescence DNA Repair Foci (Immunofluorescence for Rad51) incubation->immunofluorescence data_analysis Data Analysis & Interpretation cell_cycle->data_analysis western_blot->data_analysis clonogenic_assay->data_analysis immunofluorescence->data_analysis

Caption: A typical experimental workflow to assess the efficacy of this compound.

Key Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols.

Western Blot Analysis for Phospho-Chk1 (Ser345) and γH2AX

Objective: To detect the phosphorylation status of Chk1 and the induction of DNA damage marker γH2AX following treatment with a DNA-damaging agent and/or this compound.

Methodology:

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-15% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Rabbit anti-phospho-Chk1 (Ser345) (1:1000)

      • Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (1:2000)

      • Rabbit anti-Chk1 (total) (1:1000)

      • Mouse anti-β-actin (loading control) (1:5000)

    • Wash membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash membrane three times with TBST.

  • Detection:

    • Apply enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Methodology:

  • Cell Preparation:

    • Harvest cells by trypsinization, including the supernatant to collect any floating apoptotic cells.

    • Wash cells with PBS.

    • Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with a DNA-damaging agent and/or this compound.

Methodology:

  • Cell Seeding:

    • Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) in 6-well plates.

    • Allow cells to attach overnight.

  • Treatment:

    • Treat cells with the DNA-damaging agent for a specified duration (e.g., 1-24 hours).

    • Wash cells and add fresh media containing this compound or vehicle control.

    • Incubate for a further period (e.g., 24 hours).

  • Colony Formation:

    • Replace the drug-containing medium with fresh medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain with 0.5% crystal violet solution.

    • Wash with water and air dry.

    • Count the number of colonies containing at least 50 cells.

  • Calculation:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

Immunofluorescence for Rad51 Foci

Objective: To visualize and quantify the formation of Rad51 foci, a marker of homologous recombination repair, in response to DNA damage and this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with the DNA-damaging agent and/or this compound as required.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with primary antibody against Rad51 (e.g., rabbit anti-Rad51, 1:500) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit, 1:1000) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence microscope.

  • Quantification:

    • Count the number of Rad51 foci per nucleus in a significant number of cells (e.g., >100) for each condition.

Conclusion

This compound is a potent inhibitor of Chk1 and Chk2 that effectively abrogates DNA damage-induced S and G2 checkpoints. This mechanism of action, particularly in p53-deficient cancer cells, leads to mitotic catastrophe and apoptosis when combined with DNA-damaging therapies. The synergistic effect is further enhanced by the impairment of homologous recombination repair. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive technical resource for researchers and scientists working on the development of Chk1 inhibitors and DNA damage response-targeted therapies. Although the clinical development of this compound was halted due to off-target cardiac toxicity, it remains a valuable tool for preclinical research and has paved the way for the development of more selective Chk1 inhibitors.[13]

References

Preclinical Pharmacology of AZD-7762: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine checkpoint kinases 1 and 2 (Chk1 and Chk2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, playing a central role in cell cycle arrest to allow for DNA repair.[2][3] In many tumor cells, the G1 checkpoint is defective, often due to mutations in the p53 tumor suppressor gene.[4][5] This renders these cells heavily reliant on the S and G2 checkpoints, which are regulated by Chk1, for survival following DNA damage.[4][6] By inhibiting Chk1, this compound abrogates these remaining checkpoints, leading to premature mitotic entry with damaged DNA, a process known as mitotic catastrophe, and subsequent apoptosis.[2][7] This mechanism forms the basis for the synergistic anti-tumor activity observed when this compound is combined with DNA-damaging agents or radiation.[6][8] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental methodologies used for its evaluation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both Chk1 and Chk2.[1][6] In the presence of DNA damage, upstream kinases such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated, which in turn phosphorylate and activate Chk1 and Chk2.[3] Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle.[9] By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to inappropriate CDK activation and cell cycle progression despite the presence of DNA damage.[4] This abrogation of the S and G2 checkpoints is particularly effective in p53-deficient tumor cells that lack a functional G1 checkpoint.[8] Furthermore, Chk1 inhibition by this compound has been shown to impair homologous recombination repair, a key DNA double-strand break repair pathway, further sensitizing cancer cells to DNA-damaging therapies.[10]

AZD-7762_Mechanism_of_Action DNA_Damage DNA Damage (Chemotherapy/Radiation) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase (Inactive) Chk1_Chk2->Cdc25 phosphorylates Mitotic_Catastrophe Premature Mitotic Entry (Mitotic Catastrophe) AZD7762 This compound AZD7762->Chk1_Chk2 inhibits CDKs CDK Activation Cdc25->CDKs inhibits Cell_Cycle_Arrest S/G2 Checkpoint Arrest (DNA Repair) DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Chk1_Kinase_Assay_Workflow Start Start Plate_Preparation Prepare 384-well assay plate Start->Plate_Preparation Add_AZD7762 Add varying concentrations of this compound Plate_Preparation->Add_AZD7762 Add_Kinase_Substrate Add buffer with peptide substrate and Chk1 kinase Add_AZD7762->Add_Kinase_Substrate Add_ATP Add [33P]ATP to initiate reaction Add_Kinase_Substrate->Add_ATP Incubation Incubate for 2 hours Add_ATP->Incubation Stop_Reaction Stop reaction with EDTA and add SPA beads Incubation->Stop_Reaction Read_Plate Read plate using a TopCount reader Stop_Reaction->Read_Plate Data_Analysis Analyze data to determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End AZD7762_Preclinical_Rationale Premise Many tumors have defective G1 checkpoint (p53 mutation) Reliance Reliance on S/G2 checkpoints for DNA repair and survival Premise->Reliance Chk1_Role Chk1 is a key regulator of S/G2 checkpoints Reliance->Chk1_Role AZD7762_Action This compound potently inhibits Chk1 Chk1_Role->AZD7762_Action Mechanism Abrogation of S/G2 checkpoints AZD7762_Action->Mechanism Synergy Potentiation of DNA-damaging agents (chemotherapy/radiation) Mechanism->Synergy Outcome Increased tumor cell death (mitotic catastrophe and apoptosis) Synergy->Outcome

References

AZD-7762 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical validation of AZD-7762, a potent ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2.[1][2] this compound has been extensively evaluated as a potential anti-cancer agent, primarily for its ability to sensitize tumor cells to DNA-damaging therapies.[1] This document summarizes key quantitative data, details essential experimental protocols for target validation, and visualizes the underlying signaling pathways. Although the clinical development of this compound was halted due to cardiac toxicity, the study of its mechanism and effects remains highly relevant for the ongoing development of Chk1 inhibitors as a therapeutic strategy.[3]

Core Mechanism of Action

This compound exerts its anti-tumor effects by targeting Chk1 and Chk2, key serine/threonine kinases that regulate the cellular response to DNA damage.[1] In response to genotoxic stress, Chk1 and Chk2 are activated and initiate cell cycle arrest, providing time for DNA repair.[4] Many cancer cells have a deficient G1 checkpoint, often due to p53 mutations, and are therefore heavily reliant on the S and G2 checkpoints, which are controlled by Chk1.[1][4] By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, forcing cancer cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[1][5][6] This mechanism forms the basis for its synergistic activity with DNA-damaging chemotherapies and radiation.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, both as a monotherapy and in combination with other agents.

Table 1: In Vitro Activity of this compound Monotherapy

Cell LineCancer TypeIC50 / GI50 (nM)Notes
KASUMI-1Acute Myeloid Leukemia0.234
NKM-1Acute Myeloid Leukemia0.415
MV-4-11Acute Myeloid Leukemia0.425
Neuroblastoma PanelNeuroblastoma82.6 - 505.9Panel included cell lines with wild-type p53, mutant p53, Mdm2 amplification, or p14 deletion.[7]
HEK293Embryonic Kidney236GI50 value.[2]
HT-29Colorectal167GI50 value.[2]

Table 2: Potentiation of Chemotherapeutic Agents by this compound

Cell LineCancer TypeChemotherapeutic AgentGI50 of Chemo Alone (nM)GI50 of Chemo + 300 nM this compound (nM)Fold Potentiation
SW620ColorectalGemcitabine24.11.0822.3
MDA-MB-231BreastGemcitabine225015015.0

Table 3: Enzymatic Inhibition and Checkpoint Abrogation

Assay TypeTarget/ProcessIC50 / EC50 (nM)
Cell-free Kinase AssayChk15
Cell-free Kinase AssayChk2<10
Camptothecin-induced G2 Arrest AbrogationG2 Checkpoint10

Signaling Pathways

The following diagrams illustrate the DNA damage response pathway and the mechanism of action of this compound.

DNA_Damage_Response DNA Damage Response and Cell Cycle Checkpoints cluster_upstream DNA Damage Sensing cluster_checkpoint Checkpoint Activation DNA_Damage DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates & inhibits CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs dephosphorylates & activates Cell_Cycle_Arrest S/G2 Cell Cycle Arrest CDKs->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for

Fig 1. Simplified DNA Damage Response Pathway.

AZD7762_Mechanism Mechanism of Action of this compound cluster_pathway Chk1/2 Inhibition DNA_Damage DNA_Damage Chk1_Chk2 Chk1/Chk2 DNA_Damage->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 inhibition blocked AZD7762 This compound AZD7762->Chk1_Chk2 inhibits CDKs CDKs Cdc25->CDKs activates Checkpoint_Abrogation Checkpoint Abrogation CDKs->Checkpoint_Abrogation drives cell cycle progression Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Checkpoint_Abrogation->Mitotic_Catastrophe Experimental_Workflow General Experimental Workflow for this compound Target Validation cluster_invitro In Vitro Assays cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay IC50_Calc Calculate IC50/EC50 Kinase_Assay->IC50_Calc determines direct inhibition Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound +/- DNA Damaging Agent Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability_Assay Checkpoint_Assay Checkpoint Abrogation Assay (Flow/Imaging) Treatment->Checkpoint_Assay Western_Blot Western Blot (Downstream Targets) Treatment->Western_Blot Synergy_Analysis Analyze Synergy & Potentiation Viability_Assay->Synergy_Analysis Mechanism_Validation Validate Mechanism Checkpoint_Assay->Mechanism_Validation Western_Blot->Mechanism_Validation

References

AZD-7762: A Technical Guide to G2/M Checkpoint Abrogation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the checkpoint kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR).[1][2] In response to genotoxic stress induced by chemotherapy or radiation, Chk1 and Chk2 are activated, leading to cell cycle arrest, primarily at the G2/M checkpoint. This arrest allows time for DNA repair, a mechanism that can contribute to therapeutic resistance in cancer cells. Many tumor cells harbor mutations in the p53 pathway, rendering the G1 checkpoint defective and making them heavily reliant on the S and G2/M checkpoints for survival following DNA damage.[2] By inhibiting Chk1 and Chk2, this compound abrogates the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely.[1][3] This leads to a form of mitotic catastrophe and subsequent apoptosis, thereby potentiating the cytotoxic effects of DNA-damaging agents.[4][5] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action in abrogating the G2/M checkpoint, relevant quantitative data, and detailed experimental protocols. Although clinical development of this compound was halted due to unpredictable cardiac toxicity, the study of this compound continues to provide valuable insights into the therapeutic potential of Chk1/Chk2 inhibition.[4][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Assay TypeReference
Chk15Scintillation Proximity Assay[2]
Chk25Scintillation Proximity Assay[1]
CAM>50Not specified[3]
Yes>50Not specified[3]
Fyn>50Not specified[3]
Lyn>50Not specified[3]
Hck>50Not specified[3]
Lck>50Not specified[3]

Table 2: Cellular Activity

ParameterEC50 (nM)Cell LineAssayReference
G2 Checkpoint Abrogation10Not specifiedPhospho-histone H3 staining[2]
Cell Cycle Arrest (as monotherapy)620Not specifiedNot specified[3]

Signaling Pathway and Mechanism of Action

This compound abrogates the G2/M checkpoint by inhibiting Chk1 and Chk2, which are central to the DNA damage response signaling cascade. The following diagram illustrates this pathway and the point of intervention by this compound.

G2/M Checkpoint Signaling and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the G2/M checkpoint.

In Vitro Chk1/Chk2 Kinase Assay

This protocol is adapted from methodologies used in the preclinical evaluation of this compound.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Chk1 and Chk2 kinases.

Materials:

  • Recombinant human Chk1 or Chk2 enzyme

  • Biotinylated peptide substrate (e.g., KKVSRSGLYRSPMPENLNRPR)

  • ATP (radiolabeled with ³³P)

  • This compound stock solution (in DMSO)

  • Kinase assay buffer

  • EDTA solution

  • Scintillation proximity assay (SPA) beads

  • 384-well microplates

  • TopCount NXT microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the peptide substrate, diluted this compound, and Chk1 or Chk2 enzyme.

  • Initiate the kinase reaction by adding [³³P]ATP.

  • Incubate the plate at room temperature for 2 hours.

  • Terminate the reaction by adding EDTA solution.

  • Add SPA beads and incubate to allow for binding to the biotinylated peptide.

  • Measure the incorporation of ³³P into the peptide substrate using a TopCount NXT microplate scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of this compound - Kinase, Substrate, [³³P]ATP start->prep_reagents plate_setup Plate Setup (384-well): Add Substrate, this compound, and Kinase prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add [³³P]ATP plate_setup->initiate_reaction incubation1 Incubate (2 hours at RT) initiate_reaction->incubation1 terminate_reaction Terminate Reaction: Add EDTA incubation1->terminate_reaction add_spa_beads Add SPA Beads terminate_reaction->add_spa_beads incubation2 Incubate for Bead Binding add_spa_beads->incubation2 read_plate Read Plate (Scintillation Counter) incubation2->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50 read_plate->data_analysis end End data_analysis->end

Workflow for In Vitro Kinase Assay.
Western Blot Analysis of Checkpoint Proteins

This protocol is a generalized procedure based on methods described in studies involving this compound.[8][9]

Objective: To assess the effect of this compound on the levels and phosphorylation status of key G2/M checkpoint proteins, such as Cdc25A and phospho-Histone H3 (Ser10).

Materials:

  • Cancer cell line of interest

  • DNA-damaging agent (e.g., gemcitabine, radiation)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cdc25A, anti-phospho-Histone H3 (Ser10), anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the DNA-damaging agent with or without this compound for the desired time points.

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol provides a standard method for analyzing cell cycle distribution.[10][11]

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle following treatment with a DNA-damaging agent and/or this compound.

Materials:

  • Cancer cell line of interest

  • DNA-damaging agent

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells as described for Western blotting.

  • Harvest both adherent and floating cells, wash with PBS, and pellet by centrifugation.

  • Resuspend the cell pellet in cold PBS.

  • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.

Homologous Recombination (DR-GFP) Assay

This protocol is based on the DR-GFP reporter assay used to measure homologous recombination repair.[9][12]

Objective: To assess the impact of this compound on the efficiency of homologous recombination (HR) repair.

Materials:

  • Cell line stably expressing the DR-GFP reporter construct

  • I-SceI expression vector (e.g., pCBASce)

  • Transfection reagent

  • This compound

  • Flow cytometer

Procedure:

  • Seed the DR-GFP reporter cell line.

  • Transfect the cells with the I-SceI expression vector to induce a DNA double-strand break in the reporter gene.

  • Following transfection, treat the cells with this compound or a vehicle control.

  • Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

  • Harvest the cells, wash with PBS, and resuspend in flow cytometry buffer.

  • Analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in the this compound treated group indicates inhibition of HR.

Conclusion

This compound is a powerful research tool for investigating the role of Chk1 and Chk2 in the DNA damage response and for exploring the therapeutic strategy of G2/M checkpoint abrogation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the field of oncology and drug development. While its clinical progression was halted, the lessons learned from this compound continue to inform the development of next-generation checkpoint inhibitors with improved safety profiles.

References

The Role of AZD-7762 in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7762 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1] These kinases are critical transducers of the DNA damage response, orchestrating cell cycle arrest to allow for DNA repair.[2][3] By inhibiting Chk1 and Chk2, this compound abrogates DNA damage-induced cell cycle checkpoints, primarily the S and G2/M phase checkpoints, leading to premature mitotic entry with unrepaired DNA, a phenomenon known as mitotic catastrophe, and subsequent apoptosis.[2][4][5] This mechanism of action makes this compound a powerful chemosensitizing and radiosensitizing agent, enhancing the efficacy of various DNA-damaging therapies in preclinical models.[6][7] This technical guide provides an in-depth overview of the core mechanisms of this compound in inducing cell cycle arrest, detailed experimental protocols for its study, and a summary of key quantitative data.

Core Mechanism of Action: Abrogation of Cell Cycle Checkpoints

This compound primarily functions by inhibiting Chk1 and Chk2, which are key regulators of the cell cycle checkpoints.[1] In response to DNA damage, upstream kinases such as ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated and subsequently phosphorylate and activate Chk1 and Chk2.[3]

Activated Chk1 plays a crucial role in the S and G2/M checkpoints. It phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[4][6] The inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), specifically Cdk2 and Cdk1, which are essential for S-phase progression and entry into mitosis, respectively. This leads to cell cycle arrest, providing time for DNA repair.[4]

This compound, by inhibiting Chk1, prevents the phosphorylation and degradation of Cdc25A, leading to its stabilization.[4][6] This results in the premature activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells to enter mitosis with damaged DNA.[4][8] This abrogation of the G2 checkpoint is a hallmark of this compound's activity.[6][9]

Furthermore, Chk1 inhibition by this compound has been shown to inhibit homologous recombination repair by preventing the formation of Rad51 foci at sites of DNA damage, leading to persistent DNA damage signals like γ-H2AX.[6]

Signaling Pathways

The signaling cascade leading to cell cycle arrest upon DNA damage and its abrogation by this compound is a well-defined pathway.

AZD7762_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1_Chk2 Chk1/Chk2 Phosphorylation (Activation) ATR_ATM->Chk1_Chk2 Cdc25 Cdc25 Phosphorylation (Inactivation) Chk1_Chk2->Cdc25 AZD7762 This compound AZD7762->Chk1_Chk2 Chk1_Chk2_Inhibited Chk1/Chk2 Inhibited CDK CDK Inactivation Cdc25->CDK Cell_Cycle_Arrest S and G2/M Cell Cycle Arrest CDK->Cell_Cycle_Arrest Cdc25_Active Cdc25 Active Chk1_Chk2_Inhibited->Cdc25_Active CDK_Active CDK Active Cdc25_Active->CDK_Active Checkpoint_Abrogation Checkpoint Abrogation (Premature Mitotic Entry) CDK_Active->Checkpoint_Abrogation Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Checkpoint_Abrogation->Mitotic_Catastrophe Western_Blot_Workflow Cell_Treatment 1. Cell Treatment - Treat cells with DNA-damaging agent (e.g., gemcitabine, radiation) +/- this compound for specified time. Cell_Lysis 2. Cell Lysis - Harvest and lyse cells in RIPA buffer with protease and phosphatase inhibitors. Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification - Determine protein concentration using a BCA assay. Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE - Separate protein lysates by sodium dodecyl sulfate- polyacrylamide gel electrophoresis. Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane. SDS_PAGE->Protein_Transfer Blocking 6. Blocking - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation - Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Chk1, anti-Cdc25A, anti-γ-H2AX). Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody for 1 hour at RT. Primary_Antibody->Secondary_Antibody Detection 9. Detection - Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Secondary_Antibody->Detection

References

The Chk1/2 Inhibitor AZD-7762: A Deep Dive into its Effects on Tumor Suppressor Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, key regulators of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] In the context of cancer therapy, particularly for tumors harboring defects in the G1 checkpoint, the inhibition of Chk1 and Chk2 presents a promising strategy to enhance the efficacy of DNA-damaging agents.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its interplay with tumor suppressor genes and associated pathways. We will delve into quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Abrogating S and G2/M Checkpoints

In response to DNA damage, normal cells activate a complex signaling network to arrest the cell cycle and allow for DNA repair. The primary kinases orchestrating this response are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which, upon activation, phosphorylate and activate the downstream checkpoint kinases Chk1 and Chk2.[5] Chk1 and Chk2, in turn, phosphorylate a variety of substrates to enforce cell cycle arrest, primarily at the S and G2/M phases.[1]

A critical target of Chk1 is the phosphatase Cdc25A. Phosphorylation of Cdc25A by Chk1 leads to its ubiquitination and subsequent degradation.[1] The loss of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for progression through the S and G2 phases. This compound, by inhibiting Chk1, prevents the degradation of Cdc25A, leading to inappropriate CDK activation and forcing cells with damaged DNA to proceed through the cell cycle.[1][4][6] This abrogation of the S and G2/M checkpoints ultimately leads to mitotic catastrophe and apoptosis in cancer cells.[7][8]

Another crucial role of Chk1 is in the regulation of homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway. Chk1 is known to regulate the localization and function of RAD51, a key recombinase in HR.[4][9] By inhibiting Chk1, this compound can impair HR-mediated DNA repair, further sensitizing cancer cells to DNA-damaging agents.[4][9][10]

The Critical Role of p53 Status

The tumor suppressor protein p53 is a central regulator of the G1 checkpoint. In response to DNA damage, p53 is activated and induces the expression of p21, a potent CDK inhibitor, leading to G1 arrest.[5] A large proportion of human cancers harbor mutations in the TP53 gene, rendering the G1 checkpoint non-functional.[11] These p53-deficient tumors become heavily reliant on the S and G2/M checkpoints, orchestrated by Chk1 and Chk2, to survive genotoxic stress.[11][12]

This dependency creates a synthetic lethal interaction that can be exploited by this compound. By inhibiting Chk1 and Chk2 in p53-mutant cancer cells, this compound effectively removes the last line of defense against DNA damage, leading to a significant increase in cytotoxicity when combined with DNA-damaging agents.[7][9][11][12] In contrast, normal cells with a functional p53-mediated G1 checkpoint are less affected by Chk1/2 inhibition, providing a potential therapeutic window.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data on the in vitro and in vivo activity of this compound.

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. Chk1
Chk1 5 1
Chk2 5 1
CAM<10-
Yes<10-
Fyn<10-
Lyn<10-
Hck<10-
Lck<10-
CDK1/cyclin B1>5000>1000
PKC isoforms>500>100
p38>500>100
MAPKAP Kinase 2>500>100
Data compiled from multiple sources.[1][2][3]

Table 2: Potentiation of Chemotherapy by this compound in Cancer Cell Lines

Cell LineCancer Typep53 StatusChemotherapeutic AgentThis compound Conc. (nM)GI50 (Chemo alone)GI50 (Chemo + this compound)Fold Potentiation
SW620ColonMutantGemcitabine30024.1 nM1.08 nM22.3
MDA-MB-231BreastMutantTopotecan3002.25 µM0.15 µM15.0
Lkb1-null t2LungNullGemcitabine10~10 nM~1 nM~10
Lkb1-null t4LungNullGemcitabine10~8 nM~0.8 nM~10
Lkb1-null t5LungNullGemcitabine10~12 nM~1.5 nM~8
Data compiled from multiple sources.[3][13]

Table 3: Effect of this compound on Cell Viability in Neuroblastoma Cell Lines

Cell Linep53 StatusIC50 (nM)
VariousWild-type, Mutant, Mdm2 amp, p14 deletion82.6 - 505.9
Data from Selleck Chemicals.[3]

Table 4: Abrogation of G2/M Arrest by this compound

AssayCell LineInducing AgentThis compound EC50 (nM)
Checkpoint AbrogationHT-29Camptothecin10
Data from Zabludoff et al., 2008.[1]

Table 5: Differential Effect of this compound on p53-Mutant vs. Wild-Type Cells

Cell Linep53 StatusTreatmentEffect
HCT116 isogenic pairp53+/+ vs. p53-/-Gemcitabine + this compoundEnhanced cytotoxicity in p53-/- cells
WU-BC3 vs. WU-BC4WT vs. MutantIrinotecan + this compoundGreater increase in apoptosis in p53 mutant cells
T47D vs. MCF7Mutant vs. WTRadiation + this compoundSignificant potentiation of lethal effects in T47D (p53 mutant)
HN30 vs. HN31WT vs. MutantCisplatin + this compoundSensitization of p53-mutant cells to cisplatin
Data compiled from multiple sources.[1][9][11][14]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors DNA_Damage DNA Double Strand Breaks ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates p53 p53 ATM_ATR->p53 activates Cdc25A Cdc25A (Degradation) Chk1_Chk2->Cdc25A phosphorylates for degradation Rad51 Rad51 (Inhibition) Chk1_Chk2->Rad51 inhibits p21 p21 (Induction) p53->p21 induces S_G2_Arrest S/G2 Arrest Cdc25A->S_G2_Arrest promotes DNA_Repair DNA Repair Rad51->DNA_Repair promotes G1_Arrest G1 Arrest p21->G1_Arrest promotes Apoptosis Apoptosis AZD7762 This compound AZD7762->Chk1_Chk2 inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Start Cancer Cell Lines (p53-WT vs p53-mutant) Treatment Treat with: - Vehicle (Control) - DNA-damaging agent - this compound - Combination Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Clonogenic Clonogenic Survival Assay Treatment->Clonogenic WesternBlot Western Blot (Chk1, p-Chk1, Cdc25A, γH2AX) Treatment->WesternBlot FlowCytometry Flow Cytometry (Cell Cycle Analysis) Treatment->FlowCytometry IF Immunofluorescence (γH2AX, Rad51 foci) Treatment->IF DataAnalysis Quantitative Analysis - IC50/GI50 calculation - Cell cycle distribution - Protein expression levels - DNA damage quantification Viability->DataAnalysis Clonogenic->DataAnalysis WesternBlot->DataAnalysis FlowCytometry->DataAnalysis IF->DataAnalysis

References

Methodological & Application

Application Notes and Protocols for AZD-7762 In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-7762 is a potent and selective inhibitor of the checkpoint kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway. By abrogating cell cycle checkpoints, this compound can enhance the cytotoxicity of DNA-damaging agents and radiation, making it a compound of significant interest in oncology research. This document provides detailed protocols for assessing the in vitro cell viability of cancer cell lines treated with this compound using common colorimetric (MTT) and luminescent (CellTiter-Glo®) assays. Additionally, it includes a summary of reported IC50 values and visual representations of the experimental workflow and the targeted signaling pathway.

Introduction

The DNA damage response is a complex signaling network that maintains genomic integrity. Key players in this response are the serine/threonine kinases Chk1 and Chk2. Upon DNA damage, these kinases are activated and initiate cell cycle arrest to allow time for DNA repair. Many cancer cells have defects in their DDR pathways, making them reliant on kinases like Chk1 for survival, especially in the context of chemotherapy or radiation.

This compound is an ATP-competitive inhibitor of both Chk1 and Chk2. Its ability to force cells with damaged DNA to prematurely enter mitosis leads to mitotic catastrophe and apoptosis. This mechanism of action makes this compound a promising agent for combination therapies. Accurate and reproducible methods for quantifying the effect of this compound on cancer cell viability are essential for preclinical drug development.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as a monotherapy. It is important to note that the cytotoxic effects of this compound are significantly enhanced when used in combination with DNA-damaging agents.

Cell LineCancer Typep53 StatusIC50 (nM)Assay TypeReference
KASUMI-1Acute Myeloid LeukemiaMutant0.234Growth Inhibition--INVALID-LINK--
NKM-1Acute Myeloid LeukemiaWild-Type0.415Growth Inhibition--INVALID-LINK--
MV-4-11Acute Myeloid LeukemiaWild-Type0.425Growth Inhibition--INVALID-LINK--
Neuroblastoma Cell LinesNeuroblastomaVarious82.6 - 505.9Cytotoxicity
HEC-1BEndometrial CancerMutant~10-100 (synergy with VE822)Cell Viability
HEC-6Endometrial CancerWild-Type~10-100 (synergy with VE822)Cell Viability

Experimental Protocols

Two common methods for determining in vitro cell viability are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures and published studies involving this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and published studies utilizing this assay with this compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed 3,000 cells per well in 100 µL of complete medium in an opaque-walled 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired concentrations of this compound to the wells.

    • Incubate for the desired duration (e.g., 24 or 48 hours).

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.

    • Reconstitute the CellTiter-Glo® substrate with the buffer to prepare the CellTiter-Glo® Reagent.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Mandatory Visualization

AZD7762_Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells azd_prep Prepare this compound Dilutions azd_prep->treat_cells incubation Incubate (e.g., 72h) treat_cells->incubation add_reagent Add Viability Reagent (MTT or CellTiter-Glo) incubation->add_reagent reagent_incubation Incubate add_reagent->reagent_incubation read_plate Read Plate (Absorbance or Luminescence) reagent_incubation->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for this compound in vitro cell viability assay.

Chk1_Chk2_Signaling_Pathway cluster_dna_damage DNA Damage cluster_sensors Sensors cluster_transducers Transducers cluster_effectors Effectors dna_damage DNA Damage (e.g., Chemotherapy, Radiation) atm_atr ATM / ATR dna_damage->atm_atr chk1_chk2 Chk1 / Chk2 atm_atr->chk1_chk2 cdc25 Cdc25 Phosphatases chk1_chk2->cdc25 Inhibition cell_cycle_arrest Cell Cycle Arrest (G2/M Checkpoint) cdc25->cell_cycle_arrest Promotion azd7762 This compound azd7762->chk1_chk2 Inhibition

Caption: Simplified Chk1/Chk2 signaling pathway in response to DNA damage.

Determining the Optimal Working Concentration of AZD-7762 in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinases Chk1 and Chk2, with an IC50 of 5 nM for both. These kinases are critical transducers of the DNA damage response (DDR), regulating cell cycle checkpoints to allow for DNA repair. Specifically, the ATR/Chk1 and ATM/Chk2 pathways are central to the S and G2/M checkpoints. By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, leading to mitotic catastrophe and apoptosis in cells with DNA damage. This mechanism makes this compound a powerful sensitizer to DNA-damaging agents like chemotherapy and radiation.

These application notes provide a comprehensive guide for determining the optimal working concentration of this compound in various cell culture systems. The protocols outlined below will enable researchers to assess its effects on cell viability, cell cycle progression, and target engagement.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported in vitro potency and effective concentrations of this compound across various assays and cell lines. This data serves as a valuable starting point for designing dose-response experiments.

ParameterCell Line/AssayConcentrationReference
IC50 (Kinase Inhibition) Recombinant Chk15 nM
Recombinant Chk25 nM
Ki (Binding Affinity) Chk13.6 nM
EC50 (Checkpoint Abrogation) HT29 (Camptothecin-induced G2 arrest)10 nM
IC50 (Growth Inhibition) KASUMI-10.234 µM
NKM-10.415 µM
MV-4-110.425 µM
Neuroblastoma cell lines82.6 - 505.9 nM
Effective Concentration (Chemosensitization) SW620, MDA-MB-231 (with DNA damaging agents)300 nM
HCT116 (with gemcitabine)100 nM
Multiple Myeloma cell lines (with bendamustine or melphalan)100 nM
Multiple cancer cell lines (for radiosensitization)100 nM

Experimental Protocols

The following protocols provide a framework for determining the optimal working concentration of this compound. It is recommended to adapt these protocols to specific cell lines and experimental conditions.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the cytotoxic or cytostatic effects of this compound and is crucial for calculating the IC50 value for growth inhibition.

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) for MTT

  • Microplate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. A suggested starting concentration range is 0.1 nM to 10 µM. Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours for proliferation, or a shorter time course if combining with another agent).

  • Measurement:

    • For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Add 100 µL of solubilization solution and incubate until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm.

    • For CellTiter-Glo®: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint induced by DNA damage.

Materials:

  • Selected cancer cell line(s)

  • 6-well tissue culture plates

  • DNA-damaging agent (e.g., Camptothecin, Etoposide, or radiation source)

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency (e.g., 50-70%), treat with a DNA-damaging agent for a sufficient time to induce G2/M arrest (e.g., 2 hours with Camptothecin).

  • This compound Addition: Add a range of this compound concentrations (e.g., 10 nM to 1 µM) to the cells and incubate for a further 24 hours. Include controls for untreated cells, cells treated with the DNA-damaging agent alone, and cells treated with this compound alone.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A decrease in the G2/M population in the co-treated sample compared to the DNA-damaging agent alone indicates checkpoint abrogation.

Western Blotting for Target Engagement and Pathway Modulation

This protocol is used to confirm that this compound is engaging its targets (Chk1/Chk2) and modulating downstream signaling pathways.

Materials:

  • Selected cancer cell line(s)

  • 6-well or 10 cm tissue culture dishes

  • DNA-damaging agent

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Chk1 (Ser345), anti-Chk1, anti-phospho-Histone H2A.X (γH2AX, Ser139), anti-Cdc25A, anti-Cyclin B1, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells as described in the cell cycle analysis protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. A decrease in phospho-Chk1 (a downstream marker of ATR/ATM activity, not direct Chk1 autophosphorylation which this compound would inhibit) and an increase in γH2AX can indicate persistent DNA damage. Stabilization of Cdc25A is a direct consequence of Chk1 inhibition.

Visualizations

Signaling Pathway of this compound Action

AZD7762_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates & inhibits Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Chk1_Chk2->Mitotic_Catastrophe prevents AZD7762 This compound AZD7762->Chk1_Chk2 AZD7762->Mitotic_Catastrophe promotes CDKs CDK1 / CDK2 Cdc25->CDKs dephosphorylates & activates CellCycleArrest S and G2/M Checkpoint Arrest CDKs->CellCycleArrest progression blocked DNA_Repair DNA Repair CellCycleArrest->DNA_Repair allows time for

Caption: this compound inhibits Chk1/2, preventing cell cycle arrest and promoting apoptosis.

Experimental Workflow for Determining this compound Working Concentration

Experimental_Workflow start Start: Select Cell Line dose_response Dose-Response Curve (0.1 nM - 10 µM this compound) start->dose_response viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->viability_assay ic50 Determine IC50 (Growth Inhibition) viability_assay->ic50 checkpoint_abrogation Checkpoint Abrogation Assay ic50->checkpoint_abrogation dna_damage Induce DNA Damage (e.g., Camptothecin) checkpoint_abrogation->dna_damage azd7762_treatment Treat with this compound (Concentrations around IC50 and lower) dna_damage->azd7762_treatment cell_cycle Cell Cycle Analysis (Flow Cytometry) azd7762_treatment->cell_cycle western_blot Western Blot Analysis (pChk1, γH2AX, Cdc25A) azd7762_treatment->western_blot analyze_results Analyze Results & Determine Optimal Working Concentration cell_cycle->analyze_results western_blot->analyze_results end End analyze_results->end

Caption: Workflow for determining the optimal working concentration of this compound.

Application Notes and Protocols for AZD-7762 in Chemosensitization Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-7762 is a potent, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), with IC50 values of 5 nM for both kinases.[1][2] By targeting these critical regulators of the DNA damage response (DDR), this compound can abrogate cell cycle checkpoints, primarily the G2/M checkpoint, and inhibit DNA repair mechanisms such as homologous recombination.[3][4] This action prevents cancer cells from repairing DNA damage induced by chemotherapy or radiation, leading to mitotic catastrophe and apoptosis.[5][6] These application notes provide detailed protocols for utilizing this compound to sensitize cancer cells to DNA-damaging agents.

Mechanism of Action: CHK1/2 Inhibition

Upon DNA damage, ATM and ATR kinases are activated, which in turn phosphorylate and activate CHK1 and CHK2.[7] Activated CHK1 and CHK2 then phosphorylate downstream targets, including Cdc25 phosphatases, leading to their inactivation and subsequent cell cycle arrest. This pause allows time for DNA repair. This compound competitively binds to the ATP-binding site of CHK1 and CHK2, preventing their activation and the downstream signaling cascade.[2] Consequently, the cell cycle is not arrested, and cells with damaged DNA proceed into mitosis, resulting in cell death.

AZD7762_Mechanism cluster_0 DNA Damage Response cluster_1 Intervention cluster_2 Outcome DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR CHK1_2 CHK1 / CHK2 ATM_ATR->CHK1_2 Cdc25 Cdc25 Phosphatases CHK1_2->Cdc25 phosphorylates & inactivates Mitotic_Catastrophe Mitotic Catastrophe CHK1_2->Mitotic_Catastrophe abrogation of checkpoint leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest & DNA Repair Cdc25->Cell_Cycle_Arrest inhibition leads to Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival AZD7762 This compound AZD7762->CHK1_2 inhibits Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis Chemosensitization_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Attach 2. Allow to Attach (24h) Seed_Cells->Attach Prepare_Drugs 3. Prepare Serial Dilutions (Chemotherapy +/- constant this compound) Attach->Prepare_Drugs Treat 4. Treat Cells (24h) Prepare_Drugs->Treat Washout 5. Optional: Washout & Re-treat with this compound alone (24h) Treat->Washout Incubate 6. Incubate in Drug-Free Medium (72h total) Washout->Incubate Assay 7. Perform Cell Viability Assay (e.g., CellTiter-Glo, MTS) Incubate->Assay Analyze 8. Analyze Data & Calculate IC50 Assay->Analyze End End Analyze->End

References

Application Notes and Protocols: Experimental Design for AZD-7762 Radiosensitization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to evaluate the radiosensitizing effects of AZD-7762. This compound is a potent inhibitor of the checkpoint kinases Chk1 and Chk2, which are critical components of the DNA Damage Response (DDR) pathway.[1][2] By inhibiting Chk1, this compound abrogates the radiation-induced G2/M cell cycle checkpoint and impedes DNA repair processes, such as homologous recombination, thereby sensitizing cancer cells to ionizing radiation.[3][4][5] This document outlines the underlying mechanism of action, key experimental protocols, and expected quantitative outcomes for studying this compound as a radiosensitizer, with a particular focus on its enhanced efficacy in p53-deficient tumors.[6][7]

Mechanism of Action: this compound-Mediated Radiosensitization

Ionizing radiation (IR) induces DNA double-strand breaks (DSBs), which activate the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[2] Activated Chk1 phosphorylates and inactivates the Cdc25A phosphatase, preventing the activation of Cyclin B-Cdk1 complexes and leading to cell cycle arrest in the G2 phase.[2][3] This G2 arrest allows time for the cell to repair DNA damage, primarily through pathways like homologous recombination repair (HRR), which involves the recruitment of proteins such as Rad51 to the damage site.[3][4]

This compound, a potent ATP-competitive inhibitor with an IC50 of 5 nM for Chk1, disrupts this protective mechanism.[8] By inhibiting Chk1, this compound prevents the inactivation of Cdc25A, leading to premature entry into mitosis despite the presence of radiation-induced DNA damage.[3][4] This abrogation of the G2 checkpoint, combined with the inhibition of HRR (evidenced by reduced Rad51 foci formation), results in increased genomic instability, mitotic catastrophe, and ultimately, enhanced cell death.[3][9] The persistent expression of γ-H2AX, a marker for DSBs, is a hallmark of this impaired DNA repair.[4][6][9]

AZD7762_Signaling_Pathway cluster_0 Standard DNA Damage Response (DDR) cluster_1 Effect of this compound IR Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) IR->DNA_DSB ATM_ATR ATM / ATR Activation DNA_DSB->ATM_ATR Chk1_2 Chk1 / Chk2 Activation ATM_ATR->Chk1_2 Cdc25A_Inhibit Cdc25A Inhibition Chk1_2->Cdc25A_Inhibit phosphorylates G2_Arrest G2/M Checkpoint Arrest DNA_Repair DNA Repair (e.g., HRR via Rad51) Chk1_2->DNA_Repair promotes Cdc25A_Inhibit->G2_Arrest leads to G2_Arrest->DNA_Repair allows time for Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis G2_Arrest->Mitotic_Catastrophe Abrogation Cell_Survival Cell Survival DNA_Repair->Cell_Survival DNA_Repair->Mitotic_Catastrophe Inhibition AZD7762 This compound AZD7762->Chk1_2 Inhibits Persistent_Damage Persistent DNA Damage (γ-H2AX foci)

Caption: this compound signaling pathway in radiosensitization.

Recommended Experimental Design Workflow

A robust experimental design to validate the radiosensitizing effects of this compound involves a multi-faceted approach, progressing from in vitro cell-based assays to in vivo models. The workflow should be designed to confirm the drug's impact on cell viability, its mechanism of action on the cell cycle and DNA repair, and its efficacy in a tumor model.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Line Selection (e.g., p53 mutant vs. wild-type) treatment Treatment Groups: 1. Control (DMSO) 2. Radiation Only 3. This compound Only 4. This compound + Radiation start->treatment clonogenic Clonogenic Survival Assay (Endpoint: Cell Viability) treatment->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) (Endpoint: G2/M Arrest) treatment->cell_cycle dna_damage DNA Damage & Repair Assays (Immunofluorescence) (Endpoints: γ-H2AX, Rad51 foci) treatment->dna_damage apoptosis Apoptosis Assay (Annexin V / PI Staining) (Endpoint: Cell Death) treatment->apoptosis western Western Blot (Endpoint: Protein Expression, e.g., pChk1, Cdc25A) treatment->western invivo In Vivo Xenograft Study (Endpoint: Tumor Growth Delay) clonogenic->invivo Confirm with in vivo model

Caption: General experimental workflow for this compound studies.

Key Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for measuring the effect of ionizing radiation on cell reproductive integrity. It is used to quantify the radiosensitizing effect of this compound by calculating a Dose Modification Factor (DMF) or Radiation Enhancement Ratio (RER).[5][7][10][11]

Protocol:

  • Cell Seeding: Plate cells (e.g., HT29, MiaPaCa-2, U251) in 6-well plates.[12][13] The number of cells seeded per well should be adjusted for each radiation dose to aim for approximately 50-100 colonies per plate at the end of the experiment.

  • Drug Treatment: Allow cells to attach for 24 hours. Pre-treat the cells with a non-cytotoxic concentration of this compound (e.g., 100-200 nM) or vehicle (DMSO) for 1 hour prior to irradiation.[10][12]

  • Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, replace the medium with fresh medium (containing the drug or vehicle) and incubate for another 24 hours. Then, replace with drug-free medium and allow colonies to form over 10-14 days.[12]

  • Staining and Counting: Fix the colonies with 4% paraformaldehyde or methanol/acetic acid and stain with 0.5% crystal violet.[14] Count colonies containing ≥50 cells.

  • Analysis: Calculate the surviving fraction (SF) at each dose: SF = (colonies counted / cells seeded) / (plating efficiency of control). Plot the log of the surviving fraction against the radiation dose. The DMF can be calculated as the ratio of radiation doses required to produce a specific survival level (e.g., 10%) with and without the drug.[7]

Cell Cycle Analysis

This protocol uses flow cytometry to determine the cell cycle distribution and assess whether this compound abrogates the radiation-induced G2/M checkpoint.[15][16][17]

Protocol:

  • Cell Treatment: Seed cells in 60 mm dishes. Treat with this compound (e.g., 100 nM) or vehicle for 1 hour, followed by irradiation (e.g., 5 Gy).[18]

  • Harvesting: At various time points post-irradiation (e.g., 6, 12, 24, 48 hours), harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide, PI) and RNase A to prevent staining of double-stranded RNA.[19]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.[19]

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle. A successful G2/M arrest will show an accumulation of cells in the G2/M phase after radiation, while effective abrogation by this compound will show a reduction in this G2/M population compared to the radiation-only group.[6][7]

DNA Damage (γ-H2AX) and Repair (Rad51) Foci Formation Assay

This immunofluorescence-based assay visualizes and quantifies DNA double-strand breaks (via γ-H2AX) and the cell's attempt to repair them via homologous recombination (via Rad51).[20] It is used to show that this compound increases persistent DNA damage and inhibits repair.[3][4][6]

Protocol:

  • Cell Culture: Grow cells on glass coverslips in 6-well plates.

  • Treatment: Treat cells with this compound and/or radiation as described previously.

  • Fixation and Permeabilization: At desired time points post-treatment (e.g., 1, 6, 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS.[21]

  • Blocking: Block non-specific antibody binding using a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against γ-H2AX (phospho-S139) and/or Rad51 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Counterstain the nuclei with DAPI, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of fluorescent foci per nucleus. An increase in the number and persistence of γ-H2AX foci and a decrease in Rad51 foci in the this compound + radiation group compared to the radiation-only group indicates impaired DNA repair.[3][9]

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It is used to confirm that the radiosensitization by this compound leads to increased programmed cell death.[22]

Protocol:

  • Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis protocol. Collect both adherent and floating cells to include the apoptotic population.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately (within 1 hour).

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative Data Presentation

The results from the described experiments should be quantified and presented clearly. The following tables summarize representative data from published studies on this compound radiosensitization.

Table 1: In Vitro Radiosensitization by this compound in Various Cancer Cell Lines

Cell Linep53 StatusAssayEndpointResultReference
HT29 (Colon)MutantClonogenicDMF at 10% Survival1.6[7][10]
H460 (Lung)Wild-TypeClonogenicDMF at 10% Survival1.2[7][10]
U251 (Glioblastoma)MutantClonogenicDose Enhancement Ratio1.25[12]
SKMG3 (Glioblastoma)MutantClonogenicDose Enhancement Ratio1.44[12]
MiaPaCa-2 (Pancreas)MutantClonogenicRadiation Enhancement Ratio1.5[3][5]
SF1522 (Normal Fibroblast)Wild-TypeClonogenicRadiosensitizationNot enhanced[7]

DMF: Dose Modification Factor; a higher value indicates greater radiosensitization.

Table 2: Mechanistic Effects of this compound in Combination with Radiation

AssayCell LineTreatmentKey FindingImplicationReference
Cell Cycle AnalysisMultipleThis compound + IRReduction of radiation-induced G2 populationAbrogation of G2/M Checkpoint[6][7]
ImmunofluorescenceMiaPaCa-2This compound + IRDecreased Rad51 foci formationInhibition of Homologous Recombination[3][4]
ImmunofluorescenceMultipleThis compound + IRIncreased and persistent γ-H2AX fociInhibition of DNA Damage Repair[6][9]
Western BlotMiaPaCa-2This compound + IRStabilization of Cdc25AAbrogation of G2/M Checkpoint[3][4]

IR: Ionizing Radiation

Conclusion

The experimental framework detailed in these application notes provides a comprehensive strategy to investigate the radiosensitizing properties of the Chk1/2 inhibitor this compound. The core of this design involves demonstrating enhanced cell killing via clonogenic assays and elucidating the underlying mechanisms, namely the abrogation of the G2/M checkpoint and the inhibition of DNA repair, through cell cycle analysis and immunofluorescence. The consistent observation that this compound is more effective in p53-mutated cancer cells highlights a potential patient selection biomarker for future clinical investigations.[6][7][12] By following these protocols, researchers can robustly evaluate the preclinical efficacy of this compound as a promising agent in combination with radiotherapy.

References

Application Notes and Protocols for AZD-7762 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing the Chk1/2 inhibitor, AZD-7762, in preclinical in vivo xenograft models. The protocols are compiled from various studies and are intended to guide the design and execution of experiments to evaluate the anti-tumor efficacy of this compound, both as a single agent and in combination with DNA-damaging therapies.

Introduction

This compound is a potent, ATP-competitive inhibitor of checkpoint kinases 1 (Chk1) and 2 (Chk2), with an IC50 of 5 nM for Chk1.[1] It plays a crucial role in abrogating the S and G2 checkpoints in the cell cycle, which are often relied upon by p53-deficient tumors for DNA repair and survival.[2][3] By inhibiting Chk1 and Chk2, this compound can potentiate the effects of DNA-damaging agents like chemotherapy and radiation, leading to increased tumor cell death.[2][3][4] Preclinical studies in various xenograft models have demonstrated its ability to enhance the efficacy of agents such as gemcitabine, irinotecan, and radiation therapy.[2][5][6]

Signaling Pathway of this compound Action

In response to DNA damage, ataxia telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) kinases are activated.[7] These kinases, in turn, activate Chk1 and Chk2.[7] Activated Chk1 leads to the degradation of the phosphatase cdc25A, resulting in the inactivation of cyclin/cdk complexes and subsequent cell cycle arrest in the S and G2 phases to allow for DNA repair.[2] this compound inhibits Chk1 and Chk2, preventing this cell cycle arrest and forcing cells with damaged DNA to proceed into mitosis, ultimately leading to mitotic catastrophe and cell death.[2][8] This is particularly effective in p53-mutant tumors, which lack the G1 checkpoint and are heavily reliant on the S and G2 checkpoints.[3][6]

AZD7762_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 activates cdc25A cdc25A Chk1->cdc25A degrades Cyclin/CDK Cyclin/CDK cdc25A->Cyclin/CDK activates S/G2 Arrest S/G2 Arrest Cyclin/CDK->S/G2 Arrest promotes Mitotic Catastrophe Mitotic Catastrophe S/G2 Arrest->Mitotic Catastrophe abrogation leads to AZD7762 AZD7762 AZD7762->Chk1 inhibits

This compound signaling pathway in response to DNA damage.

Experimental Protocols

General Xenograft Model Development

A foundational aspect of in vivo studies is the successful establishment of xenograft tumors. This can be achieved using either established cancer cell lines or patient-derived tissues.

Materials:

  • Immunocompromised mice (e.g., athymic nude, NOD-scid)[9]

  • Cancer cell lines (e.g., SW620, H460, HT29, MiaPaCa-2, T47D) or patient-derived tumor fragments[2][5][6][8]

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Anesthetics

  • Surgical tools

  • Estrogen pellets (for estrogen-dependent tumors)[9]

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest and resuspend cells in a sterile solution (e.g., PBS or serum-free medium), often mixed with Matrigel to support tumor formation.

  • Implantation: Anesthetize the mouse. For subcutaneous models, inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank. For orthotopic models, implant the cells or tumor fragments into the corresponding organ. For estrogen-dependent tumors, an estrogen pellet may be implanted subcutaneously.[9]

  • Tumor Growth Monitoring: Monitor the animals regularly for tumor growth. Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

Xenograft_Workflow A Cell Culture / Patient Tissue Preparation B Implantation into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Drug Administration D->E F Endpoint Analysis E->F

General experimental workflow for in vivo xenograft studies.
This compound Administration and Combination Therapy Protocols

The following tables summarize dosing and schedules for this compound in combination with various anti-cancer agents, as reported in the literature.

Table 1: this compound in Combination with Gemcitabine

Cell Line XenograftMouse/Rat StrainGemcitabine Dose & ScheduleThis compound Dose & ScheduleKey Findings
H460-DNp53 (lung)Rat120 mg/kg, single dose10 or 20 mg/kg, twice daily for 3 daysDose-dependent potentiation of antitumor activity.[1][2]
MiaPaCa-2 (pancreatic)Mouse25 mg/kg, days 1 and 825 mg/kg, 5 times weeklySignificantly prolonged time to tumor volume doubling when combined with radiation.[5]

Table 2: this compound in Combination with Irinotecan

Cell Line XenograftMouse StrainIrinotecan Dose & ScheduleThis compound Dose & ScheduleKey Findings
SW620 (colorectal)Athymic mice25 or 50 mg/kg, every 3 days for 4 cyclesTwo doses of 25 mg/kg, 2 and 14 hours after irinotecanSignificant increase in tumor-free survival.[2]

Table 3: this compound in Combination with Radiation

Cell Line XenograftMouse StrainRadiation Dose & ScheduleThis compound Dose & ScheduleKey Findings
HT29 (colorectal)Mouse5 daily fractions2 daily dosesSignificant radiation enhancement.[6]
T47D (breast)Nude miceNot specifiedNot specifiedDelayed xenograft growth in response to radiation.[8]
Patient-derived (pancreatic)Mouse18 Gy total5 times weeklySignificantly prolonged time to tumor volume doubling.[5]

Table 4: this compound in Combination with Enzalutamide

Xenograft ModelTreatment DurationKey Findings
VCaP (prostate)35 daysReduced tumor growth compared to control.[10]
C4-2b (prostate)21 daysSignificantly lower tumor volumes compared to control and single agents.[10]
MDA-133-4 PDX (prostate)28 daysSynergistic inhibition of tumor growth.[10]
Pharmacodynamic and Endpoint Analysis

To assess the biological effects of this compound, various pharmacodynamic markers can be analyzed in tumor tissues.

Procedure:

  • Tissue Collection: At the end of the study, or at specified time points, euthanize the animals and excise the tumors.

  • Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the expression and phosphorylation status of key proteins in the DNA damage response and cell cycle pathways. Important markers include:

    • γ-H2AX: A marker of DNA double-strand breaks.[5][6]

    • Phospho-Chk1 (S345 and S296): To confirm target engagement by this compound.[11]

    • Cdc25A: Stabilization of this protein is expected with Chk1 inhibition.[2]

    • Cyclin B: To assess G2/M checkpoint abrogation.[6]

    • RAD51: A key protein in homologous recombination repair.[8]

  • Immunohistochemistry (IHC): Fix tumor tissues in formalin and embed in paraffin for IHC analysis of proliferation markers (e.g., Ki67) and other relevant biomarkers.[11]

  • Flow Cytometry: For some studies, tumors can be disaggregated to single-cell suspensions for cell cycle analysis by flow cytometry to directly assess checkpoint abrogation.[11]

Conclusion

The use of this compound in in vivo xenograft models has demonstrated its potential to significantly enhance the efficacy of DNA-damaging cancer therapies. The protocols and data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to further investigate the therapeutic potential of Chk1/2 inhibition. Careful consideration of the tumor model, combination agent, and dosing schedule is critical for successful outcomes.

References

Application Notes: Analysis of Chk1 Phosphorylation Following AZD-7762 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine checkpoint kinases 1 and 2 (Chk1 and Chk2), with an IC50 of 5 nM for Chk1 in cell-free assays.[1][2][3] These kinases are critical transducers in the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[4][5] By inhibiting Chk1/2, this compound abrogates the S and G2/M checkpoints, causing cells with DNA damage to prematurely enter mitosis, which can lead to cell death.[2][6] This mechanism makes this compound a powerful sensitizing agent for DNA-damaging chemotherapies and radiation.[7][8][9]

Monitoring the phosphorylation state of Chk1 is a key pharmacodynamic biomarker for assessing the biological activity of this compound. The drug's effect on Chk1 phosphorylation is nuanced:

  • Inhibition of Autophosphorylation (pChk1 Ser296): this compound directly inhibits the kinase activity of Chk1, leading to a decrease in its autophosphorylation at sites like Serine 296.[7][8]

  • Increase in ATR/ATM-mediated Phosphorylation (pChk1 Ser345): By abrogating the checkpoint and allowing cell cycle progression despite DNA damage, this compound treatment leads to an accumulation of DNA double-strand breaks.[6][7] This persistent damage triggers an amplified upstream response from kinases like ATR and ATM, resulting in a compensatory increase in the phosphorylation of Chk1 at Serine 345.[6][7][8]

Therefore, Western blot analysis is an essential technique to simultaneously measure the expected decrease in pChk1 (Ser296) and the increase in pChk1 (Ser345) to confirm the on-target effect of this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of Chk1 in the DNA damage response and the points of intervention by DNA-damaging agents and this compound.

AZD7762_Pathway cluster_upstream Upstream DNA Damage Signal cluster_chk1 Chk1 Regulation cluster_downstream Downstream Effects DNA_Damage DNA Damage (e.g., from Gemcitabine) ATR_ATM ATR / ATM Kinases DNA_Damage->ATR_ATM activates Chk1 Chk1 ATR_ATM->Chk1 phosphorylates (S345) pChk1_S345 pChk1 (Ser345) (Activated) Cdc25A Cdc25A Degradation pChk1_S345->Cdc25A Arrest S / G2 Cell Cycle Arrest (DNA Repair) pChk1_S345->Arrest leads to AZD This compound AZD->pChk1_S345 INHIBITS kinase activity

Caption: this compound inhibits Chk1 kinase activity, abrogating cell cycle arrest.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound from in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

Parameter Target Value Reference
IC₅₀ Chk1 5 nM [1][2][3]
Kᵢ Chk1 3.6 nM [1][10]

| IC₅₀ | Chk2 | 5 nM |[3] |

Table 2: Cellular Activity and Checkpoint Abrogation

Assay Cell Line Parameter Value Reference
Checkpoint Abrogation HT29 EC₅₀ 10 nM [1][10]
Cell Arrest (single agent) HT29 EC₅₀ 620 nM [10]

| Antiproliferative Activity | HEK293 | GI₅₀ | 236 nM |[1] |

Experimental Workflow

The diagram below outlines the major steps for performing a Western blot analysis to measure pChk1 levels following this compound treatment.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis c0 1. Cell Culture & Seeding (e.g., SW620, MiaPaCa-2) c1 2. Treatment (e.g., DNA-damaging agent +/- this compound) c0->c1 c2 3. Cell Lysis (Phospho-safe buffer) c1->c2 c3 4. Protein Quantification (BCA Assay) c2->c3 b0 5. SDS-PAGE c3->b0 Load Equal Protein Amounts b1 6. Protein Transfer (PVDF Membrane) b0->b1 b2 7. Blocking (e.g., 5% BSA in TBST) b1->b2 b3 8. Primary Antibody Incubation (e.g., anti-pChk1 S345, overnight) b2->b3 b4 9. Secondary Antibody Incubation (HRP-conjugated) b3->b4 a0 10. Chemiluminescent Detection b4->a0 Proceed to Detection a1 11. Image Acquisition a0->a1 a2 12. Densitometry Analysis (Normalize to Total Chk1 & Loading Control) a1->a2

Caption: Standard workflow for Western blot analysis of pChk1.

Detailed Experimental Protocol

This protocol provides a comprehensive method for analyzing pChk1 (Ser345) levels in cancer cell lines treated with this compound, often in combination with a DNA-damaging agent like gemcitabine or radiation.

1. Cell Culture and Treatment a. Seed cells (e.g., SW620 colon cancer, MiaPaCa-2 pancreatic cancer) in 10 cm plates and allow them to adhere overnight.[2] b. Treat cells with the desired concentration of a DNA-damaging agent (e.g., gemcitabine) with or without this compound (a typical concentration range for potentiation is 30-300 nM).[6][10] Include a vehicle control (e.g., 0.01% DMSO).[2] c. Incubate for the desired time period. An 8-hour incubation can show immediate effects on checkpoint proteins, while longer time points (24-48 hours) can assess sustained responses.[2][6]

2. Protein Extraction (Lysis) a. After treatment, place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Aspirate PBS and add an appropriate volume of ice-cold lysis buffer. A phospho-safe buffer containing protease and phosphatase inhibitors is critical for preserving phosphorylation states (e.g., PhosphoSafe™ Extraction Reagent or RIPA buffer supplemented with inhibitors).[2] c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new, pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic Acid (BCA) Protein Assay Kit.[2] b. Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane). c. Prepare samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[11]

4. SDS-PAGE and Electrotransfer a. Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[11] Include a pre-stained protein ladder. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[11][12]

5. Immunoblotting a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). BSA is often preferred for phospho-antibodies to reduce background. b. Incubate the membrane with the primary antibody diluted in blocking buffer. Recommended antibodies include:

  • Rabbit anti-pChk1 (Ser345)
  • Rabbit anti-pChk1 (Ser296)
  • Mouse anti-Total Chk1
  • Mouse anti-β-Actin or anti-GAPDH (as a loading control) c. Incubation is typically performed overnight at 4°C with gentle agitation.[12] d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane again three times for 10 minutes each with TBST.

6. Signal Detection and Data Analysis a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.[11] b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11] c. Quantify the band intensities using densitometry software (e.g., ImageJ).[11] Normalize the pChk1 signal to the total Chk1 signal to account for any changes in overall Chk1 protein expression. Further normalize this ratio to the loading control (e.g., β-Actin) to correct for loading differences.

References

Application Notes: Cell Cycle Analysis Using Flow Cytometry with AZD-7762

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZD-7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, with IC50 values of 5 nM for both.[1][2] These kinases are critical components of the DNA damage response (DDR) pathway, regulating cell cycle checkpoints.[3][4] In response to DNA damage, Chk1 and Chk2 become activated and initiate cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[3][4][5] Many tumor cells have a deficient G1 checkpoint, making them highly reliant on the S and G2 checkpoints for survival after DNA damage.[4] By inhibiting Chk1 and Chk2, this compound abrogates these crucial checkpoints, preventing cell cycle arrest and leading to mitotic catastrophe and apoptosis in cancer cells, particularly when combined with DNA-damaging agents.[3][5][6] This makes this compound a promising agent for enhancing the efficacy of chemotherapy and radiotherapy.[4][5]

Flow cytometry with propidium iodide (PI) staining is a widely used and powerful technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase of the cell cycle, providing valuable insights into the effects of compounds like this compound on cell cycle progression.[7] These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle using flow cytometry.

Mechanism of Action of this compound in Cell Cycle Regulation

This compound functions by competitively binding to the ATP-binding site of Chk1 and Chk2, thereby inhibiting their kinase activity.[1][2] In the presence of DNA damage, sensor proteins like ATR and ATM activate Chk1 and Chk2. These activated kinases then phosphorylate downstream targets, including Cdc25 phosphatases. Phosphorylation of Cdc25 leads to its degradation, preventing the activation of cyclin-dependent kinases (CDKs) that are essential for entry into mitosis. This results in cell cycle arrest. By inhibiting Chk1 and Chk2, this compound prevents the inactivation of Cdc25, leading to premature CDK activation and entry into mitosis, despite the presence of DNA damage. This abrogation of the S and G2/M checkpoints ultimately results in mitotic catastrophe and cell death.[1][5]

AZD7762_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM Chk1/Chk2 Chk1/Chk2 ATR/ATM->Chk1/Chk2 Cdc25 Cdc25 Chk1/Chk2->Cdc25 CDK/Cyclin CDK/Cyclin Cdc25->CDK/Cyclin G2/M Arrest G2/M Arrest CDK/Cyclin->G2/M Arrest Mitotic Catastrophe Mitotic Catastrophe CDK/Cyclin->Mitotic Catastrophe DNA Repair DNA Repair G2/M Arrest->DNA Repair AZD7762 AZD7762 AZD7762->Chk1/Chk2

Caption: this compound signaling pathway in cell cycle regulation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cells and treating them with this compound to analyze its effects on the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., SW620, MDA-MB-231, U251)[5][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • DNA-damaging agent (optional, e.g., gemcitabine, camptothecin, radiation)[5][9]

  • 6-well plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 7.5 x 10^4 cells/well).[10]

  • Incubate the cells overnight to allow for attachment.

  • Treat the cells with the desired concentration of this compound. A common concentration range to test is 100 nM to 300 nM.[5][6] A vehicle control (DMSO) should be included.

  • If investigating the synergistic effects, co-treat with a DNA-damaging agent. For example, gemcitabine can be used at various concentrations.[10]

  • Incubate the cells for the desired time period (e.g., 24 or 48 hours).[6][10]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for preparing cells treated with this compound for cell cycle analysis using PI staining.

Materials:

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS).[11]

  • Flow cytometer

Procedure:

  • Harvest Cells:

    • For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA.

    • Collect both the detached and any floating cells to include apoptotic populations.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

    • Discard the supernatant and wash the cell pellet with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.[7]

    • Incubate the cells on ice for at least 30 minutes or overnight at -20°C for fixation.[11][12]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 1000 rpm for 5 minutes) to pellet the cells.[11]

    • Carefully decant the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.[7][11]

    • Incubate the cells in the dark at room temperature for 30-40 minutes.[11][13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the single-cell population and exclude debris.

    • Use a dot plot of PI-Area vs. PI-Width to gate out doublets and clumps.[12]

    • Collect the PI fluorescence signal in the appropriate channel (e.g., FL-2 or FL-3) on a linear scale.[14]

    • Acquire at least 10,000 single-cell events per sample.[7][12]

    • Use the flow cytometry analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Flow_Cytometry_Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Fixation (70% Ethanol) Fixation (70% Ethanol) Cell Harvesting->Fixation (70% Ethanol) PI Staining PI Staining Fixation (70% Ethanol)->PI Staining Flow Cytometry Analysis Flow Cytometry Analysis PI Staining->Flow Cytometry Analysis Data Analysis Data Analysis Flow Cytometry Analysis->Data Analysis

Caption: Experimental workflow for cell cycle analysis.

Data Presentation

The following tables summarize the expected outcomes of cell cycle analysis after treatment with this compound, based on its known mechanism of action. The data is illustrative and will vary depending on the cell line, drug concentration, and treatment duration.

Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control552520
This compound (100 nM)502030
This compound (300 nM)451540

Table 2: Effect of this compound in Combination with a DNA-Damaging Agent (e.g., Gemcitabine)

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/MSub-G1 (Apoptosis)
Vehicle Control602020<5
Gemcitabine3050205-10
This compound551530<5
Gemcitabine + this compound203015>30

Interpretation of Results

  • This compound alone: Treatment with this compound is expected to cause a decrease in the S-phase population and an accumulation of cells in the G2/M phase, reflecting an abrogation of the S-phase checkpoint and a block in mitotic progression.[5]

  • Combination with DNA-damaging agents: When combined with a DNA-damaging agent that typically induces an S-phase or G2/M arrest (like gemcitabine), this compound is expected to abrogate this arrest.[5][10] This leads to a decrease in the S and G2/M populations compared to the DNA-damaging agent alone, and a significant increase in the sub-G1 population, which is indicative of apoptosis.[10]

Troubleshooting

  • High debris in flow cytometry: Ensure gentle cell handling during harvesting and fixation. Use a cell strainer to remove clumps before analysis.

  • Poor resolution of cell cycle peaks: Optimize the PI staining concentration and incubation time. Ensure complete RNase A treatment to avoid staining of RNA.

  • Cell clumping: Add ethanol dropwise while vortexing during fixation to prevent aggregation.[12]

Flow cytometry with propidium iodide staining is an effective method for elucidating the effects of the Chk1/Chk2 inhibitor this compound on cell cycle progression. These protocols provide a framework for researchers to investigate the mechanism of action of this compound and its potential as a chemosensitizing and radiosensitizing agent in cancer therapy. The ability to quantify changes in cell cycle distribution provides critical data for preclinical drug development and for understanding the molecular basis of cancer treatment.

References

Application Notes and Protocols: Clonogenic Survival Assay with AZD-7762 and Radiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clonogenic survival assay is a fundamental in vitro method used to assess the reproductive integrity of cells after exposure to cytotoxic agents, such as ionizing radiation or chemotherapeutic drugs. This technique is particularly crucial in cancer research for determining the efficacy of novel therapeutics to inhibit the proliferation of tumor cells. AZD-7762 is a potent and selective ATP-competitive inhibitor of checkpoint kinases 1 (Chk1) and 2 (Chk2), key regulators of the DNA damage response (DDR).[1][2][3] By inhibiting Chk1/2, this compound can abrogate cell cycle checkpoints, particularly the G2 checkpoint, and impair DNA repair mechanisms like homologous recombination.[4][5][6] This disruption of the normal cellular response to DNA damage can sensitize cancer cells to the effects of radiation, a phenomenon known as radiosensitization.[4][5][7][8] These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the radiosensitizing effects of this compound.

Signaling Pathway of this compound and Radiation

Ionizing radiation induces DNA double-strand breaks (DSBs), which activate the ATM and ATR kinases. These kinases, in turn, phosphorylate and activate Chk1 and Chk2.[9] Activated Chk1/2 mediate cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair. This compound inhibits Chk1 and Chk2, preventing this cell cycle arrest and forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[7][10][11] Furthermore, Chk1 inhibition has been shown to impair homologous recombination repair (HRR) by affecting RAD51 focus formation, thus leaving DNA damage unrepaired.[4][5][6]

Radiation Radiation DNA_DSB DNA Double-Strand Breaks Radiation->DNA_DSB ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR Chk1_2 Chk1/Chk2 Activation ATM_ATR->Chk1_2 G2_M_Arrest G2/M Checkpoint Arrest Chk1_2->G2_M_Arrest HRR Homologous Recombination Repair (RAD51) Chk1_2->HRR AZD7762 This compound AZD7762->Chk1_2 Cell_Cycle_Progression Cell Cycle Progression DNA_Repair DNA Repair HRR->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Cell_Cycle_Progression->Mitotic_Catastrophe Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: this compound mediated radiosensitization pathway.

Experimental Workflow

The general workflow for a clonogenic survival assay involves cell seeding, treatment with this compound, irradiation, a period of incubation to allow for colony formation, and finally, colony staining and counting.

A 1. Cell Seeding Plate single cells in 6-well plates. B 2. Cell Adherence Incubate for 18-24 hours. A->B C 3. This compound Treatment Add this compound at desired concentrations. B->C D 4. Incubation Incubate for 1-2 hours. C->D E 5. Irradiation Expose cells to varying doses of radiation. D->E F 6. Colony Formation Incubate for 10-14 days. E->F G 7. Colony Fixation & Staining Fix with methanol/acetic acid and stain with crystal violet. F->G H 8. Colony Counting & Analysis Count colonies (>50 cells) and calculate survival fraction. G->H

Caption: Clonogenic survival assay experimental workflow.

Data Presentation

The following tables summarize quantitative data from studies evaluating the radiosensitizing effect of this compound in various cancer cell lines. The Radiation Enhancement Ratio (RER) or Dose Modification Factor (DMF) is a measure of the extent of radiosensitization, calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the absence of the drug to that in the presence of the drug.

Table 1: Radiosensitization of Pancreatic Cancer Cells by this compound

Cell LineTreatmentRadiation Enhancement Ratio (RER) ± SEMReference
MiaPaCa-2This compound1.5 ± 0.08[4]
MiaPaCa-2Gemcitabine1.2 ± 0.07[4]
MiaPaCa-2Gemcitabine + this compound1.9 ± 0.16[4]
MPanc96This compound1.4 ± 0.15[4]
MPanc96Gemcitabine1.2 ± 0.16[4]
MPanc96Gemcitabine + this compound1.5 ± 0.20[4]

Table 2: Radiosensitization of Various Human Tumor Cell Lines by this compound

Cell Linep53 StatusDose Modification Factor (DMF) at 10% SurvivalReference
HT29Mutant1.6[12][13]
DU145Mutant1.7[13]
MiaPaCa-2Mutant1.6[13]
HCT116Wild-type1.2[12]
A549Wild-type1.1[12]
1522 (Normal Fibroblasts)Wild-typeNo radiosensitization[12][13]

Experimental Protocols

This protocol is a synthesis of methodologies reported in the literature for performing a clonogenic survival assay with this compound and radiation.[13][14][15][16][17]

Materials:

  • Cell line of interest (e.g., MiaPaCa-2, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Irradiator (e.g., X-ray or gamma-ray source)

  • Fixation solution (e.g., methanol:acetic acid 3:1, or 10% neutral buffered formalin)

  • Staining solution (0.5% crystal violet in methanol or water)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in complete medium until they reach approximately 80-90% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed a predetermined number of cells into each well of 6-well plates. The number of cells to be plated will depend on the cell line and the expected toxicity of the treatment. It is crucial to plate a sufficient number of cells to obtain a countable number of colonies (e.g., 20-200) in the control group. For irradiated groups, the number of seeded cells should be increased to compensate for cell killing. A typical range might be from 200 to 10,000 cells per well.

    • Incubate the plates for 18-24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete medium from a stock solution. A typical concentration used for radiosensitization studies is around 100 nM.[10][13]

    • Aspirate the medium from the wells and add the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) group.

    • Incubate the cells with this compound for 1-2 hours prior to irradiation.

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the cells to a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

    • The 0 Gy group should be handled in the same manner as the irradiated groups but not exposed to radiation (sham-irradiated).

  • Colony Formation:

    • After irradiation, carefully remove the plates from the irradiator and return them to the incubator.

    • The medium containing this compound can be either left on for the duration of the experiment or replaced with fresh, drug-free medium after a defined period (e.g., 24 hours). The specific experimental design will depend on the research question.

    • Incubate the plates for 10-14 days, or until the colonies in the control wells are visible and consist of at least 50 cells.

  • Fixation and Staining:

    • Aspirate the medium from the wells.

    • Gently wash the wells once with PBS.

    • Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution.

    • Add 1-2 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully wash the wells with tap water to remove excess stain and allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.

    • Calculate the Plating Efficiency (PE) for the control group:

      • PE = (Number of colonies counted / Number of cells seeded) x 100%

    • Calculate the Surviving Fraction (SF) for each treatment group:

      • SF = (Number of colonies counted) / (Number of cells seeded x (PE / 100))

    • Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic graph.

    • Determine the Dose Modification Factor (DMF) or Radiation Enhancement Ratio (RER) at a specific survival level (e.g., 10%).

      • DMF = (Dose of radiation for 10% survival in control group) / (Dose of radiation for 10% survival in this compound treated group)

Conclusion

The combination of the Chk1/2 inhibitor this compound with radiation has demonstrated significant potential for enhancing the killing of cancer cells, particularly those with p53 mutations.[7][8][12][13] The detailed protocol and supporting information provided in these application notes offer a comprehensive guide for researchers to investigate the radiosensitizing effects of this compound and similar agents. Careful execution of the clonogenic survival assay is paramount for obtaining reliable and reproducible data to advance the development of novel cancer therapeutics.

References

Application Notes: Immunofluorescence Staining for γH2AX in Response to AZD-7762 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, is a rapid and sensitive molecular marker for DNA double-strand breaks (DSBs).[1][2][3] The formation of discrete nuclear foci of γH2AX at the sites of DNA damage serves as a crucial signal for the recruitment of DNA repair proteins.[3][4] AZD-7762 is a potent, ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2, which are key regulators of the DNA damage response (DDR).[5][6][7] By inhibiting Chk1/2, this compound abrogates the S and G2 checkpoints, preventing cell cycle arrest and DNA repair, thereby potentiating the cytotoxic effects of DNA-damaging agents.[5][8][9]

Principle of the Assay

This protocol describes the use of immunofluorescence (IF) to detect and quantify γH2AX foci in cells treated with this compound, often in combination with a DNA-damaging agent. Treatment with DNA-damaging agents induces DSBs, leading to the formation of γH2AX foci. The addition of this compound is expected to enhance and prolong the presence of these foci, indicating an inhibition of DNA repair pathways.[8][9] This assay allows for the visualization and quantification of DNA damage at the single-cell level, providing a valuable tool for assessing the pharmacodynamic effects of this compound and its potential as a sensitizer to chemotherapy and radiotherapy.[10]

Applications

  • Drug Development: To evaluate the efficacy of this compound as a monotherapy or in combination with DNA-damaging agents in preclinical studies.

  • Mechanism of Action Studies: To investigate the role of Chk1/2 inhibition in DNA repair and cell cycle control.

  • Biomarker Discovery: To validate γH2AX as a pharmacodynamic biomarker for the activity of this compound and similar DDR inhibitors in clinical trials.[10]

  • Cancer Research: To study the DNA damage response in different cancer cell lines and patient-derived samples.

Experimental Protocols

I. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., pancreatic, lung, or colon cancer cell lines) onto sterile glass coverslips in 6-well plates or directly into 8-well chamber slides at a density that will result in 50-70% confluency at the time of fixation.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Treat cells with the desired concentration of a DNA-damaging agent (e.g., gemcitabine, irinotecan, or ionizing radiation) for a specified duration.

    • In combination treatments, add this compound at an appropriate concentration (e.g., 50-200 nM) for the desired time, which may be prior to, during, or after the DNA-damaging agent treatment.[11]

    • Include appropriate controls: untreated cells, cells treated with the DNA-damaging agent alone, and cells treated with this compound alone.

II. Immunofluorescence Staining for γH2AX

  • Fixation:

    • Aspirate the culture medium and wash the cells once with 1X Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[4]

    • Wash the cells three times with 1X PBS for 5 minutes each.[12]

  • Permeabilization:

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibody access to the nucleus.[12]

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature.[4][12]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against γH2AX (e.g., anti-phospho-histone H2A.X Ser139) in the blocking solution at the manufacturer's recommended dilution (e.g., 1:200).[12]

    • Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.[1][12]

  • Secondary Antibody Incubation:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse or anti-rabbit IgG) in the blocking solution (e.g., 1:500).[1]

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining and Mounting:

    • Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

    • Incubate the cells with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5-10 minutes at room temperature.

    • Wash the cells twice with 1X PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

III. Image Acquisition and Analysis

  • Image Acquisition:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of the DAPI (blue) and γH2AX (e.g., green) channels.

    • Acquire images from multiple random fields of view for each experimental condition to ensure representative data.

  • Image Analysis and Quantification:

    • Quantify the number of γH2AX foci per nucleus using image analysis software such as Fiji (ImageJ) or CellProfiler.[12]

    • Define nuclei based on the DAPI signal.

    • Identify and count the distinct fluorescent foci within each nucleus in the γH2AX channel.

    • Calculate the average number of foci per cell for each treatment condition.

    • Alternatively, measure the total fluorescence intensity of γH2AX per nucleus.[13]

Data Presentation

Table 1: Example of Quantitative Data for γH2AX Foci Formation

Treatment GroupConcentrationDuration (hours)Average γH2AX Foci per Cell (± SEM)
Untreated Control-242.5 ± 0.5
DNA-damaging AgentX µM2415.8 ± 2.1
This compound100 nM244.1 ± 0.8
DNA-damaging Agent + this compoundX µM + 100 nM2435.2 ± 3.5

Table 2: Reagents and Materials

Reagent/MaterialSupplierCatalog Number
This compoundSelleck ChemicalsS1532
GemcitabineSigma-AldrichG6423
ParaformaldehydeElectron Microscopy Sciences15710
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Anti-γH2AX (Ser139) AntibodyMillipore05-636
Alexa Fluor 488 Goat Anti-Mouse IgGInvitrogenA-11001
DAPIInvitrogenD1306
Anti-fade Mounting MediumInvitrogenP36930

Visualizations

DNA_Damage_Response_Pathway cluster_damage DNA Damage Induction cluster_response Cellular Response cluster_inhibition Inhibition by this compound DNA Damaging Agent DNA Damaging Agent DSBs DSBs DNA Damaging Agent->DSBs ATM/ATR ATM/ATR DSBs->ATM/ATR activates H2AX H2AX ATM/ATR->H2AX phosphorylates Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 activates γH2AX γH2AX H2AX->γH2AX Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2->Cell Cycle Arrest induces DNA Repair DNA Repair Chk1/Chk2->DNA Repair promotes This compound This compound This compound->Chk1/Chk2 inhibits

Caption: DNA damage response pathway and the mechanism of action of this compound.

Immunofluorescence_Workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Fixation & Permeabilization Fixation & Permeabilization Drug Treatment->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody (anti-γH2AX) Primary Antibody (anti-γH2AX) Blocking->Primary Antibody (anti-γH2AX) Secondary Antibody (Fluorophore-conjugated) Secondary Antibody (Fluorophore-conjugated) Primary Antibody (anti-γH2AX)->Secondary Antibody (Fluorophore-conjugated) Nuclear Counterstain (DAPI) Nuclear Counterstain (DAPI) Secondary Antibody (Fluorophore-conjugated)->Nuclear Counterstain (DAPI) Image Acquisition Image Acquisition Nuclear Counterstain (DAPI)->Image Acquisition Image Analysis Image Analysis Image Acquisition->Image Analysis

References

Application of AZD-7762 in CRISPR-Cpf1-Mediated Genome Editing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CRISPR-Cpf1 (Cas12a) system has emerged as a powerful tool for genome editing, offering distinct advantages over the more commonly used Cas9 system, such as its utilization of a T-rich protospacer-adjacent motif (PAM) and its generation of staggered DNA double-strand breaks (DSBs). Enhancing the efficiency of precise genome editing, particularly homology-directed repair (HDR), remains a key challenge. This document details the application of AZD-7762, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2), to significantly improve the efficiency of CRISPR-Cpf1-mediated genome editing in human pluripotent stem cells (hPSCs). By transiently inhibiting the DNA damage response (DDR) pathway, this compound promotes the HDR pathway, leading to a notable increase in precise knock-in efficiencies.

Introduction

CRISPR-Cpf1 provides a versatile platform for targeted genome modifications. Upon introduction of a site-specific DSB by the Cpf1 nuclease, the cell's endogenous DNA repair machinery is activated. The two major pathways for DSB repair are the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homology-directed repair (HDR) pathway. For precise genome editing, such as the insertion of a specific sequence from a donor template, enhancing the HDR pathway is crucial.

This compound is a small molecule that acts as an ATP-competitive inhibitor of Chk1 and Chk2, key kinases in the DDR signaling cascade.[1] In response to DNA damage, Chk1 and Chk2 are activated and orchestrate cell cycle arrest to allow for DNA repair.[2][3] Inhibition of these kinases abrogates the G2 checkpoint and has been shown to suppress the HDR pathway in the context of cancer therapy to enhance the efficacy of DNA-damaging agents.[4][5] However, in the context of CRISPR-mediated genome editing, transient inhibition of the DDR pathway by this compound has been demonstrated to shift the balance of repair mechanisms towards HDR, thereby increasing the efficiency of precise gene editing events.

Mechanism of Action

Upon a CRISPR-Cpf1-induced DSB, the cell activates the DDR pathway. The kinases ATM and ATR are recruited to the damage site and, in turn, activate the downstream effector kinases Chk1 and Chk2.[2][6] These kinases then phosphorylate a multitude of substrates to initiate cell cycle arrest and promote DNA repair. By inhibiting Chk1 and Chk2, this compound disrupts this signaling cascade. This disruption is thought to create a cellular environment that is more permissive for the HDR pathway to utilize a provided donor template for repair, thus enhancing the rate of successful knock-ins. A study by Ma et al. (2018) demonstrated that treatment with this compound can lead to a significant increase in CRISPR-Cpf1-mediated knock-in efficiency in hPSCs.

Signaling Pathway

DNA_Damage_Response cluster_0 CRISPR-Cpf1 Induced DSB cluster_1 DNA Damage Response Activation cluster_2 Checkpoint Kinase Signaling cluster_3 Cellular Response cluster_4 Inhibition by this compound cluster_5 Outcome CRISPR_Cpf1 CRISPR-Cpf1 DSB Double-Strand Break CRISPR_Cpf1->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair (HDR/NHEJ) Chk1_Chk2->DNA_Repair Enhanced_HDR Enhanced HDR Efficiency AZD7762 This compound AZD7762->Chk1_Chk2

Caption: DNA damage response pathway and the inhibitory effect of this compound.

Quantitative Data

The following table summarizes the quantitative data on the effect of this compound on CRISPR-Cpf1-mediated genome editing efficiency in human pluripotent stem cells (hPSCs), as reported by Ma et al. (2018).

Small MoleculeTargetConcentrationCell LineEditing TypeFold Increase in Efficiency
This compound Chk1/21 µMhPSCsKnock-in2.7-fold

Experimental Protocols

This section provides a detailed protocol for the application of this compound to enhance CRISPR-Cpf1-mediated knock-in efficiency in hPSCs, based on the methods described by Ma et al. (2018).

Materials
  • Human pluripotent stem cells (hPSCs)

  • Cpf1 expression plasmid

  • crRNA expression plasmid or synthetic crRNA

  • Donor plasmid with homology arms

  • mTeSR™1 medium

  • Matrigel

  • DMEM/F12

  • Accutase

  • Lipofectamine Stem Transfection Reagent

  • This compound (Selleckchem, S1532)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Appropriate antibiotics for selection (optional)

Experimental Workflow

Experimental_Workflow start Start: hPSC Culture prepare_cells Prepare hPSCs for Transfection start->prepare_cells transfection Co-transfect Cpf1, crRNA, and Donor Plasmids prepare_cells->transfection drug_treatment Add this compound (1 µM) or DMSO (Control) transfection->drug_treatment incubation Incubate for 24-48 hours drug_treatment->incubation recovery Wash and Culture in Fresh Medium incubation->recovery analysis Analyze Knock-in Efficiency (FACS, PCR, Sequencing) recovery->analysis end End analysis->end

Caption: Experimental workflow for using this compound with CRISPR-Cpf1.

Detailed Protocol
  • hPSC Culture:

    • Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium.

    • Passage cells every 4-5 days using Accutase.

    • Ensure cells are healthy and in a proliferative state before transfection.

  • Preparation for Transfection:

    • One day before transfection, seed hPSCs onto Matrigel-coated 12-well plates at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the Lipofectamine Stem Transfection Reagent protocol.

    • For each well of a 12-well plate, mix:

      • 500 ng of Cpf1 expression plasmid

      • 250 ng of crRNA expression plasmid

      • 750 ng of donor plasmid

    • Add the DNA mixture to Opti-MEM I Reduced Serum Medium.

    • Add Lipofectamine Stem reagent, mix gently, and incubate at room temperature for 10-20 minutes.

    • Add the transfection complexes dropwise to the hPSCs.

  • This compound Treatment:

    • Immediately after adding the transfection complexes, add this compound to the culture medium to a final concentration of 1 µM.

    • For the control group, add an equivalent volume of DMSO.

    • Gently swirl the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 48 hours. The optimal incubation time may need to be determined empirically for different cell lines and target loci.

  • Recovery and Expansion:

    • After the incubation period, remove the medium containing the transfection complexes and this compound.

    • Wash the cells once with DMEM/F12.

    • Add fresh mTeSR™1 medium to the cells.

    • Continue to culture the cells, changing the medium daily. If a selection marker is included in the donor plasmid, begin antibiotic selection 48 hours post-transfection.

  • Analysis of Knock-in Efficiency:

    • FACS Analysis: If the donor template contains a fluorescent reporter, knock-in efficiency can be determined by flow cytometry 5-7 days post-transfection. Harvest the cells, resuspend in FACS buffer, and analyze the percentage of fluorescent cells.

    • Genomic DNA Analysis: Harvest genomic DNA from the edited cell population. Perform PCR using primers flanking the target region to confirm the insertion of the donor template. The PCR products can be further analyzed by Sanger sequencing to confirm the precise integration.

Conclusion

The use of the Chk1/2 inhibitor this compound presents a simple and effective method to enhance the efficiency of CRISPR-Cpf1-mediated HDR in human pluripotent stem cells. By transiently modulating the DNA damage response, researchers can significantly increase the frequency of precise gene editing events. This approach is particularly valuable for applications requiring high-efficiency knock-ins, such as the generation of reporter cell lines and the correction of disease-causing mutations. Further optimization of the concentration and treatment duration of this compound may be necessary for different cell types and specific genomic loci. As with all genome editing experiments, it is crucial to perform thorough validation of the edited clones to ensure on-target accuracy and assess for any potential off-target effects.

References

Troubleshooting & Optimization

AZD-7762 solubility in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental application of AZD-7762.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] For the hydrochloride salt form, this compound hydrochloride, water is also a suitable solvent.[3]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers, with values ranging from >10 mM to as high as 100 mg/mL (275.92 mM).[4][5] It is crucial to consult the certificate of analysis provided with your specific batch for the most accurate solubility information. Some sources indicate that using fresh, anhydrous DMSO and techniques like warming the solution to 37°C or using an ultrasonic bath can aid in achieving higher concentrations.[4][5]

Q3: Can I dissolve this compound directly in aqueous buffers?

A3: this compound base is generally considered insoluble in water.[1][6] However, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/mL.[2] The hydrochloride salt of this compound is reported to be soluble up to 100 mM in water.[3]

Q4: How should I store this compound stock solutions?

A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for up to a year.[1][5] It is recommended to use the stock solution within 6 months when stored at -20°C and within 1 year when stored at -80°C.[5] Aqueous solutions are not recommended for storage for more than one day.[2]

Troubleshooting Guide

Issue: I am having trouble dissolving this compound in DMSO to the desired concentration.

  • Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][5] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Solution 2: Gentle warming and sonication. To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[4]

  • Solution 3: Check the lot-specific solubility. Always refer to the Certificate of Analysis for your specific batch of this compound, as solubility can vary between lots.

Issue: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer for my experiment.

  • Solution 1: Ensure the final concentration of DMSO is low. When diluting a DMSO stock into an aqueous buffer or cell culture medium, ensure that the final concentration of DMSO is insignificant, as high concentrations can be toxic to cells and may cause the compound to precipitate.

  • Solution 2: Prepare an intermediate dilution. Consider making an intermediate dilution of your stock in a solvent miscible with both DMSO and your aqueous buffer before the final dilution.

  • Solution 3: Use a formulation for in vivo studies. For animal experiments, specific formulations using co-solvents like PEG300 and Tween-80 can be used to improve solubility and stability in aqueous solutions.[5]

Quantitative Solubility Data

Compound FormSolventReported SolubilityMolar Concentration
This compound (Free Base)DMSO10 mg/mL~27.6 mM
This compound (Free Base)DMSO72-73 mg/mL[1]~198.7 - 201.4 mM
This compound (Free Base)DMSO>10 mM[4]>10 mM
This compound (Free Base)DMSO100 mg/mL[5]~275.9 mM
This compound (Free Base)DMF~20 mg/mL[2]~55.2 mM
This compound (Free Base)Ethanol~10 mg/mL[2]~27.6 mM
This compound (Free Base)PBS (pH 7.2)~10 mg/mL[2]~27.6 mM
This compound (Free Base)WaterInsoluble[1]N/A
This compound HydrochlorideWaterSoluble to 100 mM[3]100 mM
This compound HydrochlorideDMSOSoluble to 100 mM[3]100 mM

Note: The molecular weight of this compound (free base) is 362.42 g/mol .

Experimental Protocols

Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution thoroughly to ensure complete dissolution.

  • If needed, gently warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[4]

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1][5]

Checkpoint Abrogation Assay Workflow

This assay is used to determine the ability of this compound to overcome a DNA damage-induced cell cycle checkpoint.

G cluster_workflow Checkpoint Abrogation Assay Workflow A Seed cells and allow to adhere overnight B Induce DNA damage (e.g., with Camptothecin) to arrest cells in G2 phase A->B C Treat cells with a titration of this compound B->C D Add a mitotic spindle poison (e.g., Nocodazole) to trap cells that enter mitosis C->D E Incubate for a defined period (e.g., 20 hours) D->E F Fix and permeabilize cells E->F G Stain for mitotic marker (e.g., phospho-Histone H3) and DNA content (e.g., Hoechst) F->G H Analyze by flow cytometry or high-content imaging to determine the mitotic index G->H

Caption: A typical workflow for a checkpoint abrogation assay.

Signaling Pathway

This compound is a potent and selective ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2.[3] These kinases are key regulators of the DNA damage response. Inhibition of Chk1 and Chk2 by this compound leads to the abrogation of the G2 cell cycle checkpoint and can also inhibit homologous recombination-mediated DNA repair.[7]

G cluster_pathway This compound Mechanism of Action DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Cdc25A Cdc25A Chk1_Chk2->Cdc25A inhibition DNA_Repair Homologous Recombination DNA Repair Chk1_Chk2->DNA_Repair activation AZD7762 This compound AZD7762->Chk1_Chk2 Cyclin_CDK Cyclin / CDK Complexes Cdc25A->Cyclin_CDK activation G2_Arrest G2 Cell Cycle Arrest Cyclin_CDK->G2_Arrest progression past G2

Caption: Simplified signaling pathway of this compound action.

References

Technical Support Center: Optimizing AZD-7762 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1/Chk2 inhibitor, AZD-7762, in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2).[1][2][3][4] These kinases are crucial components of the DNA damage response pathway, regulating cell cycle checkpoints (primarily at the S and G2 phases) to allow for DNA repair.[1][5] By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, leading to premature cell cycle progression and impaired DNA damage repair, which can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[1][5][6]

Q2: What are the common applications of this compound in in vivo research?

A2: this compound is primarily used in preclinical in vivo studies to:

  • Enhance the efficacy of DNA-damaging chemotherapeutic agents (e.g., gemcitabine, irinotecan).[1]

  • Act as a radiosensitizer to improve the therapeutic effect of radiation.[6][7]

  • Investigate the role of Chk1/Chk2 in tumor growth and cell cycle regulation.

Q3: Has this compound been used in clinical trials?

A3: Yes, this compound has been evaluated in Phase I clinical trials in combination with gemcitabine for advanced solid tumors.[8][9][10][11][12] However, its clinical development was halted due to unpredictable cardiac toxicity.[8][9][10] Researchers should be aware of these findings when designing and interpreting preclinical studies.

Troubleshooting Guide

Problem 1: Suboptimal antitumor efficacy of this compound as a single agent.

  • Possible Cause: this compound generally exhibits limited cytotoxicity as a monotherapy in vivo.[1][6] Its primary role is to potentiate the effects of DNA-damaging agents.

  • Troubleshooting Tip: For significant antitumor activity, this compound should be used in combination with chemotherapy or radiation.[1][5] The timing of administration is critical; for instance, administering this compound after the DNA-damaging agent allows for the initial DNA damage to occur before the cell cycle checkpoints are abrogated.[1]

Problem 2: Lack of significant radiosensitization.

  • Possible Cause: The dosing schedule of this compound in relation to radiation may not be optimal. The p53 status of the tumor cells can also influence the degree of radiosensitization.[6]

  • Troubleshooting Tip: In a study with HT29 xenografts, a single daily dose of this compound after radiation was not as effective as two daily doses separated by 8 hours, suggesting that sustained Chk1 inhibition is necessary.[6] Consider the p53 mutation status of your tumor model, as p53-mutated cell lines have shown greater radiosensitization with this compound.[6]

Problem 3: Observed toxicity in animal models.

  • Possible Cause: While generally well-tolerated in preclinical models at effective doses, high doses or specific combinations might lead to toxicity.[1] A study in mice noted no significant toxicity with only a maximum 7% decline in body weight.[7]

  • Troubleshooting Tip: Closely monitor animal weight and overall health. If toxicity is observed, consider reducing the dose or altering the dosing schedule of this compound or the combination agent. In clinical trials, cardiac toxicity was a dose-limiting factor, so it is a potential, though less commonly reported, concern in preclinical models.[8][9][10]

Data from In Vivo Studies

This compound Dosage in Murine Models
Tumor Model Mouse Strain This compound Dose Route Dosing Schedule Combination Agent Outcome Reference
Glioblastoma (intracranial)Not specified5, 15, 25 mg/kgIPDaily, 5 days/week for 2 weeksNoneDose-dependent tumor growth inhibition (15 and 25 mg/kg were effective)[7]
HT-29 (colon)Not specified25 mg/kgIPImmediately after each radiation fractionRadiation (2 Gy x 5)Enhanced radiation-induced tumor regrowth delay, more significant with two daily doses[6]
H460-DNp53 (lung)Athymic miceNot specifiedNot specifiedTwo doses (4 and 16h after gemcitabine)Gemcitabine (60 mg/kg)Potentiated antitumor activity of gemcitabine[1]
SW620 (colorectal)Athymic miceNot specifiedNot specifiedTwo doses (2 and 14h after irinotecan)Irinotecan (25 or 50 mg/kg)Significant increase in tumor-free survival[1]
This compound Dosage in Rat Models
Tumor Model Rat Strain This compound Dose Route Dosing Schedule Combination Agent Outcome Reference
H460-DNp53 (lung)rnu rats10, 20 mg/kgNot specifiedSingle dose 4h after gemcitabineGemcitabine (10 mg/kg)Dose-dependent potentiation of gemcitabine's antitumor activity[1]

Experimental Protocols

In Vivo Tumor Growth Delay Study Protocol

This protocol is a generalized example based on published studies.[1][6][7]

  • Cell Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 HT-29 cells) into the flank of immunocompromised mice.[6]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[3] Measure tumor volume regularly using calipers.

  • Randomization: Randomize animals into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, this compound + Combination agent).

  • Drug Preparation and Administration:

    • This compound Formulation: Dissolve this compound in a suitable vehicle. A commonly used vehicle is 11.3% 2-hydroxypropyl-β-cyclodextrin in sterile saline.[6]

    • Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection at the desired dose and schedule.

  • Combination Therapy: If applicable, administer the chemotherapeutic agent or radiation according to the established protocol, with this compound given at a specified time before or after. For radiation, this compound has been administered 1-2 hours prior.[7]

  • Data Collection: Continue to monitor tumor volume and animal body weight throughout the study.

  • Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress.

Visualizations

AZD7762_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from Chemo/Radiation) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 activates Cell_Cycle_Arrest S/G2 Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest induces Abrogation Checkpoint Abrogation DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Cell_Survival Cell Survival DNA_Repair->Cell_Survival promotes AZD7762 This compound AZD7762->Chk1_Chk2 inhibits Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Abrogation->Mitotic_Catastrophe leads to

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Experimental_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring (to ~100-200 mm³) start->tumor_growth randomization Randomize Animals into Treatment Groups tumor_growth->randomization treatment Administer Treatment: - Vehicle - this compound - Chemo/Radiation - Combination randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->treatment Repeat Dosing Schedule endpoint Endpoint Reached monitoring->endpoint Tumor size limit or adverse effects

Caption: Generalized experimental workflow for an in vivo study with this compound.

References

Technical Support Center: Minimizing Off-Target Effects of AZD-7762 in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of AZD-7762 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor of checkpoint kinases 1 (Chk1) and 2 (Chk2).[1][2][3] Its primary mechanism of action is to bind to the ATP-binding sites of Chk1 and Chk2, preventing them from phosphorylating their downstream targets.[1] This abrogates cell cycle checkpoints, particularly the S and G2/M phases, which are often activated in response to DNA damage.[4] By inhibiting these checkpoints, this compound can sensitize cancer cells to the effects of DNA-damaging agents like chemotherapy and radiation.[4][5]

Q2: What are the known on-target and off-target effects of this compound?

Q3: How can I minimize off-target effects in my cell culture experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Use the lowest effective concentration: Conduct a thorough dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., inhibition of Chk1 phosphorylation) in your specific cell line. Using excessive concentrations increases the likelihood of engaging off-target kinases.

  • Optimize treatment duration: Limit the exposure time of cells to this compound to the minimum necessary to observe the desired biological outcome.

  • Use appropriate controls: Include multiple control groups in your experiments:

    • Vehicle control (e.g., DMSO): To control for the effects of the solvent.

    • Untreated control: To establish a baseline.

    • (If available) A structurally related inactive analog: This is the ideal negative control to distinguish on-target from off-target effects. However, a commercially available, validated inactive analog for this compound is not widely documented.

  • Confirm on-target engagement: Use techniques like Western blotting to verify that this compound is inhibiting its intended target (e.g., by assessing the phosphorylation status of Chk1 downstream targets). A Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct binding to Chk1/Chk2 in cells.

Q4: What are the recommended working concentrations for this compound?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on published data, here are some general guidelines:

Experimental AssayTypical Concentration RangeReference
Chk1 Kinase Inhibition (in vitro)IC50: ~5 nM[1][2][3]
Checkpoint Abrogation (in cells)EC50: ~10 nM[1]
Potentiation of Chemotherapy (in cells)100 - 300 nM[1][4]
Cytotoxicity (as a single agent)IC50: 82.6 - 505.9 nM[1]

Note: It is highly recommended to perform a dose-response curve in your specific experimental system to determine the optimal concentration.

Troubleshooting Guides

Issue 1: I am observing unexpected or inconsistent results in my experiments.

This could be due to off-target effects, issues with compound stability, or experimental variability.

Possible Cause Troubleshooting Steps
Off-target effects - Perform a dose-response curve: Determine if the unexpected phenotype occurs at concentrations significantly higher than those required for on-target activity. - Confirm on-target engagement: Use Western blotting to check for inhibition of Chk1 phosphorylation (e.g., pS345 Chk1).[6] If the on-target is inhibited at concentrations where the unexpected phenotype is not observed, the phenotype is likely off-target. - Use a secondary inhibitor: If possible, use another Chk1/Chk2 inhibitor with a different chemical scaffold to see if the phenotype is reproducible.
Compound Instability - Prepare fresh stock solutions: this compound is typically dissolved in DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Proper Storage: Store stock solutions at -20°C or -80°C for long-term stability.
Experimental Variability - Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. - Consistent treatment times: Adhere to a strict timeline for drug treatment and sample collection.

Issue 2: My cells are showing high levels of toxicity at concentrations where I expect on-target activity.

While this compound can induce apoptosis, especially in combination with DNA-damaging agents, excessive toxicity at low concentrations might indicate off-target effects or hypersensitivity of the cell line.

Possible Cause Troubleshooting Steps
Off-target toxicity - Perform a viability assay: Use assays like MTT or trypan blue exclusion to quantify toxicity across a range of this compound concentrations. - Rescue experiment: If the toxicity is on-target, it might be rescued by manipulating downstream pathways. However, this is often complex. A more straightforward approach is to compare with another Chk1/Chk2 inhibitor.
Cell line sensitivity - Test in a different cell line: If possible, use a cell line known to be less sensitive to general kinase inhibitors to differentiate between on-target and off-target toxicity.

Experimental Protocols

Protocol 1: Western Blot for Assessing Chk1 Phosphorylation

This protocol allows for the verification of this compound's on-target activity by measuring the phosphorylation of Chk1 at Ser345, a marker of Chk1 activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound and/or a DNA-damaging agent for the specified time. Include vehicle-treated controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.

Materials:

  • Intact cells

  • This compound and vehicle (DMSO)

  • PBS with protease inhibitors

  • PCR tubes or plates

  • Thermocycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles)

  • Centrifuge

  • Western blot or ELISA reagents for detecting soluble Chk1

Methodology:

  • Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermocycler.

  • Lysis: Lyse the cells using a method that does not involve detergents that would solubilize aggregated proteins (e.g., freeze-thaw cycles).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble Chk1 protein using Western blotting or ELISA.

  • Data Interpretation: A positive target engagement will result in a higher amount of soluble Chk1 at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples, indicating thermal stabilization.

Visualizations

G cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA_Damage DNA Damage (e.g., from Chemotherapy/Radiation) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates & inhibits CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M) CDKs->Cell_Cycle_Arrest progression DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair AZD7762 This compound AZD7762->Chk1_Chk2 inhibits Off_Targets Off-Target Kinases (e.g., CAM, Fyn, Lyn) AZD7762->Off_Targets inhibits Unintended_Effects Unintended Cellular Effects (e.g., Cardiac Toxicity) Off_Targets->Unintended_Effects

Caption: Signaling pathway of the DNA damage response and the intervention points of this compound.

G Start Start: Experimental Question Dose_Response 1. Dose-Response Curve (Determine optimal concentration) Start->Dose_Response Cell_Treatment 2. Cell Treatment (this compound +/- DNA damaging agent) Dose_Response->Cell_Treatment Controls Include Controls: - Vehicle (DMSO) - Untreated - (Optional) Inactive Analog Cell_Treatment->Controls Endpoint_Assay 3. Endpoint Assay (e.g., Viability, Apoptosis) Cell_Treatment->Endpoint_Assay On_Target_Validation 4. On-Target Validation Endpoint_Assay->On_Target_Validation Data_Analysis 5. Data Analysis & Interpretation Endpoint_Assay->Data_Analysis Western_Blot Western Blot (p-Chk1 / Total Chk1) On_Target_Validation->Western_Blot CETSA CETSA (Confirm direct binding) On_Target_Validation->CETSA Western_Blot->Data_Analysis CETSA->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Recommended experimental workflow for using this compound while monitoring for off-target effects.

G cluster_0 On-Target Effects cluster_1 Off-Target Effects Inhibit_Chk1_Chk2 Inhibition of Chk1/Chk2 Abrogate_Checkpoint Checkpoint Abrogation Inhibit_Chk1_Chk2->Abrogate_Checkpoint Sensitize_to_DNA_Damage Sensitization to DNA Damage Abrogate_Checkpoint->Sensitize_to_DNA_Damage Inhibit_Other_Kinases Inhibition of Other Kinases (CAM, Fyn, Lyn, etc.) Unexpected_Phenotype Unexpected Phenotype Inhibit_Other_Kinases->Unexpected_Phenotype Toxicity Cellular Toxicity Inhibit_Other_Kinases->Toxicity AZD7762_Treatment This compound Treatment AZD7762_Treatment->Inhibit_Chk1_Chk2 AZD7762_Treatment->Inhibit_Other_Kinases

Caption: Logical relationship between this compound treatment and its on-target versus off-target effects.

References

AZD-7762 Dose-Response Curve Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1/Chk2 inhibitor, AZD-7762. The information is designed to address specific issues that may be encountered during the determination and interpretation of dose-response curves in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 for this compound in a cell-free Chk1 kinase assay?

A1: this compound is a potent inhibitor of Chk1 and Chk2. In a cell-free assay measuring the phosphorylation of a cdc25C peptide by recombinant human Chk1, the reported IC50 is approximately 5 nM.[1][2] The Ki value, representing the binding affinity, has been determined to be 3.6 nM.[2] It is important to note that the IC50 can be influenced by the ATP concentration in the assay due to the ATP-competitive nature of this compound.[1]

Q2: What is a typical EC50 for this compound in cell-based assays?

A2: The effective concentration of this compound in cell-based assays varies depending on the cell line and the specific endpoint being measured. For abrogating the G2 checkpoint induced by DNA damaging agents like camptothecin, the EC50 is approximately 10 nM.[1][2] When assessing cytotoxicity or growth inhibition as a single agent, the IC50 values in various neuroblastoma cell lines have been observed to range from 82.6 to 505.9 nM.[3][2] In 4T1.2 mammary tumor cells, this compound significantly reduced cell proliferation in a dose-dependent manner.

Q3: Why is the observed potency (EC50) of this compound in my cell-based assay significantly lower than the reported enzymatic potency (IC50)?

A3: Several factors can contribute to a rightward shift in the dose-response curve (i.e., a higher EC50) in cellular assays compared to biochemical assays:

  • Cellular Uptake and Efflux: The ability of this compound to penetrate the cell membrane and its potential removal by efflux pumps can reduce the intracellular concentration available to bind to Chk1/Chk2.

  • Protein Binding: Binding of this compound to intracellular proteins other than its target can decrease the free fraction of the compound.

  • High Intracellular ATP Concentrations: As an ATP-competitive inhibitor, the high physiological concentrations of ATP within the cell can compete with this compound for binding to the kinase domain of Chk1/Chk2, necessitating higher concentrations of the inhibitor to achieve a similar effect.[1][4]

  • Cell Line Specific Differences: The genetic background of the cell line, including the status of p53 and the expression levels of Chk1 and other DNA damage response proteins, can influence the cellular response to this compound.[3][1]

Q4: I am observing a biphasic or non-monotonic dose-response curve. What could be the cause?

A4: A biphasic dose-response curve, where the response decreases at higher concentrations after an initial increase, can be indicative of off-target effects or cellular toxicity mechanisms that are distinct from Chk1/Chk2 inhibition. At very high concentrations, small molecule inhibitors can interact with other kinases or cellular components, leading to complex and sometimes paradoxical cellular responses. It is crucial to consider the selectivity profile of this compound and the potential for such off-target activities at supramaximal doses.

Q5: What is the mechanism of action of this compound that I should consider when interpreting my dose-response data?

A5: this compound is an ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2.[1][4][5] These kinases are critical components of the DNA damage response pathway.[5][6] In response to DNA damage, Chk1 and Chk2 are activated and phosphorylate downstream targets, leading to cell cycle arrest, primarily at the S and G2/M checkpoints, to allow time for DNA repair.[1][6][7] By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, forcing cells with damaged DNA to proceed through the cell cycle, which often results in mitotic catastrophe and apoptosis.[8] This mechanism is particularly effective in p53-deficient cancer cells, which are more reliant on the S and G2 checkpoints for survival after DNA damage.[1][7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No or very weak response even at high concentrations 1. Compound Instability: this compound may have degraded in solution. 2. Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms (e.g., high expression of drug efflux pumps, alternative DNA repair pathways). 3. Incorrect Assay Endpoint: The selected endpoint (e.g., apoptosis) may not be the primary response at the tested time points.1. Prepare fresh stock solutions of this compound. Verify the purity and concentration of the compound. 2. Test a panel of cell lines with known sensitivities to DNA damage response inhibitors. Consider cell lines with p53 mutations. 3. Measure multiple endpoints, such as cell cycle distribution (G2/M arrest abrogation), DNA damage markers (γH2AX), and cell viability at different time points.
High variability between replicate wells 1. Poor Solubility: this compound may be precipitating out of solution at higher concentrations. 2. Inconsistent Cell Seeding: Uneven cell numbers across the plate can lead to variable responses. 3. Edge Effects: Wells on the periphery of the plate may experience different environmental conditions.1. Visually inspect the wells for precipitation. Consider using a lower top concentration or a different solvent system (ensure solvent controls are included). 2. Ensure a single-cell suspension and use a calibrated multichannel pipette for cell seeding. 3. Avoid using the outermost wells of the plate for experimental data. Fill them with media to maintain humidity.
Steep dose-response curve (narrow therapeutic window) 1. Rapid Onset of Cytotoxicity: The transition from checkpoint abrogation to widespread cell death may occur over a very narrow concentration range. 2. Off-target Toxicity: At slightly higher concentrations, the compound may be hitting other critical cellular targets.1. Use a finer dilution series around the expected EC50 to better define the curve. 2. If possible, compare the effects with a more selective Chk1 inhibitor to assess the contribution of Chk2 or other off-target inhibition.
This compound shows minimal single-agent activity 1. Expected Behavior: this compound's primary mechanism is to potentiate the effects of DNA-damaging agents.[1][8] As a monotherapy, its cytotoxic effects may be modest in some cell lines.[3][1] 2. Cell Cycle Status: The cells may not have sufficient endogenous DNA damage to be sensitive to checkpoint inhibition alone.1. The main application of this compound is in combination with chemotherapy or radiotherapy.[1][8][9] Design experiments to evaluate its synergistic effects. 2. Synchronize cells or use a low, non-toxic dose of a DNA-damaging agent to induce a dependency on the G2 checkpoint.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTargetSubstratePotency MetricValueReference
Cell-Free Kinase AssayChk1cdc25C peptideIC505 nM[1][2]
Cell-Free Kinase AssayChk1cdc25C peptideKi3.6 nM[2]
Checkpoint Abrogation AssayCellularCamptothecin-induced G2 arrestEC5010 nM[3][1][2]
Cytotoxicity AssayNeuroblastoma Cell Lines-IC5082.6 - 505.9 nM[3][2]
Proliferation Assay4T1.2 Mammary Tumor Cells--Dose-dependent reduction

Table 2: In Vivo Dosing of this compound in Xenograft Models

Animal ModelTumor TypeCombination AgentThis compound DoseOutcomeReference
H460-DNp53 Xenograft RatLung CancerGemcitabine10 and 20 mg/kgDose-dependent tumor volume inhibition
SW620 Xenograft MiceColon CancerGemcitabine12.5 mg/kgSignificant antitumor efficacy[3]
SW620 Xenograft MiceColon CancerIrinotecanNot specifiedTumor-free survival[1]
GBM Mouse ModelGlioblastoma-5, 15, 25 mg/kgDose-dependent tumor growth inhibition[10]

Experimental Protocols

Protocol 1: Checkpoint Abrogation Assay

  • Cell Seeding: Seed HT29 cells in a 96-well plate and allow them to adhere overnight.

  • Induction of G2 Arrest: Treat cells with a DNA-damaging agent, such as 0.07 µg/mL camptothecin, for 2 hours to induce a G2 checkpoint arrest.[3][2]

  • This compound Treatment: Add a serial dilution of this compound to the wells. A typical concentration range would be from 1 nM to 10 µM. Also, add a mitotic trapping agent like nocodazole to all wells.[1][2]

  • Incubation: Incubate the plate for 20 hours.[2]

  • Immunofluorescence Staining: Fix, permeabilize, and stain the cells with an antibody against a mitotic marker, such as phospho-histone H3 (phH3), and a nuclear counterstain like Hoechst.[2]

  • Imaging and Analysis: Acquire images using a high-content imaging system. The mitotic index is calculated as the percentage of phH3-positive cells.[2]

  • Data Analysis: Plot the mitotic index against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Cell Viability Assay (Potentiation)

  • Cell Seeding: Seed SW620 or MDA-MB-231 cells in 96-well plates and allow them to attach overnight.[1]

  • Combination Treatment: Treat the cells for 24 hours with a serial dilution of a DNA-damaging agent (e.g., gemcitabine) in the presence of a constant, non-toxic concentration of this compound (e.g., 300 nM).[3][2]

  • Washout and Recovery: After 24 hours, remove the medium containing both drugs and replace it with fresh medium containing only this compound for an additional 24 hours.[2]

  • Final Recovery: Remove the this compound containing medium and incubate the cells in drug-free medium for an additional 72 hours.[2]

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay.[2]

  • Data Analysis: Compare the dose-response curves of the DNA-damaging agent with and without this compound to determine the degree of potentiation.

Visualizations

AZD7762_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., from Gemcitabine) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 inhibits CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin activates Cell_Cycle_Arrest S and G2/M Checkpoint Arrest CDK_Cyclin->Cell_Cycle_Arrest promotes progression (inhibited by arrest) Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK_Cyclin->Mitotic_Catastrophe uncontrolled progression DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for AZD7762 This compound AZD7762->Chk1_Chk2 inhibits

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Experimental_Workflow_Potentiation start Start seed_cells Seed Cells in 96-well Plate (e.g., SW620) start->seed_cells adhere Incubate Overnight seed_cells->adhere treat Treat for 24h: - DNA Damaging Agent (DDA) Titration - Constant [this compound] adhere->treat washout1 Washout & Add Medium with this compound only treat->washout1 incubate24h Incubate for 24h washout1->incubate24h washout2 Washout & Add Drug-Free Medium incubate24h->washout2 incubate72h Incubate for 72h washout2->incubate72h mtt_assay Perform MTT Assay incubate72h->mtt_assay analyze Analyze Data: Compare DDA dose-response +/- this compound mtt_assay->analyze end End analyze->end

Caption: Experimental workflow for assessing the potentiation of a DNA-damaging agent by this compound.

References

AZD-7762 Technical Support Center: Mitigating Off-Target Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD-7762. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and minimizing its cytotoxic effects on non-cancerous cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2.[1][2] These kinases are critical components of the DNA Damage Response (DDR) pathway. In response to DNA damage, Chk1 and Chk2 are activated and signal for cell cycle arrest, typically at the S and G2/M phases, to allow time for DNA repair.[1][3] By inhibiting Chk1 and Chk2, this compound abrogates these checkpoints, causing cells with damaged DNA to prematurely enter mitosis, which often leads to mitotic catastrophe and apoptosis.[1][4]

Q2: Why is this compound more cytotoxic to cancer cells than non-cancerous cells?

A2: The selectivity of this compound is largely dependent on the status of the p53 tumor suppressor protein, a key regulator of the G1 checkpoint.[5][6]

  • Non-Cancerous Cells (p53 Wild-Type): These cells typically have a functional G1 checkpoint. When DNA damage occurs, p53 can halt the cell cycle in the G1 phase, allowing for DNA repair before replication. This reduces their reliance on the S and G2 checkpoints that are targeted by this compound.[1][3]

  • Cancer Cells (p53-Mutant/Deficient): A majority of tumors have a defective G1 checkpoint due to p53 mutations.[1][6] Consequently, these cells are heavily reliant on the S and G2 checkpoints to repair DNA damage. Inhibition of these checkpoints by this compound leaves the cancer cells vulnerable to the cytotoxic effects of DNA-damaging agents.[5][6]

Q3: Is this compound expected to be toxic to my non-cancerous cell line?

A3: Generally, this compound alone exhibits minimal cytotoxicity to non-cancerous cells, such as normal human fibroblasts, at concentrations effective for sensitizing cancer cells.[5] Studies have shown that this compound does not significantly enhance the radiosensitivity of normal human fibroblasts (p53 wild-type).[5] Similarly, non-malignant urothelial cells were substantially less sensitive to the combination of this compound and gemcitabine compared to urothelial carcinoma cells.[7]

Q4: What were the observed toxicities of this compound in clinical trials?

A4: The clinical development of this compound was discontinued due to unpredictable cardiac toxicity observed in a Phase I clinical trial.[8][9] Dose-limiting toxicities included grade 3 increases in troponin I and grade 3 myocardial ischemia.[8][9] This underscores the importance of carefully monitoring for off-target effects in any experimental system.

Data on p53-Dependent Cytotoxicity

The following tables summarize data from studies comparing the effect of this compound on cell lines with different p53 statuses.

Table 1: this compound-Mediated Radiosensitization in p53 Wild-Type vs. p53-Mutant Cell Lines

Cell Linep53 StatusCancer TypeDose Modification Factor (DMF) at 10% Survival*
HT29MutantColon1.7
DU145MutantProstate1.7
MiaPaca2MutantPancreatic1.6
H460 (p53-null)NullLung1.6
H460 (p53 WT)Wild-TypeLung1.2
MCF7Wild-TypeBreast1.1
SF1522Wild-TypeNormal FibroblastNo significant sensitization

*Data extracted from a study evaluating this compound as a radiosensitizer. A higher DMF indicates greater enhancement of radiation-induced cell killing.[5]

Signaling and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathway and a general workflow for assessing cytotoxicity.

G cluster_0 DNA Damage Response cluster_1 Cell Cycle Progression DNA_Damage DNA Damage (e.g., Radiation, Gemcitabine) ATR_ATM ATR/ATM Kinases (Activated) DNA_Damage->ATR_ATM Chk1_Chk2 Chk1 / Chk2 ATR_ATM->Chk1_Chk2 Phosphorylates & Activates G2_M_Checkpoint G2/M Checkpoint (Cell Cycle Arrest) Chk1_Chk2->G2_M_Checkpoint Activates Mitosis Entry into Mitosis G2_M_Checkpoint->Mitosis Prevents Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis Premature entry with DNA damage AZD7762 This compound AZD7762->Chk1_Chk2 G cluster_assays Assess Cytotoxicity start Start: Prepare Non-Cancerous and Cancer Cell Lines plate_cells Plate cells at appropriate density start->plate_cells treat_cells Treat with DNA-damaging agent (e.g., Gemcitabine) +/- this compound plate_cells->treat_cells incubate Incubate for defined period (e.g., 24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay clonogenic_assay Clonogenic Survival Assay incubate->clonogenic_assay flow_cytometry Flow Cytometry (Apoptosis, Cell Cycle) incubate->flow_cytometry analyze Analyze Data: Compare viability/survival between non-cancerous and cancer cells viability_assay->analyze clonogenic_assay->analyze flow_cytometry->analyze end End: Determine therapeutic window analyze->end

References

Technical Support Center: Overcoming Resistance to AZD-7762 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk1/2 inhibitor, AZD-7762. The information is designed to address common challenges encountered during experiments aimed at overcoming resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2), with an IC50 of 5 nM for Chk1.[1] By inhibiting Chk1/2, this compound abrogates the S and G2/M cell cycle checkpoints that are activated in response to DNA damage.[1][2] This forces cells with damaged DNA to enter mitosis prematurely, leading to a cellular crisis known as mitotic catastrophe and subsequent apoptosis.[3][4] This mechanism is particularly effective in cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they rely heavily on the S and G2 checkpoints for DNA repair and survival.[2]

Q2: Why is this compound often used in combination with other anti-cancer agents?

As a single agent, this compound generally does not exhibit significant growth inhibition.[3] Its primary therapeutic potential lies in its ability to sensitize cancer cells to the effects of DNA-damaging agents like chemotherapy and radiation.[5][6] By preventing DNA repair, this compound enhances the cytotoxicity of these agents, effectively overcoming resistance mechanisms that cancer cells might have developed.[5][6] This synergistic effect has been observed with numerous DNA-damaging drugs, including gemcitabine, cisplatin, carboplatin, and irinotecan.[2][7][8][9]

Q3: My cancer cell line appears resistant to this compound as a single agent. Is this expected?

Yes, this is an expected outcome for many cancer cell lines. The single-agent activity of Chk1 inhibitors is typically limited to a small subset of cell lines.[10][11] Resistance to single-agent this compound can be characterized by growth inhibition or cytostasis without cell death.[10] The true value of this compound is realized in combination therapies where it potentiates the effects of DNA-damaging agents.[2][4]

Q4: How does the p53 status of my cancer cell line affect its sensitivity to this compound combination therapy?

The p53 status is a critical determinant of sensitivity. Cancer cells with mutated or deficient p53 lack a functional G1 checkpoint and are therefore more reliant on the S and G2 checkpoints for DNA repair following chemotherapy or radiation.[2][4] this compound's inhibition of these checkpoints is thus more impactful in p53-deficient cells, leading to enhanced cell death.[2][12][13] While synergy can be seen in p53 wild-type cells, the potentiation is often more pronounced in a p53-mutant background.[2][14]

Q5: Are there known clinical limitations for this compound?

Yes. While this compound showed promise in preclinical studies, its clinical development was halted due to unpredictable cardiac toxicity observed in a Phase I clinical trial.[15][16] Researchers should be aware of this limitation. Despite this, this compound remains a valuable tool for preclinical research to understand the biology of Chk1 inhibition and its potential therapeutic applications.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No synergistic effect observed with combination therapy. The DNA-damaging agent may not be causing sufficient DNA damage to activate the Chk1 pathway.Confirm that the DNA-damaging agent is inducing DNA damage by performing a Western blot for γH2AX, a marker of DNA double-strand breaks.[4] Increase the concentration or duration of the DNA-damaging agent treatment.
The timing and sequence of drug administration may not be optimal.The most common and effective protocol is to treat with the DNA-damaging agent first, followed by this compound.[2] This allows for the accumulation of DNA damage before checkpoint abrogation. Experiment with different incubation times.
The cell line may have intrinsic resistance mechanisms to Chk1 inhibition.Some cells may not undergo cell death upon Chk1 inhibition but instead experience growth arrest.[10] Assess cell death specifically using assays for apoptosis (e.g., Annexin V staining, caspase-3 cleavage) rather than relying solely on proliferation assays.[3][4]
High background toxicity with this compound alone. The concentration of this compound may be too high for the specific cell line.Perform a dose-response curve for this compound alone to determine the optimal non-toxic concentration for combination studies. A common concentration for in vitro potentiation assays is 100 nM.[3][9][12]
Difficulty interpreting Western blot results for Chk1 pathway proteins. Antibody quality or experimental conditions may be suboptimal.Ensure the use of validated antibodies. To confirm this compound is inhibiting its target, probe for phospho-Chk1 (Ser296), which is a marker of Chk1 autophosphorylation and activity; its signal should decrease with this compound treatment.[12][17]
Complex feedback loops may be activated.Inhibition of Chk1 can lead to increased ATR/ATM-mediated phosphorylation of Chk1 at other sites (e.g., Ser345) as a feedback response to increased DNA damage.[17] This is an expected outcome and indicates pathway engagement.

Data Presentation

Table 1: In Vitro Synergistic Effects of this compound with Chemotherapeutic Agents

Cell LineCancer TypeChemotherapeutic AgentThis compound ConcentrationCombination EffectReference
Multiple Myeloma (p53-deficient)Multiple MyelomaBendamustine, Melphalan, Doxorubicin100 nMPotentiated growth inhibition and apoptosis[3][4]
HCT116 (p53-null)Colon CancerGemcitabine100 nMEnhanced cytotoxicity[2]
Lkb1-deficient NSCLCLung AdenocarcinomaGemcitabineNot specifiedStrong synergistic effect (CI value 0.1-0.3)[8]
Head and Neck Squamous Cell Carcinoma (p53-deficient)Head and Neck CancerCisplatin100 nMOvercame cisplatin resistance[12][13]
Ovarian Clear Cell CarcinomaOvarian CancerCisplatinNot specifiedSynergistic cytotoxic effects[18]
Neuroblastoma (G1 checkpoint-defective)NeuroblastomaSN38, Gemcitabine100 nMSynergistic cytotoxicity[9]

Table 2: In Vivo Potentiation of Chemotherapy by this compound in Xenograft Models

Xenograft ModelCancer TypeChemotherapeutic AgentThis compound DosingOutcomeReference
SW620Colon CancerIrinotecanTwo doses after irinotecanSignificant increase in tumor-free survival[2]
MiaPaCa-2Pancreatic CancerGemcitabine + RadiationNot specifiedProlonged time for tumor volume doubling[17]
RMG-IOvarian CancerCisplatinNot specifiedSignificantly suppressed tumor growth[18]
T47D (p53 mutant)Breast CancerRadiationNot specifiedDelayed xenograft growth[14]

Experimental Protocols & Visualizations

Signaling Pathway

The core mechanism of this compound involves disrupting the DNA Damage Response (DDR) pathway. When DNA is damaged by agents like chemotherapy, ATR and ATM kinases are activated. They, in turn, phosphorylate and activate Chk1, which orchestrates cell cycle arrest to allow for DNA repair. This compound blocks Chk1, forcing the cell into mitosis despite the DNA damage, leading to cell death.

G cluster_0 Cell Nucleus Chemo DNA Damaging Agent (e.g., Gemcitabine) DNA_Damage DNA Damage Chemo->DNA_Damage ATR_ATM ATR / ATM DNA_Damage->ATR_ATM activates Mitosis Mitosis DNA_Damage->Mitosis leads to Chk1 Chk1 ATR_ATM->Chk1 phosphorylates & activates G2_M_Arrest G2/M Checkpoint (Cell Cycle Arrest) Chk1->G2_M_Arrest activates Chk1->Mitosis normally prevents premature entry Repair DNA Repair G2_M_Arrest->Repair allows time for G2_M_Arrest->Mitosis prevents Repair->Mitosis successful repair allows progression to Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis AZD7762 This compound AZD7762->Chk1 inhibits

Caption: this compound inhibits Chk1, overriding DNA damage-induced G2/M arrest.

Experimental Workflow: Clonogenic Survival Assay

This assay is a gold standard for determining the cytotoxic and synergistic effects of cancer therapies.

G cluster_workflow Clonogenic Assay Workflow A 1. Cell Seeding Seed cells at low density in 6-well plates. B 2. Drug Treatment (24h) Treat with: - Vehicle Control - this compound alone - Chemo alone - Chemo + this compound A->B C 3. Drug Washout Remove drug-containing media, wash with PBS. B->C D 4. Incubation (10-14 days) Incubate in fresh media until colonies form. C->D E 5. Staining Fix colonies with methanol, stain with crystal violet. D->E F 6. Analysis Count colonies (>50 cells). Calculate surviving fraction. E->F G p53_mut p53 Mutation/Deficiency g1_def Defective G1 Checkpoint p53_mut->g1_def reliance Increased Reliance on S/G2 Checkpoints g1_def->reliance g2_ab Abrogation of S/G2 Checkpoints reliance->g2_ab creates vulnerability to chemo DNA-Damaging Agent damage DNA Damage Accumulation chemo->damage syn_lethal Synthetic Lethality damage->reliance activates mit_cat Mitotic Catastrophe & Apoptosis damage->mit_cat in presence of abrogated checkpoint azd This compound azd->g2_ab inhibits g2_ab->mit_cat leads to syn_lethal->mit_cat results in

References

Technical Support Center: In Vivo Assessment of AZD-7762 Cardiac Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cardiac toxicity of the Chk1/2 inhibitor AZD-7762 in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cardiac toxicity a concern?

A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1][2] It was developed to enhance the efficacy of DNA-damaging agents in cancer therapy.[3] However, clinical trials of this compound were halted due to unpredictable and dose-limiting cardiac toxicity, including cases of myocardial ischemia, decreased left ventricular ejection fraction (LVEF), and elevations in cardiac troponin I.[4][5][6][7] This has made understanding and assessing its cardiotoxic potential crucial.

Q2: What is the proposed mechanism of this compound-induced cardiac toxicity?

A2: The exact mechanism of this compound-induced cardiotoxicity is not fully elucidated and is thought to be an "off-target" effect, as it was not observed in Chk1 knockout mice.[6][8] Recent studies suggest the involvement of the pyroptosis pathway, a form of programmed cell death, in the cardiotoxicity induced by the combination of this compound and gemcitabine.[9][10] This pathway involves the activation of the NLRP3 inflammasome, ASC, and Caspase-1, leading to the cleavage of Gasdermin D (GSDMD) and the release of pro-inflammatory cytokines like IL-1β and IL-18.[9][10]

Q3: What are the key cardiac parameters to monitor in an in vivo study of this compound toxicity?

A3: Based on clinical findings and preclinical research, the following parameters are critical for monitoring this compound-induced cardiac toxicity:

  • Cardiac Function: Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) measured by echocardiography.[9][10]

  • Cardiac Biomarkers: Serum levels of cardiac troponin I (cTnI) or cardiac troponin T (cTnT).[4][8][11][12]

  • Electrocardiogram (ECG): Changes in ECG patterns, such as ST-segment alterations, arrhythmias, and QT interval prolongation.[3][13]

  • Histopathology: Examination of heart tissue for signs of cardiomyocyte damage, inflammation, fibrosis, and apoptosis.[14][15][16][17][18]

Q4: Which animal models are suitable for studying this compound cardiotoxicity?

A4: Mice and rats are the most commonly used animal models for assessing drug-induced cardiotoxicity due to their well-characterized cardiovascular physiology, availability of transgenic strains, and lower cost.[9][19][20] The choice of strain may be important, as some strains can be more susceptible to cardiotoxic insults.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound cardiac toxicity in a mouse model.

Protocol 1: In Vivo this compound Administration and Monitoring

Objective: To induce and monitor cardiac toxicity following this compound administration in mice.

Materials:

  • This compound (formulated for in vivo use)

  • Vehicle control (e.g., DMSO, saline, or as recommended by the supplier)

  • 8-10 week old male C57BL/6 mice

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Grouping: Randomly assign mice to a control group (vehicle) and one or more this compound treatment groups. A group size of 6-10 animals is recommended.

  • Dosing:

    • The optimal dose to induce cardiotoxicity without causing excessive systemic toxicity needs to be determined empirically. Based on anti-tumor efficacy studies, a starting dose range of 15-25 mg/kg administered intravenously (i.v.) or intraperitoneally (i.p.) could be considered.[13]

    • Administer this compound or vehicle daily or on an intermittent schedule (e.g., once every 3 days) for a defined period (e.g., 1-2 weeks).[14]

  • Monitoring:

    • Monitor animal weight and general health daily.

    • Perform baseline and periodic assessments of cardiac function (Echocardiography, ECG) as described in the protocols below.

    • Collect blood samples for biomarker analysis at baseline and at the end of the study.

  • Termination: At the end of the study period, euthanize the animals and collect heart tissue for histopathological analysis.

Protocol 2: Echocardiography for Cardiac Function Assessment

Objective: To non-invasively assess cardiac function in mice.

Materials:

  • High-resolution small animal ultrasound system (e.g., Vevo 2100) with a high-frequency transducer.[1][21][22][23]

  • Anesthesia (e.g., isoflurane).[22]

  • Heating pad and ECG electrodes.[22]

  • Depilatory cream.[22]

  • Ultrasound gel.[22]

Procedure:

  • Preparation: The day before imaging, remove chest fur using a depilatory cream.[22]

  • Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).[22]

  • Positioning: Place the mouse in a supine position on a heated platform with integrated ECG electrodes to monitor heart rate.[22]

  • Image Acquisition:

    • Apply warmed ultrasound gel to the chest.

    • Obtain parasternal long-axis (PLAX) and short-axis (PSAX) views of the left ventricle.[21][22]

    • Acquire M-mode images at the level of the papillary muscles from the PSAX view.[23]

  • Analysis: From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs). Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS) using the system's software.[1]

Protocol 3: Cardiac Troponin I (cTnI) Measurement

Objective: To quantify serum levels of cTnI as a biomarker of cardiac injury.

Materials:

  • Mouse Cardiac Troponin-I ELISA Kit.[4][11][12]

  • Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes).

  • Centrifuge.

  • Microplate reader.

Procedure:

  • Blood Collection: Collect blood via a suitable method (e.g., submandibular or retro-orbital bleed) into serum separator tubes.

  • Serum Preparation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1,000 x g for 10 minutes to separate the serum.[4]

  • ELISA Assay: Perform the cTnI ELISA according to the manufacturer's instructions.[4][11][12] This typically involves:

    • Adding standards and samples to the pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop color.

    • Measuring the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of cTnI in the samples by comparing their absorbance to the standard curve.

Protocol 4: Histopathological Analysis

Objective: To examine heart tissue for pathological changes.

Materials:

  • 10% neutral buffered formalin.

  • Paraffin embedding supplies.

  • Microtome.

  • Glass slides.

  • Hematoxylin and Eosin (H&E) staining reagents.[16][18]

  • Masson's Trichrome staining reagents (for fibrosis).[10]

  • Microscope.

Procedure:

  • Tissue Fixation: Immediately after euthanasia, excise the heart, wash with PBS, and fix in 10% neutral buffered formalin for 24-48 hours.[17]

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.[17]

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on glass slides.[17]

  • Staining:

    • Perform H&E staining to visualize general morphology, cardiomyocyte integrity, and inflammatory cell infiltration.[16][18]

    • Perform Masson's Trichrome staining to detect and quantify collagen deposition (fibrosis).[10]

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for histopathological changes such as cardiomyocyte necrosis, vacuolization, inflammation, and fibrosis.[14][18]

Troubleshooting Guides

Issue Possible Cause(s) Solution(s)
High mortality in this compound treated group Dose is too high, leading to excessive systemic toxicity.Perform a dose-ranging study to determine the maximum tolerated dose (MTD) that induces cardiotoxicity with acceptable systemic side effects. Consider a less frequent dosing schedule.
No significant change in LVEF/FS Dose is too low. Duration of treatment is too short. Insensitive measurement technique.Increase the dose of this compound. Extend the treatment period. Ensure proper echocardiography technique and use of high-resolution imaging. Consider using more sensitive measures like speckle-tracking echocardiography.[1]
High variability in cardiac troponin levels Improper sample handling (hemolysis). Variation in blood collection timing.Ensure clean blood collection and prompt serum separation. Standardize the time of blood collection relative to the last dose administration.
Poor quality echocardiography images Improper animal positioning. Insufficient hair removal. Air bubbles in the ultrasound gel.Ensure the mouse is properly positioned and anesthetized. Thoroughly remove chest fur. Use ample gel and avoid introducing air bubbles.[22]
Artifacts in histopathology sections Poor fixation. Improper tissue processing. Dull microtome blade.Ensure immediate and adequate fixation of the heart tissue. Follow a standardized tissue processing protocol. Use a sharp microtome blade for sectioning.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies that can serve as a reference for experimental design and data interpretation.

Table 1: Clinically Observed Cardiac Adverse Events with this compound

Adverse Event This compound Dose Details Reference
Grade 3 Troponin I increase32 mg (monotherapy)Asymptomatic increase in troponin I.[4][5]
Grade 3 Myocardial Ischemia40 mg (monotherapy)Chest pain, ECG changes, decreased LVEF, and increased troponin I.[4][5]

Table 2: Representative Echocardiographic Parameters in a Mouse Model of Cardiotoxicity [10]

Parameter Vehicle Control (Mean ± SD) This compound + Gemcitabine (Mean ± SD)
LVEF (%)65 ± 545 ± 7
FS (%)35 ± 422 ± 5

Note: These are representative values and will vary based on the specific experimental conditions.

Visualizations

Signaling Pathway

AZD7762_Cardiotoxicity_Pathway cluster_drug Drug Action cluster_cell Cardiomyocyte cluster_outcome Cellular Outcome AZD7762 AZD7762 NLRP3 NLRP3 Inflammasome AZD7762->NLRP3 Activates (off-target) Gemcitabine Gemcitabine Gemcitabine->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Casp1_pro Pro-Caspase-1 ASC->Casp1_pro Activates Casp1_active Active Caspase-1 Casp1_pro->Casp1_active GSDMD_full GSDMD Casp1_active->GSDMD_full Cleaves IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro Cleaves IL18_pro Pro-IL-18 Casp1_active->IL18_pro Cleaves GSDMD_N GSDMD-N (pore-forming) GSDMD_full->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b_active IL-1β (pro-inflammatory) IL1b_pro->IL1b_active Inflammation Inflammation IL1b_active->Inflammation IL18_active IL-18 (pro-inflammatory) IL18_pro->IL18_active IL18_active->Inflammation Toxicity Cardiac Toxicity Pyroptosis->Toxicity Inflammation->Toxicity

Caption: Proposed signaling pathway for this compound and Gemcitabine-induced cardiac toxicity.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Toxicity Assessment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Randomization into Groups (Vehicle vs. This compound) Acclimatization->Grouping Baseline Baseline Measurements (Echocardiography, ECG, Blood Sample) Grouping->Baseline Dosing This compound / Vehicle Administration (e.g., daily for 1-2 weeks) Baseline->Dosing Monitoring Daily Monitoring (Weight, Health Status) Dosing->Monitoring Final_Echo Final Echocardiography & ECG Dosing->Final_Echo Interim Interim Cardiac Assessment (Optional) Monitoring->Interim Blood_Collection Final Blood Collection Final_Echo->Blood_Collection Data_Analysis Statistical Analysis & Interpretation Final_Echo->Data_Analysis Euthanasia Euthanasia & Tissue Harvest Blood_Collection->Euthanasia Biomarker Serum Biomarker Analysis (cTnI ELISA) Blood_Collection->Biomarker Histo Histopathological Analysis (H&E, Masson's Trichrome) Euthanasia->Histo Biomarker->Data_Analysis Histo->Data_Analysis

References

Navigating Experimental Variability with AZD-7762: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing experimental variability when working with AZD-7762, a potent inhibitor of checkpoint kinases Chk1 and Chk2. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of Chk1 and Chk2 kinases.[1][2] By inhibiting these key regulators of the DNA damage response (DDR), this compound prevents cell cycle arrest at the S and G2/M checkpoints, which are often activated by DNA-damaging agents.[3][4] This abrogation of the cell cycle checkpoint can lead to increased cell death in cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53-mutated cells), when combined with chemotherapy or radiation.[4][5][6]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical to maintain the stability and activity of this compound.

  • Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[7]

  • Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[7] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][8]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[7] Prepare fresh dilutions in your experimental buffer or media from the stock solution for each experiment.

Q3: I am observing high variability in my cell viability assay results. What are the potential causes?

A3: High variability in cell-based assays can arise from several factors:

  • Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before plating to avoid clumps and ensure even cell distribution across wells.

  • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the effective concentration of this compound. It is best practice to fill the outer wells with sterile media or PBS and not use them for experimental data points.

  • Compound Precipitation: this compound has limited solubility in aqueous solutions. Visually inspect your treatment media under a microscope for any signs of precipitation, especially at higher concentrations.

  • Inconsistent Incubation Times: Adhere to a strict and consistent incubation schedule for both drug treatment and assay reagent addition.

Troubleshooting Guides

Issue 1: Sub-optimal or No Inhibition of Chk1 Activity

Question: I am not observing the expected downstream effects of Chk1 inhibition (e.g., abrogation of G2/M checkpoint, increased apoptosis with a DNA-damaging agent). What should I check?

Answer: This can be a multi-faceted issue. Here is a step-by-step troubleshooting guide:

  • Verify Compound Integrity:

    • Action: Confirm that the this compound was stored correctly and that the stock solution is not expired. If in doubt, use a fresh vial.

    • Rationale: Improper storage can lead to degradation of the compound, reducing its potency.

  • Optimize Inhibitor Concentration and Treatment Time:

    • Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Also, a time-course experiment can identify the ideal treatment duration.

    • Rationale: The effective concentration of this compound can vary between cell lines.[8] A full dose-response curve is essential to determine the IC50 in your system.

  • Confirm Target Engagement:

    • Action: Assess the phosphorylation status of Chk1 downstream targets. A common method is to perform a Western blot for phosphorylated Cdc25C or other known Chk1 substrates.

    • Rationale: Directly measuring the phosphorylation of a downstream target provides evidence that this compound is engaging and inhibiting Chk1 within the cell.

  • Check Cell Line Specifics:

    • Action: Verify the p53 status of your cell line.

    • Rationale: The sensitizing effect of this compound to DNA-damaging agents is often more pronounced in p53-deficient or mutated cell lines, as they rely more heavily on the S and G2/M checkpoints for DNA repair.[4][6]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Question: this compound shows high potency in my in vitro kinase assay, but its activity is much weaker in my cellular experiments. Why is this happening?

Answer: This is a common challenge in drug discovery and can be attributed to several factors:

  • Cellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are significantly higher.[9] As an ATP-competitive inhibitor, the high cellular ATP concentration can outcompete this compound for binding to Chk1, leading to reduced apparent potency.

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.

  • Efflux Pumps: The cells may express drug efflux pumps that actively remove this compound from the cytoplasm, reducing its effective intracellular concentration.

  • Compound Stability in Media: this compound may be unstable in the complex environment of cell culture media, degrading over the course of the experiment.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
Chk15Cell-free scintillation proximity assay
Chk25Cell-free scintillation proximity assay

Data compiled from multiple sources.[1][2][8]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeEC50 (nM)Notes
HT29Checkpoint Abrogation (G2 arrest)10In combination with camptothecin.[8]
SW620Potentiation of Gemcitabine-Reduces GI50 of gemcitabine from 24.1 nM to 1.08 nM at 300 nM this compound.[8]
MDA-MB-231Potentiation of Topotecan-Reduces GI50 of topotecan from 2.25 µM to 0.15 µM at 300 nM this compound.[8]
Neuroblastoma Cell LinesCytotoxicity82.6 - 505.9Varies depending on the specific cell line.[8]

Experimental Protocols

Protocol 1: Checkpoint Abrogation Assay

This protocol is designed to assess the ability of this compound to abrogate a DNA damage-induced G2/M checkpoint.

  • Cell Seeding: Plate cells (e.g., HT29) at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Induce G2 Arrest: Treat cells with a DNA-damaging agent, such as camptothecin (e.g., 0.07 µg/mL for 2 hours), to induce a G2 checkpoint arrest.[8]

  • This compound Treatment: Following the DNA damage treatment, add a titration of this compound to the cells. Include a mitotic trapping agent like nocodazole to accumulate cells that enter mitosis. Incubate for a defined period (e.g., 20 hours).[8]

  • Immunofluorescence Staining: Fix and permeabilize the cells. Stain for a mitotic marker, such as phospho-histone H3 (pH3), and a nuclear counterstain (e.g., Hoechst).[8]

  • Analysis: Quantify the percentage of pH3-positive cells using an automated imaging system or fluorescence microscope. An increase in the mitotic index in the presence of this compound indicates abrogation of the G2 checkpoint.

Protocol 2: Potentiation of Cytotoxicity Assay

This protocol evaluates the ability of this compound to enhance the cytotoxic effects of a DNA-damaging agent.

  • Cell Seeding: Seed cancer cells (e.g., SW620) in a 96-well plate and allow them to attach overnight.

  • Combination Treatment: Treat the cells with a titration of a DNA-damaging agent (e.g., gemcitabine) with or without a constant, non-toxic concentration of this compound (e.g., 300 nM) for 24 hours.[8]

  • Washout and Re-treatment: After 24 hours, remove the drug-containing media. Add media containing only this compound to the wells that previously received the combination treatment and drug-free media to the others. Incubate for an additional 24 hours.[8]

  • Recovery: Replace the media with fresh, drug-free media and incubate for an additional 72 hours.[8]

  • Cell Viability Assessment: Determine cell viability using a standard method such as an MTT or MTS assay.

  • Data Analysis: Compare the dose-response curves of the DNA-damaging agent with and without this compound to determine the degree of potentiation.

Mandatory Visualizations

AZD7762_Signaling_Pathway cluster_upstream DNA Damage cluster_activation Checkpoint Activation cluster_downstream Cell Cycle Progression DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylates & Activates Cdc25 Cdc25 (Phosphatase) Chk1->Cdc25 Phosphorylates & Inhibits CDK_Cyclin CDK/Cyclin Complexes Cdc25->CDK_Cyclin Activates CellCycleArrest S and G2/M Checkpoint Arrest CDK_Cyclin->CellCycleArrest Drives Progression (Inhibited) AZD7762 This compound AZD7762->Chk1 Inhibits

Caption: this compound inhibits Chk1, preventing cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Add_AZD7762 Add this compound (Titration) Prepare_Stock->Add_AZD7762 Seed_Cells Seed Cells in Multi-well Plate Add_DNA_Damage Add DNA-Damaging Agent (Optional) Seed_Cells->Add_DNA_Damage Add_DNA_Damage->Add_AZD7762 Incubate Incubate for Defined Period Add_AZD7762->Incubate Assess_Endpoint Assess Experimental Endpoint (e.g., Viability, Western Blot, Immunofluorescence) Incubate->Assess_Endpoint Analyze_Data Analyze and Interpret Data Assess_Endpoint->Analyze_Data

Caption: General experimental workflow for using this compound.

Troubleshooting_Tree cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_cells Cellular Context Start Unexpected Results with This compound Check_Storage Check Storage & Expiration Start->Check_Storage Optimize_Conc Optimize this compound Concentration Start->Optimize_Conc Check_p53 Verify p53 Status Start->Check_p53 Check_Solubility Check for Precipitation in Media Check_Storage->Check_Solubility Solution Resolved Check_Solubility->Solution Optimize_Time Optimize Treatment Duration Optimize_Conc->Optimize_Time Confirm_Target Confirm Target Engagement (Western Blot) Optimize_Time->Confirm_Target Confirm_Target->Solution Consider_Efflux Consider Drug Efflux Pumps Check_p53->Consider_Efflux Consider_Efflux->Solution

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Validating Chk1/Chk2 Inhibition: A Comparative Guide to AZD-7762 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZD-7762 and other prominent Chk1/Chk2 inhibitors. This document summarizes key performance data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate research tools.

Checkpoint kinases Chk1 and Chk2 are critical regulators of the DNA damage response (DDR), acting as central mediators of cell cycle arrest to allow for DNA repair. Their inhibition presents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents. This compound is a potent ATP-competitive inhibitor of both Chk1 and Chk2.[1][2] This guide compares this compound with other well-characterized Chk1/Chk2 inhibitors, providing a framework for validating their inhibitory effects in a research setting.

Comparative Analysis of Chk1/Chk2 Inhibitors

The selection of a suitable Chk1/Chk2 inhibitor is often guided by its potency and selectivity. The following table summarizes the in vitro inhibitory activities of this compound and several alternative compounds against their primary targets, Chk1 and Chk2.

InhibitorChk1 IC50 / Ki (nM)Chk2 IC50 / Ki (nM)Other Notable Targets (IC50/Ki, nM)
This compound 5 (IC50) / 3.6 (Ki)[2]5 (IC50)[2]>10-fold selectivity against a panel of over 100 kinases[2]
PF-00477736 0.49 (Ki)[3]47 (Ki)[3]VEGFR2 (8), Fms (10), Yes (14), Aurora-A (23), FGFR3 (23), Flt3 (25), Ret (39)[3]
SCH900776 (MK-8776) 3 (IC50)[4][5][6]1500 (IC50)[4][6]CDK2 (160)[4][6]
LY2606368 (Prexasertib) <1 (IC50) / 0.9 (Ki)[7][8][9]8 (IC50)[7][8][9]RSK1 (9)[7][9]
SRA737 (CCT245737) 1.4 (IC50)[10]>1000-fold selectivity vs. Chk1[10]ERK8 (130), PKD1 (298), RSK1 (362), RSK2 (361)[11]
PD407824 47 (IC50)[12][13][14]-Wee1 (97), PKC (3400), CDK4 (3750)[12]
XL-844 2.2 (Ki)[15][16]0.07 (Ki)[15][16]-

Experimental Validation Protocols

Validating the efficacy and mechanism of action of Chk1/Chk2 inhibitors is crucial. Below are detailed protocols for key experiments commonly employed for this purpose.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of purified Chk1 or Chk2.

Materials:

  • Recombinant human Chk1 or Chk2 enzyme

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • Peptide substrate (e.g., a synthetic peptide derived from Cdc25C)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.

  • Prepare a master mix containing kinase assay buffer, ATP, and the peptide substrate.

  • Add 12.5 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 10 µL of diluted Chk1 or Chk2 enzyme to each well.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[17][18]

Western Blot Analysis of Chk1 Phosphorylation

This method assesses the inhibition of Chk1 activity within cells by measuring the phosphorylation status of Chk1 or its downstream targets.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., gemcitabine, hydroxyurea)

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-Chk1 (Ser345), anti-total Chk1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with the DNA damaging agent for a specified time to induce Chk1 activation.

  • Co-treat or pre-treat cells with various concentrations of the test inhibitor.

  • Harvest cells and prepare whole-cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Chk1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Chk1 and a loading control (e.g., β-actin) to ensure equal protein loading.[19][20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to evaluate the effect of Chk1/Chk2 inhibitors on cell cycle progression, particularly their ability to abrogate DNA damage-induced cell cycle arrest.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • DNA damaging agent

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with a DNA damaging agent to induce cell cycle arrest (e.g., in G2/M phase).

  • Treat the arrested cells with the test inhibitor for a specified duration.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24]

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental processes involved in validating Chk1/Chk2 inhibition, the following diagrams are provided.

Chk1_Chk2_Signaling_Pathway cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Checkpoint Kinases cluster_3 Effector Proteins cluster_4 Cell Cycle Progression DNA_Damage DNA Double-Strand Breaks (e.g., from Gemcitabine) ATM_ATR ATM / ATR DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 phosphorylates (activates) Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates (inhibits) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Cdc25->Cell_Cycle_Arrest promotes progression This compound This compound This compound->Chk1_Chk2 inhibits

Caption: Chk1/Chk2 Signaling Pathway in DNA Damage Response.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed Cells DNA_Damage_Induction Induce DNA Damage (e.g., Gemcitabine) Cell_Seeding->DNA_Damage_Induction Inhibitor_Treatment Treat with this compound or Alternative DNA_Damage_Induction->Inhibitor_Treatment Western_Blot Western Blot (p-Chk1, Total Chk1) Inhibitor_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Inhibitor_Treatment->Flow_Cytometry Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Inhibitor_Treatment->Kinase_Assay

Caption: Experimental Workflow for Inhibitor Validation.

Comparison_Logic Objective Validate Chk1/Chk2 Inhibition This compound This compound Objective->this compound Alternatives Alternative Inhibitors (PF-00477736, SCH900776, etc.) Objective->Alternatives Potency Potency (IC50/Ki) This compound->Potency Selectivity Selectivity Profile This compound->Selectivity Cellular_Activity Cellular Activity (p-Chk1, Cell Cycle) This compound->Cellular_Activity Alternatives->Potency Alternatives->Selectivity Alternatives->Cellular_Activity Conclusion Select Optimal Inhibitor for Research Needs Potency->Conclusion Selectivity->Conclusion Cellular_Activity->Conclusion

Caption: Logic for Comparing Chk1/Chk2 Inhibitors.

References

A Comparative In Vitro Analysis of AZD-7762 and Other CHK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of AZD-7762 with other prominent Checkpoint Kinase 1 (CHK1) inhibitors. The data presented is compiled from peer-reviewed studies to assist researchers in making informed decisions for their experimental designs.

Introduction to CHK1 Inhibition

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. In many cancer cells with a deficient G1 checkpoint (often due to p53 mutations), reliance on the S and G2/M checkpoints for survival is heightened, making CHK1 an attractive therapeutic target. Inhibition of CHK1 can abrogate these checkpoints, leading to premature mitotic entry and potentiation of DNA-damaging agents. This compound is a potent, ATP-competitive inhibitor of both CHK1 and CHK2.[1][2]

In Vitro Potency and Selectivity

The potency and selectivity of CHK1 inhibitors are critical determinants of their therapeutic window and potential off-target effects. The following tables summarize the in vitro inhibitory activities of this compound and other well-characterized CHK1 inhibitors against their primary targets and in cellular assays.

Table 1: Biochemical Inhibitory Potency of CHK1 Inhibitors [3][4]

InhibitorCHK1 IC50 (nM)CHK2 IC50 (nM)
This compound 5 5
Prexasertib (LY2606368)1-216
MK-8776 (SCH 900776)31500
PF-004777360.4947

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in a cell-free assay.

Table 2: Cellular Growth Inhibition by CHK1 Inhibitors [3]

Cell LineThis compound GI50 (µM)Prexasertib (LY2606368) GI50 (µM)MK-8776 GI50 (µM)
AsPC-1 (Pancreatic)Not Reported~0.003~0.3
U2OS (Osteosarcoma)Not Reported~0.004~0.2
CAKI-1 (Renal)Not Reported~0.005~0.2
OVCAR3 (Ovarian)Not Reported~0.006~0.3

GI50 values represent the concentration of the inhibitor that causes a 50% reduction in cell growth. Note that a direct comparison of this compound in the same study was not available. Published in vitro kinase assays can be poor predictors of cellular potency due to factors like cell permeability.[3]

Effects on Cell Viability and Apoptosis

CHK1 inhibitors can induce cell death as single agents in certain cancer cell lines, particularly those with high levels of endogenous replication stress. Their primary therapeutic potential, however, lies in their ability to sensitize cancer cells to DNA-damaging agents.

Studies have shown that this compound enhances the cytotoxicity of DNA-damaging agents like gemcitabine and radiation in various p53-deficient tumor cell lines.[4] This sensitization is often accompanied by an increase in markers of apoptosis, such as cleaved caspase-3 and Annexin V staining. Similarly, prexasertib has been shown to induce DNA damage and apoptosis, and its combination with other agents like PARP inhibitors can synergistically decrease cell viability.[5]

CHK1 Signaling Pathway and Inhibition

The diagram below illustrates the central role of CHK1 in the DNA damage response and the key downstream targets affected by its inhibition.

CHK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_chk1 CHK1 Core cluster_inhibitors CHK1 Inhibitors cluster_downstream Downstream Effects DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A inhibits CDC25C CDC25C CHK1->CDC25C inhibits WEE1 WEE1 CHK1->WEE1 activates This compound This compound This compound->CHK1 Other CHK1i Prexasertib, MK-8776, etc. Other CHK1i->CHK1 CDK2_CyclinA CDK2/Cyclin A CDC25A->CDK2_CyclinA activates CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB activates WEE1->CDK1_CyclinB inhibits Cell Cycle\nArrest Cell Cycle Arrest CDK1_CyclinB->Cell Cycle\nArrest inhibition leads to G2/M arrest Mitotic\nCatastrophe Mitotic Catastrophe CDK1_CyclinB->Mitotic\nCatastrophe premature activation leads to CDK2_CyclinA->Cell Cycle\nArrest inhibition leads to S-phase arrest

Caption: CHK1 signaling pathway and points of inhibition.

Experimental Protocols

In Vitro Kinase Assay (Example using ADP-Glo™)

This protocol is a general guideline for determining the in vitro potency of CHK1 inhibitors.

  • Reagent Preparation :

    • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.

    • Thaw recombinant human CHK1 enzyme, CHK1 peptide substrate (e.g., a fragment of CDC25C), and ATP on ice.

    • Prepare serial dilutions of the CHK1 inhibitor (e.g., this compound) in the 1x Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (for positive and negative controls).

    • Add 5 µL of a master mix containing the 1x Kinase Assay Buffer, ATP, and CHK1 substrate to each well.

    • Initiate the reaction by adding 2.5 µL of diluted CHK1 enzyme to each well (except for the "blank" control).

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (ADP-Glo™) :

    • Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of CHK1 inhibitors on cell proliferation and viability.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the CHK1 inhibitor in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Reagent Addition :

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with CHK1 inhibitors.

  • Cell Treatment and Harvesting :

    • Treat cells with the CHK1 inhibitor at the desired concentrations and for the appropriate duration.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Staining :

    • Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis :

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Conclusion

This compound is a potent dual inhibitor of CHK1 and CHK2 with low nanomolar efficacy in biochemical assays.[6] When comparing CHK1 inhibitors, it is crucial to consider both their biochemical potency and their activity in cellular contexts, as factors like cell permeability can significantly influence their effective concentrations.[3] While this compound shows equipotent inhibition of CHK1 and CHK2, other inhibitors like MK-8776 and PF-00477736 exhibit greater selectivity for CHK1.[4] The choice of inhibitor will depend on the specific research question, with highly selective inhibitors being preferable for dissecting the specific roles of CHK1, while dual inhibitors like this compound may offer broader pathway inhibition. The provided protocols offer a starting point for the in vitro characterization and comparison of these and other CHK1 inhibitors.

References

A Comparative Analysis of AZD-7762 and Prexasertib: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of the Chk1/Chk2 inhibitors AZD-7762 and prexasertib, supported by experimental data and protocols.

This guide provides a comprehensive comparison of two prominent checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2) inhibitors, this compound and prexasertib. Both small molecules have been investigated for their potential in cancer therapy, primarily through their ability to disrupt the DNA damage response (DDR) in cancer cells, leading to mitotic catastrophe and apoptosis. This document summarizes their comparative efficacy, details the experimental protocols used to evaluate them, and visualizes their mechanism of action within the broader context of cell cycle regulation.

Comparative Efficacy: In Vitro Studies

The following tables summarize the in vitro efficacy of this compound and prexasertib across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%.

Table 1: Direct Comparative IC50 Values in Ovarian Cancer Cell Lines

Cell LinePrexasertib IC50This compound IC50Reference
OVCAR5 (Parental)7.5 nM0.4 µM[1]
OVCAR8 (Parental)5.4 nM0.7 µM[1]
OVCAR5R (Prexasertib-Resistant)Not Reached6 µM[1]
OVCAR8R (Prexasertib-Resistant)Not Reached2.6 µM[1]

Table 2: IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
Neuroblastoma PanelNeuroblastoma82.6 - 505.9 nM[2]
HT29Colon CancerCheckpoint Abrogation EC50: 10 nM[2][3]
Multiple Cell LinesVariousPotent inhibitor of Chk1 and Chk2 with an IC50 of 5 nM for both in cell-free assays.[3]

Table 3: IC50 Values for Prexasertib in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
B-/T-ALL Cell LinesAcute Lymphoblastic Leukemia6.33 - 96.7 nM[4]
High-Grade Serous Ovarian CancerOvarian Cancer6 - 49 nM
TNBC Cell LinesTriple-Negative Breast Cancer1.63 - 88.99 nM[5]

Mechanism of Action: Targeting the DNA Damage Response

Both this compound and prexasertib function by inhibiting Chk1 and, to a lesser extent, Chk2. These kinases are crucial components of the G2/M and S phase checkpoints in the cell cycle. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to halt cell cycle progression, allowing time for DNA repair. Many cancer cells have a defective G1 checkpoint and are therefore heavily reliant on the S and G2/M checkpoints for survival. By inhibiting Chk1, this compound and prexasertib abrogate these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to genomic instability, mitotic catastrophe, and ultimately, apoptosis.[4][6]

The following diagram illustrates the DNA damage response pathway and the points of intervention for this compound and prexasertib.

DNA_Damage_Response_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention DNA_Damage DNA Damage (e.g., from chemotherapy, radiation) ATM_ATR ATM / ATR (Sensor Kinases) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 (Checkpoint Kinases) ATM_ATR->Chk1_Chk2 phosphorylates and activates Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 phosphorylates and inhibits Apoptosis Apoptosis Chk1_Chk2->Apoptosis can trigger if damage is severe Mitotic_Catastrophe Mitotic Catastrophe Chk1_Chk2->Mitotic_Catastrophe inhibition leads to CDK_Cyclin CDK-Cyclin Complexes Cdc25->CDK_Cyclin activates Cell_Cycle_Arrest S and G2/M Checkpoint Arrest CDK_Cyclin->Cell_Cycle_Arrest progression blocked DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Cell_Cycle_Arrest releases AZD7762 This compound AZD7762->Chk1_Chk2 inhibits Prexasertib Prexasertib Prexasertib->Chk1_Chk2 inhibits

Caption: DNA damage response pathway showing Chk1/2 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and prexasertib.

Cell Viability Assays

1. MTT Assay (for this compound) [7]

  • Cell Seeding: Seed cells at a density of 3 x 10³ cells per well in 96-well culture plates and allow them to attach for 24 hours.

  • Treatment: Treat cells with different concentrations of this compound and/or other compounds and incubate for an additional 24 or 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

2. CellTiter-Glo® Luminescent Cell Viability Assay (for this compound) [7]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Addition: After the treatment period, add CellTiter-Glo® Reagent to each well.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

3. XTT Assay (for Prexasertib)

  • Cell Seeding: Seed cells in 96-well plates.

  • Treatment: Treat cells with varying concentrations of prexasertib.

  • XTT Addition: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

Apoptosis Assays

1. Caspase-Glo® 3/7 Assay (for this compound) [7]

  • Cell Seeding and Treatment: Treat cells with this compound as described in the cell viability assays.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 30 minutes to 1 hour.

  • Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

2. Annexin V/Propidium Iodide (PI) Staining (for Prexasertib) [4][8][9][10][11]

  • Cell Harvesting: Harvest cells after treatment with prexasertib.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

Propidium Iodide (PI) Staining and Flow Cytometry (for both this compound and Prexasertib) [4][12]

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for at least 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

The following diagram outlines a general experimental workflow for comparing the efficacy of this compound and prexasertib.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treatment with this compound or Prexasertib (Dose-Response and Time-Course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo, XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo, Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison End End Comparison->End

Caption: General workflow for in vitro comparison of Chk1/2 inhibitors.

Conclusion

Both this compound and prexasertib are potent inhibitors of Chk1 and Chk2, demonstrating significant anti-cancer activity in a variety of preclinical models. The available data suggests that prexasertib may have a lower IC50 in some cancer cell lines compared to this compound, indicating higher potency in those specific contexts. However, it is important to note that the clinical development of this compound was halted due to unpredictable cardiac toxicity, a factor that is not reflected in in vitro efficacy data.[13][14][15] Prexasertib has also faced challenges in clinical trials related to toxicity, particularly neutropenia.[16]

This guide provides a foundational comparison based on publicly available preclinical data. Researchers and drug development professionals should consider the full toxicological and pharmacokinetic profiles of these compounds in addition to their in vitro efficacy when making decisions about their potential therapeutic applications. Further head-to-head studies, particularly in in vivo models, would be beneficial for a more definitive comparative assessment.

References

A Preclinical Showdown: AZD-7762 vs. MK-8776 in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a checkpoint kinase inhibitor is a critical decision in the design of novel cancer therapies. This guide provides an objective comparison of two prominent Chk1 inhibitors, AZD-7762 and MK-8776, based on available preclinical data. We delve into their mechanisms of action, in vitro and in vivo efficacy, and provide detailed experimental protocols to support your research.

Checkpoint kinase 1 (Chk1) is a crucial mediator of the DNA damage response, a pathway frequently exploited by cancer cells to survive genotoxic stress induced by chemotherapy and radiation.[1] Inhibiting Chk1 can therefore sensitize cancer cells to these treatments. This compound and MK-8776 have been extensively studied in preclinical models for their potential to abrogate DNA damage-induced cell cycle arrest and enhance the efficacy of cytotoxic therapies.[1][2]

Mechanism of Action: A Tale of Two Kinase Inhibitors

Both this compound and MK-8776 are potent ATP-competitive inhibitors of Chk1.[3][4] However, a key distinction lies in their selectivity. This compound is a dual inhibitor of both Chk1 and Chk2, another important checkpoint kinase.[5][6] In contrast, MK-8776 is highly selective for Chk1, with significantly less activity against Chk2.[4][7] This difference in target profile may influence their biological effects and potential therapeutic applications.

The inhibition of Chk1 by both compounds leads to the abrogation of the S and G2/M checkpoints, preventing cancer cells from arresting their cell cycle to repair DNA damage.[1][6] This forces the cells into a premature and often lethal mitotic entry, a phenomenon known as mitotic catastrophe.[6] Downstream markers of this activity include the stabilization of the phosphatase Cdc25A and an increase in the DNA double-strand break marker γH2AX.[6][8]

dot

DNA_Damage_Response_Pathway Simplified DNA Damage Response and Inhibition by this compound & MK-8776 cluster_checkpoint Checkpoint Activation DNA_Damage DNA Damage (Chemotherapy/Radiation) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1_Chk2 Chk1 / Chk2 Activation ATR_ATM->Chk1_Chk2 Cdc25 Cdc25 Phosphatases (Inactive) Chk1_Chk2->Cdc25 Inhibition Cell_Cycle_Arrest S/G2 Cell Cycle Arrest (DNA Repair) Chk1_Chk2->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis / Mitotic Catastrophe Chk1_Chk2->Apoptosis Inhibition leads to CDK_Cyclin CDK/Cyclin Complexes (Inactive) Cdc25->CDK_Cyclin Activation (dephosphorylation) AZD7762 This compound AZD7762->Chk1_Chk2 Inhibits Chk1 & Chk2 MK8776 MK-8776 MK8776->Chk1_Chk2 Inhibits Chk1

Caption: DNA Damage Response Pathway and points of inhibition.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro potency of this compound and MK-8776 from various preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Biochemical Potency Against Checkpoint Kinases

CompoundTargetIC50 (nM)Reference(s)
This compoundChk15[3][5]
Chk2<10[5]
MK-8776Chk13[4]
Chk21500[4]
CDK2160[4]

Table 2: Cellular Potency in Cancer Cell Lines

CompoundCell LineAssayMetricValueReference(s)
This compoundHT29Checkpoint AbrogationEC5010 nM[5]
SW620 (in combo with gemcitabine)Growth InhibitionGI501.08 nM[5]
MDA-MB-231 (in combo with gemcitabine)Growth InhibitionGI500.15 µM[5]
MK-8776Various (16 cell lines, in combo with gemcitabine)Growth InhibitionSensitization~7-fold[2][9]

In Vivo Antitumor Activity: Preclinical Xenograft Models

Both this compound and MK-8776 have demonstrated the ability to enhance the efficacy of DNA-damaging agents in vivo.

Table 3: In Vivo Efficacy in Xenograft Models

CompoundCombination AgentTumor ModelDosing (Inhibitor)Efficacy OutcomeReference(s)
This compoundGemcitabineH460-DNp53 xenograft (rat)10 and 20 mg/kgDose-dependent tumor growth inhibition (%T/C of 48 and 32, respectively)[3]
IrinotecanSW620 xenograft (mouse)25 mg/kgSignificant tumor regression (%T/C of -66% and -67%)[3]
MK-8776GemcitabineAsPC-1 and MiaPaCa-2 xenografts (mouse)50 mg/kg, i.p.Significant delay in tumor growth when administered 18h after gemcitabine[9]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

dot

Experimental_Workflow General Preclinical Experimental Workflow In_Vitro In Vitro Studies Kinase_Assay Biochemical Kinase Assay In_Vitro->Kinase_Assay Cell_Culture Cancer Cell Line Culture In_Vitro->Cell_Culture Viability_Assay Cell Viability/Growth Inhibition Assay Cell_Culture->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Cell_Culture->Clonogenic_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Western_Blot Western Blot (Pathway Analysis) Cell_Culture->Western_Blot In_Vivo In Vivo Studies Xenograft_Model Xenograft Model Establishment In_Vivo->Xenograft_Model Dosing Drug Administration (Single agent or combination) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation (TGI, Tumor Regression) Tumor_Measurement->Efficacy_Evaluation

Caption: A generalized workflow for preclinical evaluation.

Chk1 Kinase Assay (Scintillation Proximity Assay)

This assay measures the direct inhibitory effect of the compounds on Chk1 kinase activity.

  • Reagents: Recombinant human Chk1, biotinylated peptide substrate (e.g., derived from cdc25C), [³³P]ATP, Streptavidin-coated SPA beads, kinase buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT), stop solution (e.g., 2 M NaCl, 1% H₃PO₄).

  • Procedure:

    • Add varying concentrations of the inhibitor (this compound or MK-8776), Chk1 enzyme, and peptide substrate to a 384-well plate.

    • Initiate the kinase reaction by adding ATP (containing [³³P]ATP).

    • Incubate for a defined period (e.g., 2 hours) at room temperature.

    • Stop the reaction by adding the stop solution containing SPA beads.

    • Capture the beads on a filter plate and wash to remove unincorporated [³³P]ATP.

    • Measure the radioactivity using a scintillation counter.

    • Generate dose-response curves and calculate IC50 values using non-linear regression analysis.[10]

Cell Viability/Growth Inhibition Assay (MTT or similar)

This assay determines the effect of the inhibitors, alone or in combination, on the proliferation of cancer cell lines.

  • Reagents: Cancer cell lines, complete cell culture medium, 96-well plates, test compounds (this compound, MK-8776, and/or a DNA-damaging agent), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with the solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine GI50/IC50 values.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive treatment and form colonies, providing a measure of long-term cytotoxicity.

  • Reagents: Cancer cell lines, complete cell culture medium, appropriate culture dishes (e.g., 6-well plates or 100-mm dishes), test compounds, crystal violet staining solution (e.g., 0.5% crystal violet in methanol).

  • Procedure:

    • Treat a monolayer of cells with the test compounds for a defined period.

    • Trypsinize the cells to create a single-cell suspension.

    • Plate a known number of cells into new culture dishes.

    • Incubate for 1-3 weeks to allow for colony formation (a colony is typically defined as ≥50 cells).

    • Fix the colonies with a suitable fixative (e.g., methanol/acetic acid).

    • Stain the colonies with crystal violet.

    • Count the number of colonies and calculate the surviving fraction for each treatment condition.

In Vivo Xenograft Tumor Growth Inhibition Study

This assay evaluates the in vivo antitumor efficacy of the inhibitors in a living organism.

  • Materials: Immunocompromised mice (e.g., athymic nude or NSG mice), cancer cell line for implantation, test compounds, vehicle for drug formulation (e.g., for this compound: 11.3% 2-hydroxypropyl-β-cyclodextrin in saline; for MK-8776: 45% w/v (2-hydroxypropyl) β-cyclodextrin in water), calipers for tumor measurement.[9][11]

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer the test compounds and/or combination agents according to a defined dosing schedule and route (e.g., intraperitoneal injection).

    • Measure tumor volume using calipers at regular intervals.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, calculate tumor growth inhibition (%TGI) or other relevant efficacy endpoints.

Conclusion

Both this compound and MK-8776 are potent Chk1 inhibitors with demonstrated preclinical activity. The choice between these two agents may depend on the specific research question and the desired target profile. This compound's dual inhibition of Chk1 and Chk2 could be advantageous in certain contexts, while the high selectivity of MK-8776 for Chk1 might offer a more targeted approach with potentially fewer off-target effects. The provided data and protocols serve as a valuable resource for researchers designing preclinical studies to further investigate the therapeutic potential of these checkpoint kinase inhibitors. It is important to note that the clinical development of this compound was halted due to cardiac toxicity.[3]

References

Cross-Validation of AZD-7762 Results with siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the checkpoint kinase inhibitor AZD-7762 with siRNA-mediated knockdown of its primary target, Chk1. By examining experimental data from both approaches, this document serves as a valuable resource for validating on-target effects and understanding the cellular consequences of Chk1 inhibition.

Introduction

This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2, which are critical components of the DNA damage response (DDR) pathway.[1][2][3][4] In response to DNA damage, Chk1 activation leads to cell cycle arrest, providing time for DNA repair.[1] By inhibiting Chk1, this compound abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis, which often results in mitotic catastrophe and apoptosis.[2][5][6][7] This mechanism is particularly effective in p53-deficient cancer cells, which rely heavily on the G2/M checkpoint for survival after genotoxic stress.[6][7]

To ensure that the observed cellular effects of this compound are a direct result of Chk1 inhibition, it is crucial to cross-validate these findings with a target-specific method like small interfering RNA (siRNA) knockdown. siRNA-mediated gene silencing offers a highly specific way to deplete a target protein, thereby mimicking the effect of a targeted inhibitor. Several studies have successfully employed Chk1 siRNA to confirm that the radiosensitizing and chemosensitizing effects of this compound are indeed mediated through the inhibition of Chk1.[5][8][9]

This guide will present a side-by-side comparison of quantitative data from studies utilizing this compound and Chk1 siRNA, detail the experimental protocols used to generate this data, and provide visual diagrams of the relevant signaling pathway and experimental workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound and Chk1 siRNA on cell cycle distribution, apoptosis, and cell survival.

Table 1: Comparison of this compound and Chk1 siRNA on Cell Cycle Progression in Pancreatic Cancer Cells (MiaPaCa-2)

Treatment Condition% Cells in G1% Cells in S% Cells in G2/MReference
Untreated Control453520[5]
This compoundMore rapid progression from S to G2/M and G1[5]
Gemcitabine + RadiationArrest in S and G2/M[5]
Gemcitabine + Radiation + this compoundAbrogation of G2 checkpoint, more rapid progression[5]
Chk1 siRNA + RadiationSimilar sensitization to this compound, suggesting G2 abrogation[5]

Note: This table presents a qualitative summary based on the findings of the cited study. The study emphasized the abrogation of the G2 checkpoint by both this compound and Chk1 siRNA in the presence of DNA damage.

Table 2: Induction of Apoptosis in Multiple Myeloma and Urothelial Carcinoma Cells

Cell LineTreatmentApoptosis (% of cells)Reference
KMS-12-PE (Multiple Myeloma)10 µmol/L Melphalan5%[6]
KMS-12-PE (Multiple Myeloma)10 µmol/L Melphalan + 100 nmol/L this compound25%[6]
KMS-12-PE (Multiple Myeloma)25 µmol/L Melphalan15%[6]
KMS-12-PE (Multiple Myeloma)25 µmol/L Melphalan + 100 nmol/L this compound45%[6]
RT-112 (Urothelial Carcinoma)Gemcitabine + this compoundSignificantly increased caspase-3/7 activity[8]
Urothelial Carcinoma CellsGemcitabine + Chk1 siRNAMimicked the effects of this compound[8]

Table 3: Sensitization to DNA Damaging Agents

Cell LineSensitizing AgentDNA Damaging AgentOutcomeReference
MiaPaCa-2 (Pancreatic)This compoundRadiationRadiosensitization[5]
MiaPaCa-2 (Pancreatic)Chk1 siRNARadiationSimilar radiosensitization to this compound[5]
Urothelial Carcinoma CellsThis compoundGemcitabineChemosensitization[8]
Urothelial Carcinoma CellsChk1 siRNAGemcitabineEfficiently sensitized cells to gemcitabine[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies to compare this compound and Chk1 siRNA.

Cell Culture and Treatments
  • Cell Lines: A variety of cancer cell lines have been used, including pancreatic (MiaPaCa-2), multiple myeloma (KMS-12-PE), and urothelial carcinoma (RT-112, T24, VM-CUB1) cell lines.[5][6][8]

  • This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution and then diluted in cell culture medium to the desired final concentration.[6][8] Concentrations used vary depending on the cell line and experiment but often range from 10 nM to 1 µM.[5][6][8]

  • siRNA Transfection: For Chk1 knockdown, cells are transfected with Chk1-specific siRNA duplexes using a lipid-based transfection reagent like Lipofectamine. A non-targeting or scrambled siRNA is used as a negative control. The efficiency of knockdown is typically verified by Western blotting.[5][8][10]

Cell Cycle Analysis
  • Method: Flow cytometry is the standard method for cell cycle analysis.

  • Procedure: Cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. A flow cytometer is then used to measure the fluorescence of a large population of cells, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[6][8][11]

Apoptosis Assays
  • Caspase Activity: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available luminescent or fluorescent assays. These assays utilize a proluminescent or fluorogenic substrate that is cleaved by active caspases.[8]

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspases. Cleavage of PARP can be detected by Western blotting using an antibody that recognizes the cleaved fragment.[7][8]

  • Annexin V Staining: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, conjugated to a fluorescent dye (e.g., FITC), can be used to detect apoptotic cells by flow cytometry.[12]

Cell Viability and Survival Assays
  • ATP-Based Viability Assay: The amount of ATP in a cell population is directly proportional to the number of viable cells. Commercially available kits, such as CellTiter-Glo, use a luciferase reaction to measure ATP levels.[8]

  • Clonogenic Survival Assay: This assay assesses the ability of a single cell to grow into a colony. Cells are seeded at a low density and treated with the compounds of interest. After a period of incubation, the colonies are fixed, stained, and counted. The surviving fraction is calculated relative to the untreated control.[10]

Mandatory Visualization

Signaling Pathway Diagram

AZD-7762_and_siRNA_Pathway cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Damage (e.g., from Chemo/Radiation) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Chk1_Chk2 Chk1/Chk2 Activation ATR_ATM->Chk1_Chk2 Cdc25 Cdc25 Phosphatase (Inactive) Chk1_Chk2->Cdc25 Chk1_Inhibition Chk1 Inhibition/ Depletion CDK_Cyclin CDK/Cyclin Complexes (Inactive) Cdc25->CDK_Cyclin Cell_Cycle_Arrest G2/M Checkpoint Arrest (DNA Repair) CDK_Cyclin->Cell_Cycle_Arrest AZD7762 This compound AZD7762->Chk1_Inhibition siRNA Chk1 siRNA siRNA->Chk1_Inhibition Cdc25_Active Cdc25 Phosphatase (Active) Chk1_Inhibition->Cdc25_Active CDK_Cyclin_Active CDK/Cyclin Complexes (Active) Cdc25_Active->CDK_Cyclin_Active Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis CDK_Cyclin_Active->Mitotic_Catastrophe

Caption: DNA damage response pathway and points of intervention by this compound and Chk1 siRNA.

Experimental Workflow Diagram

Cross_Validation_Workflow cluster_0 Pharmacological Arm cluster_1 Genetic Arm Start Cancer Cell Line AZD7762_Treatment Treat with this compound +/- DNA Damaging Agent Start->AZD7762_Treatment siRNA_Transfection Transfect with Chk1 siRNA or Control siRNA Start->siRNA_Transfection Analysis Downstream Assays AZD7762_Treatment->Analysis DNA_Damage_Treatment Treat with DNA Damaging Agent siRNA_Transfection->DNA_Damage_Treatment DNA_Damage_Treatment->Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Analysis->Cell_Cycle Apoptosis Apoptosis Assays (Caspase, PARP, Annexin V) Analysis->Apoptosis Viability Cell Viability/ Survival Assays Analysis->Viability Conclusion Compare Results & Validate On-Target Effect Cell_Cycle->Conclusion Apoptosis->Conclusion Viability->Conclusion

Caption: Experimental workflow for cross-validating this compound effects with Chk1 siRNA.

Conclusion

The collective evidence from multiple studies strongly supports that the biological effects of this compound, particularly its ability to sensitize cancer cells to DNA-damaging agents, are primarily mediated through the inhibition of Chk1. The use of Chk1 siRNA as a validation tool has been instrumental in confirming this on-target activity. By comparing the outcomes of pharmacological inhibition with genetic knockdown, researchers can confidently attribute the observed phenotypes—such as G2/M checkpoint abrogation, increased apoptosis, and decreased cell survival—to the specific inhibition of the Chk1 signaling pathway. This cross-validation approach is a cornerstone of rigorous drug development and provides a solid foundation for the clinical investigation of Chk1 inhibitors like this compound.

References

AZD-7762 and Gemcitabine Combination Therapy: A Comparative Guide for Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data for the combination therapy of AZD-7762 and gemcitabine against alternative treatments for advanced solid tumors. The information is compiled from publicly available clinical trial results and research publications, offering a detailed overview of efficacy, safety, and mechanistic insights.

Executive Summary

This compound is a potent inhibitor of the checkpoint kinases Chk1 and Chk2, crucial regulators of the DNA damage response (DDR). By inhibiting these kinases, this compound is designed to enhance the efficacy of DNA-damaging agents like gemcitabine, a nucleoside analog that disrupts DNA synthesis. A Phase I clinical trial (NCT00413686) investigated the safety and efficacy of this compound in combination with gemcitabine in patients with advanced solid tumors. While the combination showed some anti-tumor activity, its development was halted due to unpredictable cardiac toxicity.[1][2] This guide presents the available data from this trial and compares it with other relevant therapies to provide context for researchers exploring similar therapeutic strategies.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the Phase I trial of this compound plus gemcitabine and contrast it with alternative therapies for advanced non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), the most common tumor types in the this compound trial.[3]

Table 1: Efficacy of this compound + Gemcitabine vs. Alternative Therapies in Advanced NSCLC

Treatment RegimenTrial NamePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound + Gemcitabine Phase I (NCT00413686)[1][2]Advanced Solid Tumors (NSCLC subset)2/10 NSCLC patients had partial responseNot ReportedNot Reported
Gemcitabine Monotherapy Phase II[4][5]Advanced NSCLC (elderly & PS of 2)14% - 22.2%2.5 - 5.1 months4.8 - 6.75 months
Pembrolizumab + Chemo KEYNOTE-189[6][7]1st-line Metastatic Nonsquamous NSCLC47.6%8.8 months22.0 months
Nivolumab + Ipilimumab CheckMate 227[1][8]1st-line Advanced NSCLC (PD-L1 ≥1%)35.9%5.1 months17.1 months
Nivolumab Monotherapy CheckMate 012[9]1st-line Advanced NSCLC23%3.6 months19.4 months

Table 2: Efficacy of this compound + Gemcitabine vs. Alternative Therapies in Advanced CRC

Treatment RegimenTrial NamePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound + Gemcitabine Phase I (NCT00413686)[3]Advanced Solid Tumors (CRC subset)Not ReportedNot ReportedNot Reported
Gemcitabine Monotherapy Phase II[10][11]Pretreated Advanced CRCMinimal activity~2.5 monthsNot Reported
FOLFIRI GERCOR Study[12][13]1st-line Advanced CRC56%8.5 months21.5 months (in sequence)
FOLFOX4 GERCOR Study[12][13]1st-line Advanced CRC54%8.0 months20.6 months (in sequence)
Pembrolizumab Monotherapy KEYNOTE-164 (MSI-H/dMMR)[14]Previously Treated MSI-H CRC33%2.3 - 4.1 months31.4 months (not reached in one cohort)
Nivolumab + Ipilimumab CheckMate 142 (MSI-H/dMMR)[15][16]Previously Treated MSI-H/dMMR mCRC65%Not ReachedNot Reached

Table 3: Safety Profile - Grade ≥3 Adverse Events (%)

Adverse EventThis compound (monotherapy)[1]This compound + Gemcitabine[1]Gemcitabine Monotherapy[4]Pembrolizumab + Chemo (KEYNOTE-189)[6]Nivolumab + Ipilimumab (CheckMate 227)[8]FOLFIRI / FOLFOX4[12]
Neutropenia/Leukopenia 0363.8 (Leukopenia)27.17.7~21 (FOLFIRI) / ~46 (FOLFOX4)
Anemia Not Reported291.117.43.9Not specified
Thrombocytopenia Not ReportedNot Reported01.01.4~1 (FOLFIRI) / ~4 (FOLFOX4)
Fatigue 1441Not Reported3.74.6Not specified
Nausea/Vomiting 12 (Nausea), 14 (Vomiting)26 (Nausea)Not Reported2.2 (Nausea)1.8 (Nausea)~5 (FOLFIRI) / ~5 (FOLFOX4)
ALT/AST Increase Not Reported26Not Reported7.97.0Not specified
Cardiac Toxicity Yes (Grade 3 Troponin I increase, Myocardial ischemia)-NoNot a prominent AENot a prominent AENot a prominent AE

Experimental Protocols

This compound and Gemcitabine Combination Therapy (Phase I, NCT00413686)[9][17]
  • Study Design: An open-label, dose-escalation (3+3 design) Phase I study.

  • Patient Population: Patients with advanced solid tumors who had failed standard therapies. The most common primary tumor sites were colorectal (n=11) and lung (n=10).[3]

  • Treatment Regimen:

    • Cycle 0 (Run-in): Patients received intravenous (IV) this compound monotherapy on days 1 and 8 of a 14-day cycle.

    • Cycle 1 onwards: Patients received this compound at the same dose as Cycle 0, followed by gemcitabine (750-1,000 mg/m²) IV on days 1 and 8 of a 21-day cycle. This compound doses were escalated in cohorts from 6 mg to 40 mg.[9]

  • Response Evaluation: Tumor response was assessed using Response Evaluation Criteria in Solid Tumors (RECIST).

Pembrolizumab with Chemotherapy (KEYNOTE-189)[4][18][19][20]
  • Study Design: A Phase III, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with previously untreated metastatic nonsquamous non–small cell lung cancer (NSCLC) without sensitizing EGFR or ALK mutations. Patients with symptomatic central nervous system (CNS) metastases or active autoimmune disease were excluded.[4][17]

  • Treatment Regimen:

    • Experimental Arm: Pembrolizumab (200 mg every 3 weeks) plus pemetrexed and a platinum-based drug for 4 cycles, followed by maintenance therapy with pembrolizumab plus pemetrexed.

    • Control Arm: Placebo plus pemetrexed and a platinum-based drug for 4 cycles, followed by maintenance with placebo plus pemetrexed. Crossover to pembrolizumab was permitted upon disease progression.[7]

  • Response Evaluation: Tumor response was assessed by RECIST v1.1.

Nivolumab with Ipilimumab (CheckMate 227)[10][21][22][23]
  • Study Design: A Phase III, open-label, randomized trial.

  • Patient Population: Patients with stage IV or recurrent NSCLC who had not received prior chemotherapy. Patients were stratified by PD-L1 expression levels. Key exclusion criteria included known EGFR or ALK mutations and untreated CNS metastases.[18][19]

  • Treatment Regimen (for PD-L1 ≥1% cohort):

    • Experimental Arm: Nivolumab (3 mg/kg every 2 weeks) plus ipilimumab (1 mg/kg every 6 weeks).

    • Control Arm: Histology-based platinum-doublet chemotherapy.[3]

  • Response Evaluation: The primary endpoint was overall survival.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Gemcitabine and this compound Synergy

Gemcitabine, a prodrug, is intracellularly phosphorylated to its active forms, gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP). dFdCTP is incorporated into DNA, causing chain termination and inducing DNA damage.[20] This damage activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest to allow for DNA repair, a process mediated by kinases like ATR and Chk1.[1][6] this compound inhibits Chk1 and Chk2, thereby abrogating this cell cycle arrest and forcing cells with damaged DNA to proceed through mitosis, leading to mitotic catastrophe and apoptosis.[6][21]

Gemcitabine_AZD7762_Synergy cluster_0 Cellular Processes Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP dCK dFdCTP dFdCTP dFdCDP->dFdCTP DNA_Synthesis DNA Synthesis dFdCTP->DNA_Synthesis Incorporation DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage DDR_Activation DDR Activation (ATR/ATM) DNA_Damage->DDR_Activation Chk1_Activation Chk1/2 Activation DDR_Activation->Chk1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Abrogation leads to This compound This compound This compound->Chk1_Activation Inhibition

Fig. 1: Synergistic mechanism of Gemcitabine and this compound.
Clinical Trial Workflow: this compound + Gemcitabine Phase I Study

The clinical trial followed a dose-escalation design to determine the maximum tolerated dose (MTD) of this compound in combination with a standard dose of gemcitabine.

Clinical_Trial_Workflow cluster_workflow Phase I Trial Workflow (NCT00413686) Patient_Recruitment Patient Recruitment (Advanced Solid Tumors) Cycle_0 Cycle 0: this compound Monotherapy (Days 1 & 8 of 14-day cycle) Patient_Recruitment->Cycle_0 Cycle_1_onwards Cycle 1+: this compound + Gemcitabine (Days 1 & 8 of 21-day cycle) Cycle_0->Cycle_1_onwards Dose_Escalation This compound Dose Escalation (6mg to 40mg) Cycle_1_onwards->Dose_Escalation Safety_Evaluation Safety & Tolerability Assessment (DLT Monitoring) Dose_Escalation->Safety_Evaluation Safety_Evaluation->Dose_Escalation No DLT Efficacy_Evaluation Efficacy Assessment (RECIST) Safety_Evaluation->Efficacy_Evaluation MTD_Determination MTD Determination Safety_Evaluation->MTD_Determination DLT observed Efficacy_Evaluation->MTD_Determination

Fig. 2: Workflow of the this compound + Gemcitabine Phase I trial.

Conclusion

The combination of this compound and gemcitabine demonstrated a sound mechanistic rationale, with this compound potentiating the DNA-damaging effects of gemcitabine. The Phase I clinical trial showed preliminary signs of anti-tumor activity, particularly in NSCLC. However, the development of this compound was terminated due to dose-limiting cardiac toxicities observed during monotherapy.[1][2]

In comparison, current standard-of-care treatments for advanced NSCLC and CRC, such as immune checkpoint inhibitor combinations and established chemotherapy regimens, have shown more robust and consistent efficacy with generally manageable safety profiles. While Chk1 remains a viable therapeutic target, the experience with this compound highlights the critical importance of a favorable therapeutic index, particularly concerning off-target toxicities. Future research in this area should focus on developing more selective Chk1/2 inhibitors with improved safety profiles to realize the potential of this therapeutic strategy.

References

Navigating the Narrow Passage: An Assessment of the Therapeutic Window for AZD-7762 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic window of an investigational drug is paramount. This guide provides a comparative analysis of the checkpoint kinase 1/2 (Chk1/2) inhibitor AZD-7762 in combination with DNA-damaging agents, offering insights into its efficacy and toxicity profile based on available preclinical and clinical data. The development of this compound was notably halted due to unpredictable cardiac toxicity, a critical factor in its therapeutic assessment.

This compound is a potent, ATP-competitive inhibitor of Chk1 and Chk2, kinases that play a crucial role in the DNA damage response.[1][2] By inhibiting these kinases, this compound prevents cell cycle arrest, forcing tumor cells with damaged DNA to enter mitosis, leading to apoptosis.[1] This mechanism forms the basis for its synergistic activity with DNA-damaging chemotherapies like gemcitabine and irinotecan.[3][4]

Efficacy in Combination Therapy

Preclinical studies demonstrated the potential of this compound to significantly enhance the antitumor activity of standard chemotherapies. In xenograft models, the combination of this compound with gemcitabine or irinotecan led to greater tumor growth inhibition and even tumor regression compared to either agent alone.[4]

Clinical trials, while ultimately halted, did show signals of efficacy. In a Phase I study, the combination of this compound and gemcitabine resulted in partial responses in two patients with non-small-cell lung cancer.[5][6] Similarly, a Phase I trial with irinotecan reported one complete response and one partial response in patients with advanced solid tumors.[7][8]

The Challenge of a Narrow Therapeutic Window

Despite promising efficacy, the clinical development of this compound was terminated due to a narrow therapeutic window, primarily defined by unpredictable and severe cardiac toxicity.[3][9] This toxicity was observed even during monotherapy cycles in the clinical trials.[5][7]

Quantitative Analysis of Clinical Trials

The following tables summarize the key findings from Phase I clinical trials of this compound in combination with gemcitabine and irinotecan, highlighting the dose-escalation, maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and common adverse events.

Table 1: Phase I Trial of this compound with Gemcitabine [3][5][6]

ParameterDetails
Combination Agent Gemcitabine (750-1,000 mg/m²)
This compound Dose Range 6 - 40 mg
Maximum Tolerated Dose (MTD) 30 mg of this compound with 1,000 mg/m² gemcitabine
Dose-Limiting Toxicities (DLTs) - Grade 3 troponin I increase (32 mg this compound monotherapy)- Grade 3 myocardial ischemia (40 mg this compound monotherapy)- Grade 3 vomiting/nausea (32 mg combination)- Grade 4 neutropenia (40 mg combination)
Common Adverse Events (≥25%) Fatigue (41%), neutropenia/leukopenia (36%), anemia (29%), nausea (26%), pyrexia (26%), ALT/AST increase (26%)
Efficacy 2 partial responses in non-small-cell lung cancer patients

Table 2: Phase I Trial of this compound with Irinotecan [7][8]

ParameterDetails
Combination Agent Irinotecan (100 or 125 mg/m²)
This compound Dose Range 6 - 144 mg
Maximum Tolerated Dose (MTD) 96 mg of this compound with 100 mg/m² irinotecan
Dose-Limiting Toxicities (DLTs) - Myocardial infarction with Grade 4 ventricular dysfunction (144 mg this compound monotherapy)- Grade 2 left ventricular systolic dysfunction/Grade 4 troponin increase (96 mg this compound monotherapy)- Grade 3 troponin increase (96 mg this compound monotherapy)- Grade 3 cardiomyopathy (96 mg this compound monotherapy)- Grade 3 diarrhea/decreased appetite/dehydration (6 mg combination)- Grade 3 increased ALT (14 mg combination)- Grade 4 febrile neutropenia (48 mg combination)
Common Adverse Events Diarrhea, fatigue, nausea
Efficacy 1 complete response (small cell carcinoma of the ureter), 1 partial response (colon cancer)

Experimental Protocols

The clinical trials cited followed a standard Phase I dose-escalation design to determine the MTD and safety profile of this compound in combination with chemotherapy.

Phase I Trial with Gemcitabine: Experimental Design[3][5]

A 3+3 dose-escalation design was used. Patients initially received this compound monotherapy on days 1 and 8 of a 14-day cycle (Cycle 0). This was followed by combination therapy with gemcitabine administered on days 1 and 8 of a 21-day cycle, with escalating doses of this compound. The primary objectives were to assess safety and tolerability, with secondary objectives including pharmacokinetics and preliminary efficacy.[3]

Phase I Trial with Irinotecan: Experimental Design[7][8]

This trial also employed a 3+3 dose-escalation design. Patients received this compound monotherapy on days 1 and 8 (Cycle 0). Subsequently, this compound was administered after irinotecan on days 1 and 8 of 21-day cycles. Safety and pharmacokinetics were evaluated. An expansion phase at the MTD was planned but was halted due to cardiac DLTs.[7][8]

Visualizing the Mechanism and Workflow

To better understand the biological rationale and the clinical trial process, the following diagrams are provided.

AZD7762_Signaling_Pathway cluster_dna_damage DNA Damage cluster_cell_cycle Cell Cycle Control DNA Damaging Agent DNA Damaging Agent DNA Damage DNA Damage DNA Damaging Agent->DNA Damage Chk1/2 Chk1/2 DNA Damage->Chk1/2 Cdc25 Cdc25 Chk1/2->Cdc25 CDK CDK Cdc25->CDK Cell Cycle Arrest Cell Cycle Arrest CDK->Cell Cycle Arrest Apoptosis Apoptosis CDK->Apoptosis This compound This compound This compound->Chk1/2 Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial (Phase I) Xenograft Models Xenograft Models Efficacy Testing Efficacy Testing Xenograft Models->Efficacy Testing Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies Patient Recruitment Patient Recruitment Efficacy Testing->Patient Recruitment Promising Results Dose Escalation (3+3) Dose Escalation (3+3) Patient Recruitment->Dose Escalation (3+3) Safety Monitoring (DLTs) Safety Monitoring (DLTs) Dose Escalation (3+3)->Safety Monitoring (DLTs) MTD Determination MTD Determination Safety Monitoring (DLTs)->MTD Determination

References

AZD-7762: A Comparative Guide to its Potentiation of DNA-Damaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical data on AZD-7762, a potent inhibitor of checkpoint kinases 1 and 2 (Chk1/2), and its ability to enhance the efficacy of various DNA-damaging agents. This compound was developed to exploit the reliance of many cancer cells on the S and G2 checkpoints for DNA repair, particularly in tumors with a defective G1 checkpoint. By abrogating these checkpoints, this compound was shown to induce mitotic catastrophe and enhance tumor cell death when combined with chemotherapy or radiotherapy.[1][2][3] Despite promising preclinical results, the clinical development of this compound was halted due to instances of cardiac toxicity.[4] This guide summarizes the key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Analysis of this compound's Potentiating Effects

The following tables summarize the synergistic effects of this compound with various DNA-damaging agents across different cancer cell lines and xenograft models.

Table 1: Potentiation of Chemotherapeutic Agents by this compound in vitro
Cancer TypeCell LineChemotherapeutic AgentThis compound ConcentrationFold Sensitization (IC50 shift)Reference
Pancreatic CancerMiaPaCa-2GemcitabineNot Specified3- to 38-fold[5]
Colon CancerHCT116 (p53-null)Gemcitabine100 nmol/LSignificant potentiation[6]
Multiple MyelomaKMS-12-BM, KMS-12-PE, RPMI-8226, U266B1Bendamustine, Melphalan, DoxorubicinNot SpecifiedPotentiated antiproliferative effects[7]
NeuroblastomaG(1) checkpoint-defective linesGemcitabineNot SpecifiedIncreased sensitivity[8]
Table 2: Potentiation of Chemotherapeutic Agents by this compound in vivo (Xenograft Models)
Cancer TypeXenograft ModelChemotherapeutic AgentThis compound DosageOutcomeReference
Lung CancerH460-DNp53 (rat)Gemcitabine10 and 20 mg/kgDose-dependent potentiation of antitumor activity[6]
Colorectal CancerSW620 (mouse)GemcitabineNot SpecifiedSignificant antitumor activity compared to single agents[6]
Colorectal CancerSW620 (mouse)IrinotecanNot SpecifiedSignificant increase in tumor-free survival[3]
Pancreatic CancerMiaPaCa-2, EPX-JGemcitabineNot SpecifiedIncreased time to tumor doubling[5]
NeuroblastomaLAN1GemcitabineNot SpecifiedSignificant delay in tumor growth[8]
Table 3: Potentiation of Radiotherapy by this compound
Cancer TypeCell Line/Xenograftp53 StatusOutcome MetricValueReference
Colon CancerHT29MutantDMF1.6 - 1.7[9]
Prostate CancerDU145MutantDMF1.6 - 1.7[6][9]
Pancreatic CancerMiaPaca-2MutantDMF1.6 - 1.7[6]
Breast CancerMDA-MB-231MutantDMF1.6 - 1.7[6]
Lung CancerH1299Wild-typeDMF1.1 - 1.2[6][9]
Normal FibroblastsSF1522Wild-typeDMFNo enhancement[6][9]
Colon CancerHT29 XenograftMutantTumor Growth DelaySignificant enhancement[9]
Pancreatic CancerMiaPaCa-2MutantRadiation Enhancement Ratio (RER)1.5 ± 0.08[10]
Pancreatic CancerMiaPaCa-2MutantRER (with Gemcitabine)1.9 ± 0.16[10]

DMF (Dose Modification Factor) is the ratio of radiation doses for control versus drug-treated cells at 10% survival. RER (Radiation Enhancement Ratio)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Clonogenic Survival Assay

This assay is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent.

  • Cell Plating: Log-phase cells are harvested, counted, and plated in 6-well or 100-mm dishes at densities ranging from 1,000 to 5,000 cells per dish.

  • Drug Treatment:

    • For chemotherapy studies, cells are treated with increasing concentrations of the DNA-damaging agent alone or in combination with this compound. Treatment durations can vary, for example, a 2-hour treatment with gemcitabine followed by a 24-hour incubation with this compound.[6]

    • For radiotherapy studies, this compound (e.g., 100 nM) is typically added 1 hour prior to irradiation and maintained for 24 hours post-irradiation.

  • Colony Formation: After treatment, the drug-containing medium is removed, and cells are cultured in fresh, drug-free medium for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with a methanol/acetic acid mixture (3:1) and stained with 0.01% crystal violet. Colonies containing more than 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated by correcting for the plating efficiency and cytotoxicity of this compound alone. Survival curves are fitted using a linear-quadratic model.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Exponentially growing cells are treated with the DNA-damaging agent with or without this compound.

  • Cell Harvesting and Fixation: At various time points after treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed with PBS and resuspended in a propidium iodide (PI) staining solution containing RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI.

Western Blotting for DNA Damage and Cell Cycle Proteins

This method is used to detect and quantify specific proteins involved in the DNA damage response and cell cycle regulation.

  • Cell Lysis: Cells are treated as required, and then protein lysates are prepared using a suitable lysis buffer (e.g., Phospho Safe buffer).[6] Protein concentrations are determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., γ-H2AX, phospho-Chk1, Cdc25A, Cyclin B). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Growth Delay Study

This animal model is used to evaluate the antitumor efficacy of a treatment regimen.

  • Tumor Implantation: Human tumor cells (e.g., HT29, SW620) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, DNA-damaging agent alone, this compound alone, and the combination of the DNA-damaging agent and this compound.

    • For example, HT29 xenografts can be treated with 5 daily fractions of radiation and 2 daily doses of this compound.[6]

    • For chemotherapy, a regimen could involve multiple cycles of irinotecan followed by two doses of this compound.[3]

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: The time for tumors to reach a predetermined size (e.g., 3 times the starting volume) is calculated. The tumor growth delay is the difference in this time between treated and control groups.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound Action

DNA_Damage_Response Mechanism of this compound in DNA Damage Response cluster_0 DNA Damage cluster_1 Checkpoint Activation cluster_2 Cell Cycle Regulation cluster_3 Cell Fate DNA-damaging agent DNA-damaging agent ATM_ATR ATM/ATR DNA-damaging agent->ATM_ATR activates Chk1_2 Chk1/Chk2 ATM_ATR->Chk1_2 activates Cdc25 Cdc25 Chk1_2->Cdc25 inhibits G2_M_Checkpoint G2/M Checkpoint Arrest Chk1_2->G2_M_Checkpoint maintains AZD7762 This compound AZD7762->Chk1_2 inhibits CDKs CDKs Cdc25->CDKs activates CDKs->G2_M_Checkpoint promotes progression past DNA_Repair DNA Repair G2_M_Checkpoint->DNA_Repair allows time for Mitotic_Catastrophe Mitotic Catastrophe G2_M_Checkpoint->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound inhibits Chk1/2, abrogating G2/M checkpoint and leading to apoptosis.

Experimental Workflow for Synergy Assessment

Experimental_Workflow Preclinical Workflow for this compound Synergy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with DNA-damaging agent +/- this compound Cell_Culture->Treatment Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot Synergy_Analysis Determine Synergy (e.g., Combination Index) Clonogenic_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft Model Synergy_Analysis->Xenograft_Model Promising results lead to Animal_Treatment Treat animal cohorts Xenograft_Model->Animal_Treatment Tumor_Measurement Monitor Tumor Growth Animal_Treatment->Tumor_Measurement Efficacy_Endpoint Assess Antitumor Efficacy (e.g., Tumor Growth Delay) Tumor_Measurement->Efficacy_Endpoint

Caption: A typical workflow for evaluating this compound's synergistic effects.

References

Safety Operating Guide

Proper Disposal Procedures for AZD-7762: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of AZD-7762, a potent checkpoint kinase (Chk1/Chk2) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Summary of Key Safety and Handling Data

For quick reference, the following table summarizes essential data for this compound. This information should be consulted prior to handling or initiating any disposal procedures.

ParameterValueSource
Chemical Name 3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-N-(3S)-3-piperidinyl-2-thiophenecarboxamide[1]
CAS Number 860352-01-8[2]
Molecular Formula C17H19FN4O2S[1]
Molecular Weight 362.4 g/mol [1]
Appearance Crystalline solid[3]
Solubility DMF: ~20 mg/mL, DMSO: ~10 mg/mL, Ethanol: ~10 mg/mL, PBS (pH 7.2): ~10 mg/mL[3]
Storage Temperature Powder: -20°C[3]
GHS Hazard Statements H302: Harmful if swallowed, H319: Causes serious eye irritation[2]
GHS Precautionary Statements P264, P270, P280, P301+P312, P305+P351+P338, P501[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste and manage it in strict accordance with all applicable local, state, and federal regulations.[2] The following steps provide a general operational workflow that should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.

Personal Protective Equipment (PPE)

Before handling this compound in any form (solid, solution, or as waste), it is mandatory to wear appropriate PPE to prevent exposure.

  • Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron or gown is recommended.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation at the point of generation is crucial for safe and compliant disposal.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated PPE (gloves, wipes, etc.), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid compound.

    • Place these materials into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.

  • Liquid Waste:

    • Collect solutions containing this compound, including stock solutions and experimental media.

    • Use a dedicated, sealed, and shatter-resistant waste container (e.g., a plastic-coated glass bottle or a high-density polyethylene container).

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible mixtures can lead to dangerous chemical reactions.

    • Never dispose of this compound solutions down the drain.

Labeling and Storage of Waste

Accurate labeling and proper storage are critical for regulatory compliance and the safety of waste handlers.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Affix any other labels required by your institution.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.

    • Ensure waste containers are kept securely closed at all times, except when adding waste.

    • Store in a secondary container to prevent spills.

    • The storage area should be well-ventilated.

Disposal and Decontamination
  • Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

  • Decontamination of Surfaces: In case of a spill or for routine cleaning of work surfaces, use a detergent solution followed by a 70% ethanol or isopropyl alcohol solution.[2] All cleaning materials must be disposed of as hazardous solid waste.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label and dispose of the container according to your institution's procedures for chemically contaminated glassware or plastic.

Mandatory Visualizations

The following diagrams illustrate the procedural workflow for the proper disposal of this compound, providing a clear visual guide for laboratory personnel.

Caption: Workflow for this compound Waste Disposal.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert ppe Don Appropriate PPE (2x gloves, goggles, lab coat) alert->ppe contain Contain Spill (Use absorbent pads) ppe->contain cleanup Clean Up Spill Debris contain->cleanup decontaminate Decontaminate Surface (Detergent then Alcohol) cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: this compound Spill Response and Cleanup Procedure.

References

Safeguarding Researchers: A Comprehensive Guide to Handling AZD-7762

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the handling and disposal of AZD-7762, a potent ATP-competitive checkpoint kinase (Chk1) inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It should be handled with care, treating it as a potentially cytotoxic agent.[2][3][4] The following operational and disposal plans are designed to minimize exposure and ensure compliance with safety standards.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection is mandatory when handling this compound. The following engineering controls and personal protective equipment must be utilized:

Control/PPESpecificationRationale
Engineering Controls Certified Class II Biological Safety Cabinet (BSC) or a dedicated fume hood.To prevent inhalation of aerosols or dust particles and to contain any potential spills.[4]
Gloves Double gloving with chemotherapy-tested nitrile gloves.To minimize the risk of dermal exposure. The outer glove should be changed immediately upon contamination.[2][5]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.To protect skin and personal clothing from contamination.[2][4]
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against splashes and aerosols, especially when handling the compound in liquid form.[1][2][4]
Respiratory Protection A fit-tested N95 or higher respirator should be worn when handling the powder form outside of a containment device.To prevent inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for handling this compound from receipt to use in experimental protocols.

Receiving and Storage
  • Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If the package is compromised, treat it as a spill and follow the spill management protocol.

  • Storage: this compound is a crystalline solid.[6] It should be stored at -20°C in a tightly sealed container in a designated and clearly labeled area for potent compounds.[6][7]

Preparation of Stock Solutions

Preparation of all this compound solutions must be performed within a certified Class II BSC or a dedicated fume hood.

  • Pre-Donning PPE: Before entering the designated handling area, don all required personal protective equipment as outlined in the table above.

  • Working Surface: Prepare the work surface by covering it with a disposable, absorbent, plastic-backed liner.

  • Weighing: If weighing the powdered form, do so within the containment of the BSC or fume hood to avoid generating airborne particles. Use dedicated, calibrated equipment.

  • Solubilization: this compound is soluble in organic solvents such as DMSO and ethanol.[6][8] Prepare a stock solution by dissolving the compound in the solvent of choice. For example, the solubility is approximately 10 mg/mL in DMSO and ethanol, and 20 mg/mL in DMF.[6][8] It is also soluble in PBS (pH 7.2) at approximately 10 mg/mL; however, aqueous solutions are not recommended for storage for more than one day.[6]

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Post-Preparation: Wipe down all surfaces and equipment with a suitable decontamination solution (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous waste. Remove the outer pair of gloves and dispose of them before leaving the containment area.

Experimental Use
  • Dilutions: Perform all dilutions of the stock solution within a BSC or fume hood.

  • Cell Culture and Animal Studies: When adding this compound to cell cultures or preparing doses for animal administration, wear all prescribed PPE. Be mindful of potential aerosol generation.

  • Incubation: Incubators containing cells treated with this compound should be clearly labeled.

  • Post-Experiment: Decontaminate all work surfaces and equipment. All waste generated from experiments, including treated cell culture media and animal bedding, should be considered hazardous and disposed of accordingly.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines.[9]
Contaminated Labware (e.g., pipette tips, tubes, flasks) Place in a designated, puncture-proof hazardous waste container lined with a yellow chemotherapy waste bag. Do not mix with regular laboratory waste.[10]
Liquid Waste (e.g., stock solutions, treated media) Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11] The container should be chemically compatible with the solvent used.
Contaminated PPE (e.g., gloves, gowns, face shields) Place in a designated yellow chemotherapy waste bag immediately after use.[10]

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste collection and disposal procedures. [9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination.

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent entry.

  • Protect: If safe to do so, don appropriate PPE, including a respirator if the spill involves powder.

  • Contain: For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid raising dust.

  • Clean: Using the materials in a chemotherapy spill kit, clean the area from the outer edge of the spill towards the center.

  • Decontaminate: Decontaminate the area with an appropriate cleaning agent.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Visual Workflow for Handling this compound

The following diagram illustrates the key stages and safety precautions for handling this compound.

AZD7762_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase receiving Receiving & Inspection storage Storage (-20°C) receiving->storage Intact Package spill Spill? receiving->spill don_ppe Don Full PPE storage->don_ppe bsc_prep Prepare BSC don_ppe->bsc_prep weighing Weighing (Powder) bsc_prep->weighing solubilization Solubilization weighing->solubilization labeling Labeling solubilization->labeling dilutions Dilutions in BSC labeling->dilutions cell_culture Cell Culture Treatment dilutions->cell_culture animal_dosing Animal Dosing dilutions->animal_dosing incubation Incubation cell_culture->incubation decontaminate Decontaminate Work Area & Equipment animal_dosing->decontaminate incubation->decontaminate dispose_waste Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose_waste remove_ppe Remove & Dispose PPE dispose_waste->remove_ppe spill->storage spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.